2,6-Dichlorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215733. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHCCZLKYKUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165075 | |
| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15258-73-8 | |
| Record name | 2,6-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15258-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANOL, 2,6-DICHLORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8KSU5EL67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichlorobenzyl alcohol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary applications.
Core Identification
This compound is a disubstituted benzyl alcohol.
Physicochemical Properties
The properties of this compound are summarized below. Data is derived from experimental measurements and calculated predictions where noted.
| Property | Value | Source(s) |
| Molecular Weight | 177.03 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Melting Point (Tfus) | 96-98 °C (lit.) | [3] |
| Boiling Point (Tboil) | 563.24 K / 290.09 °C | [5] (Joback Calculated Property) |
| Water Solubility | log10(S) = -2.10 (S in mol/L) | [5] (Aqueous Solubility Prediction) |
| Octanol/Water Partition Coefficient | logP = 2.486 | [5] (Crippen Calculated Property) |
| Enthalpy of Fusion (ΔfusH°) | 19.63 kJ/mol | [5] (Joback Calculated Property) |
| Enthalpy of Vaporization (ΔvapH°) | 60.22 kJ/mol | [5] (Joback Calculated Property) |
Experimental Protocols
A high-yield synthesis process involves the conversion of 2,6-dichlorobenzyl chloride to its acetate ester, followed by hydrolysis.[6] This two-step method avoids the formation of significant by-products.
Step 1: Acetate Formation
-
Reactants : Charge a reaction vessel with 2,6-dichlorobenzyl chloride (2,6-DCBC), anhydrous sodium acetate, and a phase transfer catalyst (e.g., a quaternary ammonium salt).[6]
-
Stoichiometry : Use anhydrous sodium acetate in a molar ratio of approximately 1.01 to 1.10 moles per mole of 2,6-DCBC.[6] The phase transfer catalyst is typically used in an amount of 0.01 to 5% by weight relative to the 2,6-DCBC.[6]
-
Reaction Conditions : Heat the mixture to a temperature between 60°C and 200°C.[6] The reaction proceeds to form 2,6-dichlorobenzyl acetate (2,6-DCBAC).
-
Monitoring : The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.
Step 2: Hydrolysis
-
Procedure : Following the acetate formation, an aqueous sodium hydroxide solution is added directly to the reaction mixture.
-
Reaction Conditions : The mixture is heated to a temperature of 80°C to 110°C to facilitate the hydrolysis of the acetate ester to this compound (2,6-DCBAL).
-
Isolation and Purification : After the reaction is complete, the desired this compound can be isolated from the reaction solution. This is achieved through conventional techniques such as distillation or recrystallization to yield a product with high purity (e.g., >99%).[6]
An analytical method for the simultaneous analysis of this compound can be developed based on gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with a solid-phase microextraction (SPME) sample preparation technique.[3]
-
Sample Preparation (DI-HS-SPME) :
-
Direct Immersion (DI) : A sample containing the analyte is placed in a vial. An SPME fiber is immersed directly into the sample for a defined period to allow for the extraction of analytes.
-
Headspace (HS) : Following direct immersion, the same fiber is exposed to the headspace above the sample for a set time and temperature to extract more volatile and semi-volatile compounds.
-
-
Gas Chromatography (GC) :
-
Injection : The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the extracted analytes are thermally desorbed onto the analytical column.
-
Separation : A capillary column (e.g., DB-5ms) is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure efficient separation.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Analytes eluting from the GC column are ionized, typically using Electron Ionization (EI).
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
-
Quantification : A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the unknown sample.
Applications and Biological Context
This compound's primary role is as a versatile building block and key intermediate in organic synthesis.[1] Its unique structure is utilized in the manufacturing of:
-
Pharmaceuticals : It serves as a critical component in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] The chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]
-
Agrochemicals : It is a precursor for creating advanced crop protection agents.[1]
-
Fine and Specialty Chemicals : Its reactivity makes it valuable for producing a range of other organic molecules.[1]
While this compound is noted for its role in synthesis, its isomer, 2,4-Dichlorobenzyl alcohol (CAS: 1777-82-8), is well-documented as a mild antiseptic with antibacterial and antiviral properties.[7][8] It is a common active ingredient in throat lozenges.[8] The antiseptic mechanism is believed to be related to the denaturation of proteins, while a local anesthetic effect may arise from a blockade of sodium channels.[7][9][10] There is currently limited specific information on the biological activities or signaling pathways associated with the 2,6-isomer.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound (CAS 15258-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 7. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
Spectroscopic data of 2,6-Dichlorobenzyl alcohol (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule is fundamental to its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No: 15258-73-8).
Chemical Structure and Properties
-
Appearance: Solid[3]
-
Melting Point: 96-98 °C[3]
-
Synonyms: (2,6-Dichlorophenyl)methanol, Benzenemethanol, 2,6-dichloro-[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.3 | Multiplet | 3H | - | Aromatic C-H (H3, H4, H5) |
| ~4.9 | Singlet | 2H | - | Methylene (-CH₂-) |
| ~2.5 | Singlet | 1H | - | Hydroxyl (-OH) |
Note: Data is typically acquired in CDCl₃. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~136.0 | C2, C6 (Aromatic C-Cl) |
| ~130.0 | C4 (Aromatic C-H) |
| ~129.0 | C3, C5 (Aromatic C-H) |
| ~128.5 | C1 (Aromatic C-CH₂OH) |
| ~62.0 | -CH₂OH (Methylene Carbon) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching[5] |
| 2943 | Asymmetric/Symmetric -CH₂- stretching[5] |
| 1571, 1557, 1429 | Phenyl ring C=C stretching[5] |
| 1455-1350 | -CH₂- bending (scissoring and wagging)[5] |
| 1214 | In-plane C-H deformation[5] |
| 1050-1000 | C-O stretching |
| 829, 786 | C-Cl stretching[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits the following major peaks.
| m/z | Relative Abundance | Assignment |
| 176/178/180 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms) |
| 141/143 | High | [M-Cl]⁺ |
| 113 | Moderate | [M-Cl-CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[6]
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: For ¹H NMR, standard pulse sequences like 'zg30' or 'zg' are used. For ¹³C NMR, a proton-decoupled sequence is employed. To obtain accurate quantitative data, spectra must be acquired under strict experimental conditions, including appropriate relaxation delays.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[8][9]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.[8] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate should be taken first.[10]
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 micrograms per mL.[11]
-
Instrumentation: Introduce the sample into a mass spectrometer equipped with an EI source.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[12]
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.[12]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.
Caption: Spectroscopic workflow for structural elucidation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Solubility of 2,6-Dichlorobenzyl Alcohol in Organic Solvents: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichlorobenzyl alcohol in various organic solvents. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific isomer, this document focuses on presenting the available qualitative information, outlining detailed experimental protocols for determining solubility, and discussing the physicochemical factors that govern the solubility of substituted benzyl alcohols. This guide is intended to be a valuable resource for scientists and researchers working with this compound in pharmaceutical and chemical applications.
Physicochemical Properties of this compound
This compound is a substituted aromatic alcohol with the chemical formula C₇H₆Cl₂O.[1][2] Its structure consists of a benzyl alcohol molecule with two chlorine atoms substituted at positions 2 and 6 of the benzene ring.
Key Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 15258-73-8 | [1][2] |
| Molecular Weight | 177.03 g/mol | |
| Melting Point | 96-98 °C | |
| Appearance | Solid | |
| LogP (Octanol/Water Partition Coefficient) | 2.486 (Calculated) | [3] |
The presence of the polar hydroxyl group allows for hydrogen bonding, while the dichlorinated benzene ring contributes to the molecule's lipophilicity and steric hindrance around the hydroxyl group. This structural combination dictates its solubility behavior in different types of organic solvents.
Solubility Data
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Methanol | Polar Protic | Slightly Soluble |
| Chloroform | Non-polar | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble |
Note: The term "Slightly Soluble" is based on available safety data sheets and may not represent a standardized measurement.
The solubility of a solute is influenced by the principle of "like dissolves like." Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, and in chlorinated solvents due to the presence of chlorine atoms on the aromatic ring. However, the steric hindrance from the two chlorine atoms at the ortho positions may affect the accessibility of the hydroxyl group for solvation, potentially limiting its solubility compared to other isomers.
A study on the partitioning of this compound between hydrocarbon and aqueous phases suggests its preference for the organic phase, which is consistent with its calculated LogP value.[4]
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.
Equilibrium Solubility Determination by the Shake-Flask Method
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
Analytical Method for Quantification
A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying aromatic compounds like this compound.
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 210 nm (to be determined by UV scan of a standard solution)
-
Column Temperature: 25 °C
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for equilibrium solubility determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: Polar solvents capable of hydrogen bonding are generally better solvents for alcohols. However, the overall polarity of the molecule, influenced by the two chlorine atoms, will also play a significant role.
-
Temperature: Solubility of solids in liquids generally increases with temperature. Therefore, the solubility of this compound is expected to be higher at elevated temperatures.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solvent-solute interactions for dissolution to occur. A higher melting point often correlates with a higher lattice energy and lower solubility.
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the hydroxymethyl group can sterically hinder the interaction of the hydroxyl group with solvent molecules, potentially reducing solubility compared to less hindered isomers like 3,4- or 3,5-Dichlorobenzyl alcohol.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a robust framework for its experimental determination. Understanding the physicochemical properties and the factors influencing its solubility is crucial for its effective use in research, development, and formulation. The provided experimental protocols offer a clear path for generating the necessary quantitative data to support various scientific and industrial applications.
References
An In-depth Technical Guide on the Synthesis and Spectroscopic Analysis of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2,6-Dichlorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited public availability of its single-crystal X-ray diffraction data, this guide focuses on a detailed examination of its synthesis, purification, and spectroscopic characterization. It includes a robust experimental protocol for its production, a summary of its spectroscopic properties, and computational analysis of its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound (C7H6Cl2O, CAS No: 15258-73-8) is a substituted aromatic alcohol with significant applications as a building block in organic synthesis.[1] Its structural features, particularly the presence of two chlorine atoms ortho to the hydroxymethyl group, influence its reactivity and make it a valuable precursor for various target molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and physicochemical properties is crucial for its effective utilization in research and development. While a definitive crystal structure analysis is not publicly available, this guide consolidates the existing knowledge on its synthesis and spectroscopic properties.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be efficiently achieved through a two-stage process involving the formation of an acetate intermediate followed by hydrolysis. This method, detailed in patent literature, provides a high yield and purity of the final product.[2]
Stage 1: Acetate Formation
The first stage involves the reaction of 2,6-dichlorobenzyl chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate.
-
Reactants:
-
2,6-Dichlorobenzyl chloride (2,6-DCBC)
-
Anhydrous sodium acetate
-
Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride)
-
-
Reaction Conditions:
Stage 2: Hydrolysis
The resulting 2,6-dichlorobenzyl acetate is then hydrolyzed to yield this compound.
-
Reactant:
-
2,6-Dichlorobenzyl acetate
-
Aqueous sodium hydroxide solution
-
-
Reaction Conditions:
-
The hydrolysis is carried out by heating the reaction mixture to a temperature of 80 to 110°C.
-
Purification:
The final product, this compound, can be isolated and purified from the reaction mixture using standard laboratory techniques such as distillation or recrystallization.
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 1.
3.1. Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. The following tables summarize the key spectroscopic data available from the literature.
Table 1: Vibrational Spectroscopy Data (FT-IR and Raman) [3]
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| C-H Stretching (Aromatic) | - | 3000 |
| C-H₂ Stretching (Asymmetric) | 2943 | - |
| Phenyl Ring Stretching | 1571, 1557, 1429 | 1578, 1437, 1294 |
| C-Cl Stretching | 829, 786 | 794, 778 |
| Ring Breathing Mode | 729 | - |
| C-H Out-of-plane Deformation | 971, 900 | 900 |
Table 2: ¹³C NMR Spectral Data [4]
| Carbon Atom | Chemical Shift (ppm) |
| C (Aromatic, C-Cl) | ~136 |
| C (Aromatic, C-H) | ~128-130 |
| C (Aromatic, C-CH₂OH) | ~134 |
| C (CH₂OH) | ~60 |
Note: The ¹³C NMR data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
3.2. Computational Structural Analysis
In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) have been employed to predict the optimized molecular structure and vibrational frequencies of this compound.[3] These theoretical calculations provide valuable insights into the molecule's geometry, bond lengths, and bond angles, and show good agreement with experimental spectroscopic data.[3]
Conclusion
This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of this compound. The provided experimental protocol for its synthesis offers a reliable method for obtaining this important chemical intermediate in high purity. The summarized spectroscopic data serves as a useful reference for its identification and characterization. While the single-crystal X-ray structure remains to be publicly reported, the information compiled herein offers a solid foundation for researchers and professionals working with this compound. Further research to determine its crystal structure would be a valuable contribution to the field.
References
An In-depth Technical Guide on the Thermochemical Properties of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2,6-Dichlorobenzyl alcohol. Due to a scarcity of direct experimental data for this specific compound, this guide also includes calculated thermochemical values and, for comparative purposes, experimental data for the parent compound, benzyl alcohol. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of combustion is provided, alongside a proposed metabolic pathway for this compound based on the known metabolism of similar compounds.
Core Thermochemical Data
The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and energy content. These data are crucial in process chemistry, safety assessments, and drug development for predicting reaction outcomes and ensuring thermal safety.
Calculated Thermochemical Properties of this compound
The following table summarizes the calculated thermochemical properties for this compound. It is important to note that these values are estimations derived from computational methods (Joback method) and have not been experimentally verified.
| Property | Symbol | Value | Unit |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -59.47 | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -157.93 | kJ/mol |
| Enthalpy of Fusion | ΔfusH° | 19.63 | kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | 60.22 | kJ/mol |
Experimental Thermochemical Properties of Benzyl Alcohol (for comparison)
To provide a frame of reference, the following table presents experimental thermochemical data for the parent compound, benzyl alcohol. These values, sourced from the NIST WebBook and other literature, offer a baseline for estimating the properties of its chlorinated derivative.[1][2][3][4]
| Property | Symbol | Value | Unit |
| Standard Enthalpy of Formation (liquid) | ΔfH°liquid | -154.5 ± 1.7 | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -88.8 ± 1.8 | kJ/mol |
| Standard Enthalpy of Combustion (liquid) | ΔcH°liquid | -3752.4 ± 2.8 | kJ/mol |
| Enthalpy of Fusion | ΔfusH° | 8.65 | kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | 65.75 ± 0.51 | kJ/mol |
| Heat Capacity (liquid, at 298.15 K) | Cp,liquid | 215.94 | J/mol·K |
| Standard Molar Entropy (liquid) | S°liquid | 217.8 | J/mol·K |
Experimental Protocols
Precise experimental determination of thermochemical properties is essential for accurate chemical and safety analysis. The following section outlines a generalized protocol for determining the enthalpy of combustion of a solid organic compound like this compound using bomb calorimetry.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
This protocol describes the fundamental steps for measuring the heat of combustion at constant volume.
Apparatus:
-
Oxygen bomb calorimeter
-
High-precision digital thermometer
-
Pellet press
-
Crucible
-
Fuse wire (e.g., nickel-chromium)
-
Oxygen cylinder with regulator
-
Analytical balance
Procedure:
-
Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of this compound is prepared using a pellet press. The exact mass is recorded.
-
Bomb Assembly: The pellet is placed in the crucible within the bomb. A piece of fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured volume of water. The calorimeter lid, equipped with a stirrer and a thermometer, is secured.
-
Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded once it has stabilized.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).
Visualizations
Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the general workflow for determining the enthalpy of combustion using a bomb calorimeter.
Caption: Workflow for determining the enthalpy of combustion.
Proposed Metabolic Pathway of this compound
While the specific metabolic pathway of this compound has not been extensively studied, the metabolism of the related compound, 2,4-Dichlorobenzyl alcohol, is known to proceed via oxidation to the corresponding carboxylic acid, followed by conjugation with glycine to form hippuric acid.[5] A plausible metabolic pathway for this compound is proposed below, following a similar series of biotransformations.
Caption: Proposed metabolic pathway for this compound.
References
An In-depth Technical Guide to the Photochemical Quantum Yield of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the photochemical quantum yield of 2,6-dichlorobenzyl alcohol, a compound of interest in organic synthesis and as a potential building block in pharmaceutical development. A review of current scientific literature indicates that a specific, experimentally determined quantum yield for the photodegradation or photoreaction of this compound has not been published. This document, therefore, serves two primary purposes: first, to formally note the absence of this specific data point in existing literature, and second, to provide a comprehensive, actionable framework for its determination. We present a detailed experimental protocol for measuring the photochemical quantum yield using chemical actinometry, a robust and widely accepted method. Furthermore, a plausible photochemical reaction pathway for this compound is proposed, based on established principles of organic photochemistry. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to investigate the photochemical properties of this and similar molecules.
Quantitative Data on Quantum Yield
A thorough search of scientific databases and literature reveals no published specific quantum yield (Φ) for the photochemical transformation of this compound. The quantum yield is a critical parameter defined as the ratio of the number of molecules undergoing a specific photochemical event to the number of photons absorbed by the reactant. Its value is essential for understanding reaction efficiency, predicting product formation, and designing photochemical reactors.
To facilitate future research and ensure data comparability, we present a standardized table for the reporting of such quantitative data.
| Parameter | Value | Experimental Conditions | Reference |
| Quantum Yield (Φ) | Data Not Available | Solvent: Excitation Wavelength (λ): Temperature: Atmosphere: | N/A |
| Major Photoproduct(s) | Not Determined | - | N/A |
Proposed Photochemical Signaling Pathway
In the absence of direct experimental evidence for this compound, a plausible photochemical pathway can be postulated based on the known reactivity of related substituted benzyl alcohols and chloroaromatic compounds. Upon absorption of ultraviolet (UV) radiation, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reaction is likely to proceed via one of two main pathways:
-
Homolytic Cleavage of the Carbon-Chlorine Bond: The aryl-chloride bond is susceptible to photolytic cleavage, which would generate a benzyl radical and a chlorine radical. The benzyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization.
-
Oxidation of the Benzylic Alcohol: The excited molecule could also undergo oxidation at the benzylic alcohol group, potentially leading to the formation of 2,6-dichlorobenzaldehyde.
The following diagram illustrates a logical relationship for a proposed primary photochemical event.
Caption: Proposed photochemical pathways for this compound.
Experimental Protocol: Determination of Photochemical Quantum Yield by Chemical Actinometry
This section provides a detailed methodology for determining the photochemical quantum yield (Φ) of this compound using potassium ferrioxalate as a chemical actinometer. This method is suitable for UV-Vis absorbing compounds and relies on comparing the rate of a photochemical reaction of the target compound to the rate of a reaction with a well-known quantum yield (the actinometer).
Principle
The experiment involves irradiating the sample (this compound) and the actinometer (potassium ferrioxalate) under identical conditions (i.e., same light source, geometry, and wavelength). The number of photons absorbed by the actinometer is used to calibrate the photon flux of the light source. The quantum yield of the sample reaction is then calculated based on the amount of reactant consumed or product formed over a given time and the determined photon flux.
Materials and Reagents
-
This compound (high purity)
-
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric Acid (0.1 M)
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium Acetate buffer (1 M)
-
Solvent for this compound (e.g., acetonitrile or methanol, HPLC grade)
-
Deionized Water
-
Nitrogen or Argon gas for deoxygenation
Equipment
-
Photochemical Reactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters or a specific wavelength LED)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (path length of 1 cm)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for monitoring the degradation of this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure.
Caption: Workflow for determining photochemical quantum yield.
Detailed Procedure
Part A: Determination of Photon Flux
-
Preparation of Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped flask.
-
Irradiation: Pipette a known volume of the actinometer solution into the quartz reaction vessel. Irradiate the solution for a specific time (e.g., 5-10 minutes). The extent of the reaction should be kept low (typically <10%) to ensure a constant rate. A non-irradiated sample should be kept as a dark control.
-
Analysis: After irradiation, pipette an aliquot of the irradiated solution into a volumetric flask. Add 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the mark with deionized water and allow the color to develop for at least 30 minutes in the dark.
-
Measurement: Measure the absorbance of the resulting red Fe(II)-phenanthroline complex at 510 nm using the UV-Vis spectrophotometer. Use the dark control as a blank.
-
Calculation of Photon Flux:
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε for the Fe(II)-phenanthroline complex at 510 nm is ~11,100 L mol⁻¹ cm⁻¹.
-
The photon flux (I₀, in einsteins s⁻¹ or moles of photons s⁻¹) can be calculated using the formula: I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t * f) where:
-
Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.25 at 366 nm).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer, which is (1 - 10⁻ᴬ), where A is the absorbance of the actinometer solution at the irradiation wavelength. For optically dense solutions (A > 2), f can be approximated as 1.
-
-
Part B: Irradiation of this compound
-
Preparation: Prepare a solution of this compound in the chosen solvent at a concentration that gives a suitable absorbance at the irradiation wavelength.
-
Deoxygenation: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench excited states or participate in side reactions.
-
Irradiation: Irradiate the sample solution in the same photochemical reactor and under the exact same conditions used for the actinometer for a known period.
-
Analysis: Before and after irradiation, take aliquots of the solution and analyze them by HPLC to determine the change in the concentration of this compound.
Part C: Calculation of the Quantum Yield (Φ)
-
Calculate the number of moles of this compound reacted (Δn) from the change in concentration and the volume of the solution.
-
Calculate the number of photons absorbed by the sample during the irradiation time (t): Photons Absorbed = I₀ * t * f_sample where f_sample is the fraction of light absorbed by the this compound solution.
-
The quantum yield (Φ) of the reaction is then: Φ = (moles of reactant consumed) / (moles of photons absorbed) Φ = Δn / (I₀ * t * f_sample)
Conclusion
While the precise quantum yield of this compound remains to be experimentally determined, this guide provides the necessary framework for its investigation. The detailed experimental protocol, based on chemical actinometry, offers a clear path for researchers to obtain this valuable data point. The proposed photochemical pathway serves as a theoretical basis for understanding the potential reactions of this molecule under UV irradiation. The determination of the quantum yield will be a significant contribution to the fields of photochemistry and synthetic organic chemistry, enabling more controlled and efficient use of this compound in light-driven applications.
The Genesis of a Widely Used Antiseptic: A Technical History of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl alcohol, a chlorinated aromatic compound, has become a cornerstone in various antiseptic and pharmaceutical formulations. Its broad-spectrum antimicrobial activity has led to its widespread use, most notably as an active ingredient in throat lozenges for the relief of sore throats. This in-depth technical guide explores the discovery and historical development of this compound, detailing its synthesis, characterization, and the scientific investigations that elucidated its mechanism of action. While the precise moment of its first synthesis is not clearly documented in readily available literature, its journey from a laboratory chemical to a household antiseptic began in the mid-20th century, driven by the search for novel antimicrobial agents.
Historical Context: The Post-War Search for New Antiseptics
The mid-20th century was a period of significant advancement in the field of medicinal chemistry, with a particular focus on the development of new and effective antimicrobial agents. Following the "golden age" of antibiotics, researchers began to explore synthetic compounds that could offer broad-spectrum activity against various pathogens. It is within this context that the investigation into the biological activities of substituted benzyl alcohols gained momentum.
While a definitive first synthesis of this compound is not readily apparent in the historical record, a pivotal moment in its history can be traced to the late 1950s. Research conducted by Boots Pure Drug Company Limited in the United Kingdom led to a British Patent filed in 1957 and published in 1961, which described the use of 2,4-dichlorobenzyl alcohol in antiseptic compositions[1]. This patent also references a 1958 paper by Carter et al. in The Journal of Pharmacy and Pharmacology, which detailed the preparation and antibacterial and antifungal properties of several substituted benzyl alcohols. This body of work signifies a focused effort to understand the structure-activity relationships of chlorinated benzyl alcohols and laid the groundwork for their commercial development as antiseptics.
Chemical Synthesis: From Precursor to Final Product
The synthesis of this compound typically proceeds from its corresponding aldehyde, 2,6-dichlorobenzaldehyde, or via the hydrolysis of 2,6-dichlorobenzyl chloride. Several methods have been developed and patented over the years, each with variations in reagents, catalysts, and reaction conditions aimed at optimizing yield and purity.
Synthesis of the Precursor: 2,6-Dichlorobenzaldehyde
A common route to 2,6-dichlorobenzaldehyde involves the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium[2]. Another patented method involves the chlorination of 2,6-dichlorotoluene in the presence of phosphorus pentachloride and light, followed by hydrolysis of the resulting 2,6-dichloro benzyl dichloride[3].
Core Synthesis of this compound
A widely employed and patented method for the industrial production of this compound involves a two-step process starting from 2,6-dichlorobenzyl chloride. This process is designed to minimize the formation of by-products and achieve high yields.
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2,6-Dichlorobenzyl Chloride
This protocol is based on a patented industrial process and involves the formation of an acetate intermediate followed by hydrolysis.
Step 1: Formation of 2,6-Dichlorobenzyl Acetate
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with 2,6-dichlorobenzyl chloride, anhydrous sodium acetate, and a phase transfer catalyst (e.g., a quaternary ammonium salt).
-
Reaction Conditions: The mixture is heated to a temperature range of 60-200°C and stirred for a specified period, typically a few hours, to facilitate the acetate-forming reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, and the 2,6-dichlorobenzyl acetate is isolated. This can be done by washing the reaction mixture with water to remove inorganic salts, followed by separation of the organic layer.
Step 2: Hydrolysis of 2,6-Dichlorobenzyl Acetate
-
Reaction Setup: The isolated 2,6-dichlorobenzyl acetate is transferred to a suitable reaction vessel.
-
Reaction Conditions: An aqueous solution of a strong base, such as sodium hydroxide, is added to the acetate. The mixture is then heated under reflux for a period sufficient to achieve complete hydrolysis.
-
Work-up and Purification: Upon completion of the hydrolysis, the reaction mixture is cooled. The crude this compound is then isolated, which may involve extraction with an organic solvent. The product is further purified by recrystallization from a suitable solvent, such as methanol, to yield a crystalline solid.
Data Presentation
The following tables summarize key quantitative data from representative synthesis protocols.
Table 1: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzyl Chloride | [4] |
| Reagents | Anhydrous Sodium Acetate, Quaternary Ammonium Salt, Sodium Hydroxide | [4] |
| Reaction Temperature | Acetate Formation: 100°C; Hydrolysis: 95°C | [4] |
| Yield | 95.1% - 96.3% | [4] |
| Purity | 99.6% - 99.8% (by Gas Chromatography) | [4] |
| Melting Point | 96.7 - 98.1°C | [4] |
Mandatory Visualization
Mechanism of Antimicrobial Action
The efficacy of this compound as an antiseptic agent stems from its ability to disrupt essential cellular structures and functions in microorganisms. Its mechanism of action is multifaceted, primarily involving the denaturation of proteins and the blockade of ion channels.
Protein Denaturation
Alcohols, in general, are known to cause protein denaturation by disrupting the delicate balance of forces that maintain a protein's three-dimensional structure. They can interfere with intramolecular hydrogen bonding within the protein[5][6]. The presence of the chlorine atoms on the benzyl ring of this compound likely enhances its lipophilicity, facilitating its interaction with and penetration into microbial cells. Once inside, it can disrupt the tertiary and quaternary structures of essential proteins and enzymes, leading to a loss of their biological function and ultimately, cell death[7][8].
Sodium Channel Blockade
A significant aspect of the pharmacological activity of dichlorobenzyl alcohol is its ability to block voltage-gated sodium channels[9][10]. These channels are crucial for the generation and propagation of action potentials in excitable cells, including nerve cells. By blocking these channels, dichlorobenzyl alcohol can interfere with nerve signaling, which contributes to its local anesthetic effect, providing relief from the pain associated with a sore throat. While the specific subtypes of microbial ion channels affected are not as well-characterized, disruption of ion homeostasis is a recognized antimicrobial strategy. The blockade of sodium channels in microorganisms could lead to a dissipation of the membrane potential, disrupting cellular processes that rely on this electrochemical gradient.
Conclusion
The discovery and development of this compound represent a significant chapter in the history of synthetic antiseptics. While the identity of its first synthesizer may be lost to the annals of chemical history, its emergence as a compound of interest in the late 1950s, spearheaded by research from institutions like Boots Pure Drug Company, marked a turning point in the management of common microbial infections. The elucidation of its synthesis and multifaceted mechanism of action, involving both protein denaturation and ion channel blockade, has provided a solid scientific foundation for its widespread and continued use in pharmaceutical and antiseptic applications. Further research into its specific interactions with microbial sodium channel subtypes and the downstream consequences of this blockade could open new avenues for the development of more targeted antimicrobial agents.
References
- 1. GB865672A - Antiseptic therapeutic compositions comprising 2:4-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated sodium channels - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Environmental Fate of 2,6-Dichlorobenzyl Alcohol: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,6-Dichlorobenzyl alcohol is a halogenated aromatic compound with potential applications in various industries. Understanding its environmental fate is crucial for assessing its ecological risk and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the expected environmental behavior of this compound, focusing on its biodegradation, abiotic degradation, soil mobility, and bioaccumulation potential. Due to a notable lack of empirical data for this specific isomer, this paper emphasizes the established experimental protocols for determining key environmental parameters and outlines a hypothetical metabolic pathway based on the degradation of structurally related compounds. All quantitative data, where available, are summarized, and key experimental and logical workflows are visualized.
Introduction
Chlorinated aromatic compounds are a diverse group of chemicals with a wide range of industrial applications. Their environmental persistence and potential for toxicity necessitate a thorough evaluation of their environmental fate. This compound, a member of this class, requires a comprehensive assessment of its behavior in various environmental compartments, including soil, water, and biota. This document serves as a technical resource for researchers and professionals, detailing the methodologies for evaluating the environmental destiny of this compound and presenting the currently available, albeit limited, information.
Physicochemical Properties
The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. A summary of the available data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | N/A |
| Molecular Weight | 177.03 g/mol | N/A |
| Melting Point | 96-98 °C | [1][2] |
| Water Solubility | Data Not Available | |
| Vapor Pressure | Data Not Available | |
| Octanol-Water Partition Coefficient (log Kow) | Data Not Available |
Note: The lack of experimental data for water solubility and log Kow is a significant data gap, as these parameters are critical for predicting soil sorption and bioaccumulation potential.
Biodegradation
Aerobic Biodegradation
Under aerobic conditions, the degradation of benzyl alcohol is known to proceed through oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (benzoic acid). The aromatic ring is subsequently hydroxylated and cleaved. For chlorinated aromatics, the initial steps often involve oxidation and dehalogenation.
Anaerobic Biodegradation
In anaerobic environments, reductive dechlorination is a common pathway for the degradation of chlorinated aromatic compounds, where a chlorine atom is replaced by a hydrogen atom. This process generally becomes more favorable with an increasing number of chlorine substituents.
Hypothetical Metabolic Pathway
Based on the degradation of benzyl alcohol and chlorinated aromatic compounds, a hypothetical aerobic metabolic pathway for this compound is proposed. This pathway is speculative and requires experimental validation.
Caption: Hypothetical aerobic degradation pathway of this compound.
Experimental Protocol: Ready Biodegradability (OECD 301)
The ready biodegradability of a chemical can be assessed using the OECD 301 guideline, which includes several methods such as the CO2 Evolution Test.
Objective: To determine if this compound is readily biodegradable under aerobic conditions.
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period.
Procedure:
-
Test System: Prepare sealed vessels containing a defined mineral medium, the test substance (e.g., at 10-20 mg/L), and an inoculum of activated sludge.
-
Controls: Include a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance and reference substance).
-
Incubation: Incubate the vessels at 20-24°C in the dark with continuous stirring.
-
CO₂ Measurement: Periodically measure the CO₂ produced in each vessel. This can be done by trapping the CO₂ in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.
-
Data Analysis: Calculate the percentage of theoretical CO₂ production (% ThCO₂) for the test substance. The pass level for ready biodegradability is ≥ 60% ThCO₂ within a 10-day window during the 28-day test period.
Caption: Workflow for assessing ready biodegradability using OECD Guideline 301.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.
Hydrolysis
Hydrolysis is the reaction of a substance with water. For this compound, hydrolysis of the benzylic alcohol group is generally not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). The C-Cl bonds on the aromatic ring are also generally resistant to hydrolysis.
Photolysis
Direct photolysis involves the degradation of a chemical by the absorption of light. Aromatic compounds can absorb light in the environmentally relevant UV spectrum (290-400 nm), which can lead to their transformation. Indirect photolysis can also occur through reactions with photochemically generated reactive species like hydroxyl radicals.
Quantitative Data
| Degradation Process | Half-life (t₁/₂) | Conditions |
| Hydrolysis | Data Not Available | |
| Photolysis | Data Not Available |
Soil Mobility
The mobility of this compound in soil determines its potential to leach into groundwater or move into other environmental compartments. Soil mobility is primarily governed by its sorption to soil organic carbon and clay minerals.
Soil Sorption
The tendency of a chemical to bind to soil particles is quantified by the soil sorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc).
Koc = (Kd / %OC) * 100
A higher Koc value indicates stronger sorption and lower mobility. For non-ionic organic compounds, Koc is often correlated with the octanol-water partition coefficient (Kow). Given the chlorinated aromatic structure of this compound, it is expected to have some affinity for soil organic matter.
Quantitative Data
| Parameter | Value |
| Soil Sorption Coefficient (Kd) | Data Not Available |
| Organic Carbon-Water Partition Coefficient (Koc) | Data Not Available |
Experimental Protocol: Soil Sorption (OECD 106)
The soil sorption coefficient can be determined using the batch equilibrium method described in OECD Guideline 106.
Objective: To determine the adsorption/desorption characteristics of this compound on different soil types.
Principle: A solution of the test substance of known concentration is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.
Procedure:
-
Soil Selection: Use a minimum of five different soil types with varying organic carbon content, pH, and texture.
-
Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method.
-
Adsorption Phase:
-
Add a solution of this compound to each soil sample in a centrifuge tube.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached.
-
Separate the soil and solution by centrifugation.
-
Analyze the concentration of the test substance in the supernatant.
-
-
Desorption Phase (Optional):
-
Replace a portion of the supernatant with a fresh solution (without the test substance).
-
Re-equilibrate and analyze the supernatant to determine the amount of substance desorbed.
-
-
Data Analysis: Calculate the adsorption coefficient (Kd) for each soil. Normalize Kd to the organic carbon content to obtain Koc.
Caption: Workflow for determining soil sorption using OECD Guideline 106.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. For aquatic organisms, this is often quantified by the Bioconcentration Factor (BCF).
Bioaccumulation Potential
The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more lipophilic and tend to partition into the fatty tissues of organisms. As a chlorinated aromatic compound, this compound may have some potential to bioaccumulate, but this is highly dependent on its log Kow and its rate of metabolism and elimination by the organism.
Quantitative Data
| Parameter | Value | Species |
| Bioconcentration Factor (BCF) | Data Not Available |
Experimental Protocol: Bioaccumulation in Fish (OECD 305)
The BCF can be experimentally determined using the OECD Guideline 305.
Objective: To determine the bioconcentration factor of this compound in fish.
Principle: Fish are exposed to the test substance in water at a constant concentration for a period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue and in the water is measured over time.
Procedure:
-
Test Organism: Select a suitable fish species (e.g., rainbow trout, zebrafish).
-
Uptake Phase:
-
Expose the fish to a constant, sublethal concentration of this compound in a flow-through system.
-
Periodically sample fish and water to measure the concentration of the test substance.
-
-
Depuration Phase:
-
Transfer the fish to a system with clean, flowing water.
-
Continue to sample fish periodically to measure the elimination of the test substance.
-
-
Data Analysis:
-
Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂).
-
The BCF is calculated as the ratio of k₁ to k₂ (BCF = k₁/k₂).
-
Alternatively, if a steady-state is reached during the uptake phase, the BCF can be calculated as the concentration in the fish divided by the concentration in the water.
-
Conclusion and Data Gaps
This technical guide has outlined the key processes governing the environmental fate of this compound and the standard methodologies for their assessment. A significant finding of this review is the profound lack of empirical data for this specific compound. To conduct a robust environmental risk assessment, the following data are essential:
-
Water Solubility and log Kow: Fundamental physicochemical properties.
-
Ready Biodegradability Data (OECD 301): To determine its persistence in aquatic environments.
-
Soil Sorption Coefficient (Koc) (OECD 106): To assess its mobility in soil and potential for groundwater contamination.
-
Bioconcentration Factor (BCF) (OECD 305): To evaluate its potential to accumulate in aquatic organisms.
-
Hydrolysis and Photolysis Rates: To quantify the contribution of abiotic degradation.
Future research should prioritize the experimental determination of these parameters to enable a comprehensive understanding of the environmental fate and potential risks associated with this compound. The hypothetical metabolic pathway presented herein provides a starting point for investigating its biodegradation, but requires experimental verification.
References
2,6-Dichlorobenzyl alcohol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2,6-Dichlorobenzyl alcohol
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency procedures, and toxicological data, presented through structured tables and logical diagrams to ensure clarity and accessibility.
Chemical Identification and Physical Properties
This compound is a solid organic compound.[1] Key identification and physical data are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15258-73-8 | [2] |
| Molecular Formula | C₇H₆Cl₂O | [2] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 96-98 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, it is crucial to handle all laboratory chemicals with appropriate caution.
In contrast, other isomers of dichlorobenzyl alcohol are classified with specific hazards. For instance, 2,4-Dichlorobenzyl alcohol is listed as causing serious eye damage, being harmful if inhaled, and harmful to aquatic life with long-lasting effects.[3] 3,4-Dichlorobenzyl alcohol is classified as harmful if swallowed or in contact with skin.[4] 3,5-Dichlorobenzyl alcohol is noted to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][6]
Toxicological Data
No specific toxicity data is available for this compound.[2] For context, the following table summarizes toxicological data for the 2,4-Dichlorobenzyl alcohol isomer.
Table 2: Toxicological Data for 2,4-Dichlorobenzyl alcohol
| Test | Species | Route | Value | Guideline | Reference |
| Acute Toxicity (LC50) | Rainbow Trout (Oncorhynchus mykiss) | - | 13.3 mg/l (96 h) | OECD Test Guideline 203 | |
| Acute Toxicity (EC50) | Water Flea (Daphnia magna) | - | 17.75 mg/l (48 h) | OECD Test Guideline 202 | |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 400 mg/kg (90 d) | - | |
| Prenatal Developmental Toxicity (NOAEL) | Rat | Oral | 400 mg/kg/day | - | [3] |
| Mutagenicity (in vitro) | - | - | Negative | OECD Test Guideline 476 |
Experimental Protocols
While specific experimental reports for this compound are not available, methodologies for assessing the safety of related isomers follow standardized guidelines.
Prenatal Developmental Toxicity Study (based on 2,4-Dichlorobenzyl alcohol) [3]
-
Objective: To assess the effect of the substance on pregnant females and prenatal development.
-
Test System: Sprague-Dawley rats.
-
Methodology:
-
Pregnant rats are administered varying doses of the test substance (e.g., 0, 25, 100, 400, and 800 mg/kg/day) daily via oral gavage.[3]
-
The administration period covers the critical period of organogenesis, typically from gestation day 6 to 19.[3]
-
Maternal health is monitored throughout the study, tracking body weight and food consumption.[3]
-
On gestation day 20, pregnant dams are euthanized, and caesarean sections are performed.[3]
-
Endpoints evaluated include maternal systemic toxicity (e.g., liver changes) and effects on fetuses, such as fetal and placental weights, and examination for external, visceral, and skeletal malformations.[3]
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined for both maternal and developmental toxicity. For 2,4-Dichlorobenzyl alcohol, the NOAEL was established at 400 mg/kg/day.[3]
Handling and Storage
Safe Handling:
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Use in a well-ventilated area or under a fume hood.[7]
-
Contaminated work clothing should be laundered separately before reuse.[7]
Storage:
-
Protect containers from physical damage.[7]
-
Store away from incompatible materials such as oxidizing agents.[6][7]
Personal Protective Equipment (PPE)
Appropriate PPE should be worn to minimize exposure.[11]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles approved under standards such as EN 166 (EU) or NIOSH (US).[2][5]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[2] Follow proper glove removal technique to avoid skin contact.[2][12] Wear appropriate protective clothing to prevent skin exposure.[5][11]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. A type N95 (US) or type P2 (EN 143) filter is recommended.[1]
First Aid Measures
The following diagram outlines the logical flow for first aid in case of exposure.
Specific First Aid Instructions:
-
Inhalation: Move the person to fresh air.[2]
-
Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water or shower.[2]
-
Eye Contact: Rinse eyes with plenty of water.[2] Remove contact lenses if present and easy to do.[2]
-
Ingestion: Have the victim drink water (up to two glasses).[2] Consult a physician if feeling unwell.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), foam, or dry powder. No limitations on extinguishing agents are given for this substance.[2]
-
Specific Hazards: The substance is combustible. Thermal decomposition can lead to the release of irritating or toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[7][13]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][13]
-
Additional Precautions: Use a water spray jet to suppress gases, vapors, and mists.[2] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[2]
Accidental Release Measures
The workflow below details the standard procedure for responding to a chemical spill.
Personal and Environmental Precautions:
-
Non-emergency Personnel: Avoid inhaling dust and contacting the substance. Ensure adequate ventilation and evacuate the area.
-
Emergency Responders: Refer to Section 6 for appropriate personal protective equipment.
-
Environmental: Prevent the product from entering drains or water courses.[7]
Containment and Cleanup:
-
Cover drains to prevent entry.[2]
-
For dry spills, use dry cleanup procedures to avoid generating dust.[7] Sweep up, shovel, or vacuum the material into a clean, dry, sealable, and labeled container for disposal.[7]
-
Clean the affected area thoroughly after material pickup is complete.
Disposal Considerations
Waste material must be disposed of in accordance with all applicable national, regional, and local regulations.[2][4] Chemicals should be left in their original containers without mixing with other waste.[2] Uncleaned containers should be handled in the same manner as the product itself.[2]
References
- 1. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
The Industrial Versatility of 2,6-Dichlorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorobenzyl alcohol (2,6-DCBA) is a versatile chemical intermediate with significant, though often indirect, applications in the pharmaceutical and agrochemical industries. Its primary role is as a precursor to other key synthetic building blocks, most notably 2,6-dichlorobenzaldehyde. This technical guide provides an in-depth overview of the industrial applications of this compound, focusing on its role in the synthesis of prominent active pharmaceutical ingredients (APIs) and pesticides. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, a relevant signaling pathway associated with a downstream synthetic product is elucidated.
Introduction
This compound (CAS No. 15258-73-8) is a white crystalline solid that serves as a crucial starting material in multi-step organic syntheses.[1][2] The strategic placement of two chlorine atoms on the benzene ring, ortho to the hydroxymethyl group, influences its reactivity and makes it a valuable component in the construction of complex molecular architectures.[3] While direct applications are limited, its true industrial significance lies in its conversion to other intermediates, which are then utilized in the production of high-value commercial products.[4][5][6] This guide will explore these synthetic pathways and the ultimate industrial relevance of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂O | [7] |
| Molecular Weight | 177.03 g/mol | [7] |
| Melting Point | 96-98 °C | [7] |
| Appearance | White crystalline solid | [2] |
| Assay | ≥99% | [7] |
Spectroscopic Data
| Technique | Key Peaks/Shifts |
| ¹H NMR | Spectral data is available but requires specific sourcing for detailed shifts. |
| ¹³C NMR | Spectral data is available but requires specific sourcing for detailed shifts. |
| IR Spectroscopy | Key vibrational bands have been reported. |
Core Industrial Applications
The primary industrial utility of this compound is as a precursor to 2,6-dichlorobenzaldehyde. This aldehyde is a key intermediate in the synthesis of several important agrochemicals and pharmaceuticals.
Agrochemicals: Benzoylurea Insecticides
2,6-Dichlorobenzaldehyde, derived from the oxidation of this compound, is a critical component in the manufacture of several benzoylurea insecticides.[5] These insecticides act as insect growth regulators by inhibiting chitin synthesis. Examples of insecticides synthesized using this intermediate include:
Pharmaceuticals
2,6-Dichlorobenzaldehyde is an important intermediate in the synthetic route to the semi-synthetic penicillin antibiotic, Dicloxacillin.[5][6] Dicloxacillin is used to treat infections caused by susceptible Gram-positive bacteria. The synthesis involves the preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, for which 2,6-dichlorobenzaldehyde is a key precursor.[8]
A derivative of this compound, 2,6-dichlorobenzyl ether, is utilized as a protecting group in the efficient synthesis of (+)-muscarine.[3] Muscarine is a natural product found in certain mushrooms and is a potent and selective agonist of muscarinic acetylcholine receptors.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its key derivatives.
Synthesis of this compound from 2,6-Dichlorobenzyl Chloride
This two-step process involves the formation of an acetate ester followed by hydrolysis.[9]
Step 1: Acetate Formation
-
Materials: 2,6-dichlorobenzyl chloride (0.5 mol), anhydrous sodium acetate (0.55 mol), and a phase transfer catalyst such as tetrabutylammonium chloride (0.5 g).[9]
-
Apparatus: A 500 ml four-necked flask equipped with a reflux condenser, a thermometer, and a stirrer.[9]
-
Procedure:
-
Charge the flask with 2,6-dichlorobenzyl chloride, anhydrous sodium acetate, and the phase transfer catalyst.[9]
-
Heat the mixture to 100°C and stir for 2 hours.[9]
-
Monitor the reaction by gas chromatography. The expected production rate of 2,6-dichlorobenzyl acetate is approximately 99.5%.[9]
-
After completion, add 100 ml of water and 100 ml of toluene and stir for 5 minutes for washing.[9]
-
Separate and remove the aqueous layer.[9]
-
Step 2: Hydrolysis
-
Materials: Toluene layer from Step 1, 20% sodium hydroxide aqueous solution (100 g, 0.5 mol).
-
Procedure:
-
Add the 20% sodium hydroxide solution to the toluene layer.
-
Stir the mixture at 95°C for 1 hour.
-
Wash the mixture three times with 150 ml of warm water (40°C).
-
Concentrate the toluene layer using an evaporator.
-
Recrystallize the residue from methanol to obtain this compound.
-
-
Expected Yield: 96.3%
-
Expected Purity: 99.8%
Oxidation to 2,6-Dichlorobenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a common and crucial transformation. While a specific protocol for this compound is not detailed in the searched literature, a general method using a TEMPO-catalyzed aerobic oxidation can be adapted.
-
Materials: this compound, Copper(I) bromide (CuBr, ~5 mol%), 2,2'-Bipyridyl (bpy, ~5 mol%), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, ~5 mol%), N-Methylimidazole (NMI, ~10 mol%), Acetone, Pentane, Deionized Water.
-
Apparatus: Round-bottomed flask, magnetic stirrer, separatory funnel.
-
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 equivalent) in acetone.
-
Add solid CuBr, followed by bpy and TEMPO.
-
Add NMI dropwise.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction until completion (indicated by a color change from red-brown to turbid green).
-
Dilute the reaction mixture with pentane and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with pentane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,6-dichlorobenzaldehyde by column chromatography on silica gel.
-
Etherification: Formation of 2,6-Dichlorobenzyl Ether
The formation of a benzyl ether can be achieved through various methods, including the Williamson ether synthesis. A general protocol is provided below.
-
Materials: this compound, a strong base (e.g., Sodium Hydride, NaH), a suitable solvent (e.g., DMF), and an alkyl halide.
-
Procedure:
-
In a flask with a stir bar, dissolve this compound in the solvent.
-
Carefully add the strong base to form the alkoxide.
-
Add the alkyl halide and stir the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting ether by column chromatography.
-
Esterification
The esterification of this compound can be carried out using various standard methods, such as Fischer esterification or by using coupling agents.
-
Materials: this compound, a carboxylic acid, a catalytic amount of strong acid (e.g., H₂SO₄) or a coupling agent (e.g., DCC), and a suitable solvent.
-
Procedure (Fischer Esterification):
-
In a round-bottom flask, combine this compound, the carboxylic acid, and the acid catalyst in a suitable solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup to remove the acid catalyst and unreacted carboxylic acid.
-
Extract the ester with an organic solvent, dry, and concentrate.
-
Purify the ester by column chromatography or distillation.
-
Signaling Pathway: Muscarinic Acetylcholine Receptor
As previously mentioned, a derivative of this compound is used in the synthesis of (+)-muscarine, a potent agonist of muscarinic acetylcholine receptors (mAChRs).[3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the parasympathetic nervous system.[2][10]
There are five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[10] The binding of an agonist like muscarine to an M1, M3, or M5 receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[1]
Conclusion
This compound is a valuable, albeit often unheralded, component in the industrial synthesis of several key agrochemical and pharmaceutical products. Its primary role as a precursor to 2,6-dichlorobenzaldehyde highlights the importance of multi-step synthetic strategies in the chemical industry. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its efficient and safe utilization in research and development, as well as in large-scale manufacturing processes. The connection to the synthesis of bioactive molecules like (+)-muscarine also underscores its relevance in the exploration of fundamental biological pathways.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarine - Wikipedia [en.wikipedia.org]
- 4. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 9. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to the Antiseptic Properties of 2,4-Dichlorobenzyl Alcohol
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
2,4-Dichlorobenzyl alcohol (2,4-DCBA) is a mild antiseptic agent with a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.[1][2] It is a common active ingredient in over-the-counter throat lozenges, often in combination with other active ingredients like amylmetacresol, to provide symptomatic relief from sore throats.[2][3] Beyond its use in pharmaceuticals, it also serves as a preservative in cosmetics and personal care products due to its antimicrobial properties.[4] This guide provides a detailed technical overview of its antiseptic properties, mechanism of action, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action
The precise antiseptic mechanism of 2,4-Dichlorobenzyl alcohol is not fully elucidated but is believed to be multifaceted.[1][5] The primary proposed mechanism is the denaturation of external microbial proteins and the rearrangement of their tertiary structures, leading to a loss of function and subsequent cell death.[1][5]
Additionally, 2,4-Dichlorobenzyl alcohol exhibits a local anesthetic effect, which is attributed to a blockade of sodium channels.[3][5] This dual action of antiseptic and anesthetic properties makes it effective in treating the symptoms of sore throat.[3]
Figure 1: Proposed antiseptic mechanism of 2,4-Dichlorobenzyl Alcohol.
Antimicrobial Spectrum
2,4-Dichlorobenzyl alcohol has demonstrated a broad spectrum of activity against a variety of microorganisms. It is effective against both Gram-positive and Gram-negative bacteria, as well as some fungi and enveloped viruses.
Antibacterial Activity
It is active against a range of bacteria commonly associated with pharyngitis and dental plaque.[6][7]
Antifungal Activity
Studies have shown its efficacy against Candida albicans, a common fungal pathogen.[8][9]
Antiviral Activity
In vitro studies have demonstrated a virucidal effect against several enveloped viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV.[2][4] However, it has been found to be inactive against non-enveloped viruses such as adenovirus and rhinovirus.[2]
Quantitative Efficacy Data
The antiseptic properties of 2,4-Dichlorobenzyl alcohol have been quantified through various in vitro tests, primarily Minimum Inhibitory Concentration (MIC) assays and time-kill studies.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Actinobacillus actinomycetemcomitans | Reference Strain | 723 | ~128 | [8][9] |
| Porphyromonas gingivalis | N/A | 1,446 | ~256 | [8][9] |
| Treponema socranskii | Two Strains | 1,446 | ~256 | [8][9] |
| Candida albicans | N/A | 1,446 | ~256 | [8][9] |
| Other Oral Microorganisms | N/A | 2,892 to 5,784 | ~512 to 1024 | [8][9] |
Table 1: Minimum Inhibitory Concentrations (MICs) of 2,4-Dichlorobenzyl Alcohol against various microorganisms.
Time-Kill Studies
Time-kill assays measure the rate and extent of microbial killing over time when exposed to an antiseptic agent. The data below is for a combination of amylmetacresol (AMC) and 2,4-Dichlorobenzyl alcohol (DCBA) in a lozenge dissolved in artificial saliva.[10] A bactericidal activity is generally defined as a ≥ 3 log₁₀ reduction in colony-forming units (CFU)/mL.[11]
| Microorganism | Initial Log₁₀ CFU/mL (Approx.) | Log₁₀ Reduction at 1 min (±SD) | Log₁₀ Reduction at 5 min (±SD) | Log₁₀ Reduction at 10 min (±SD) | Reference |
| Streptococcus pyogenes | ~6.7 | 5.7 (±0.1) | 5.7 (±0.1) | 5.7 (±0.1) | [10] |
| Haemophilus influenzae | ~7.1 | 6.1 (±0.1) | 6.0 (±0.1) | 6.2 (±0.1) | [10] |
| Arcanobacterium haemolyticum | ~7.5 | 6.5 (±0.0) | 6.5 (±0.0) | 6.5 (±0.0) | [10] |
| Fusobacterium necrophorum | ~6.3 | 5.3 (±0.0) | 5.3 (±0.0) | 5.3 (±0.0) | [10] |
| Streptococcus dysgalactiae | ~7.3 | 1.5 (±0.2) | 6.3 (±0.0) | 6.3 (±0.0) | [10] |
| Moraxella catarrhalis | ~7.2 | 0.5 (±0.1) | 5.0 (±0.9) | 6.2 (±0.1) | [10] |
| Staphylococcus aureus | ~6.5 | 0.5 (±0.2) | 2.2 (±0.1) | 3.5 (±0.1) | [10] |
Table 2: Bactericidal activity of an AMC/DCBA lozenge against oropharyngeal organisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2,4-Dichlorobenzyl alcohol's antiseptic properties.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the broth-dilution method described for determining the MIC of dichlorobenzyl alcohol against plaque microorganisms.[8]
-
Preparation of Antimicrobial Agent:
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium for 18-24 hours.
-
Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration for the assay.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.
-
Include a positive control (inoculum in broth without the agent) and a negative control (broth only).[6]
-
Incubate the plate at 37°C for a specified period (e.g., 24-48 hours), under appropriate atmospheric conditions (e.g., anaerobic for plaque microorganisms).[7]
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) in the well.[6]
-
Time-Kill Assay for Antiseptic Lozenges
This protocol is based on the methodology used to assess the bactericidal action of lozenges containing 2,4-Dichlorobenzyl alcohol.[12]
-
Preparation of Test Solution:
-
Dissolve the lozenge containing 2,4-Dichlorobenzyl alcohol in a defined volume of artificial saliva medium at a controlled temperature (e.g., 44°C ± 1°C).[12]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism in a suitable buffer or broth.
-
-
Exposure and Sampling:
-
Add a defined volume of the microbial inoculum to the dissolved lozenge solution and mix.
-
At predetermined time points (e.g., 1, 5, and 10 minutes), withdraw an aliquot of the mixture.[12]
-
-
Neutralization and Enumeration:
-
Immediately transfer the aliquot to a neutralizing broth to stop the action of the antiseptic.
-
Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.
-
Incubate the plates under suitable conditions.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates from each time point.
-
Calculate the log₁₀ reduction in CFU/mL compared to the initial inoculum count.[12]
-
Experimental and Logical Workflows
Figure 2: General experimental workflow for evaluating antiseptic properties.
Conclusion
2,4-Dichlorobenzyl alcohol is a well-established antiseptic agent with a broad spectrum of antimicrobial activity. Its primary mechanism of action is believed to be the denaturation of microbial proteins. Quantitative data from MIC and time-kill studies confirm its efficacy against a range of bacteria and fungi relevant to oral and pharyngeal infections. The provided experimental protocols offer a framework for the continued evaluation and development of antiseptic formulations containing this active ingredient.
References
- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dichlorobenzyl Alcohol
InChI Key: WKKHCCZLKYKUDN-UHFFFAOYSA-N [1][2][3]
This technical guide provides a comprehensive overview of 2,6-Dichlorobenzyl alcohol, a significant chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential mechanisms of action.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [2][3] |
| CAS Number | 15258-73-8 | [1][2][3] |
| Melting Point | 96-98 °C | [2][3] |
| Boiling Point | 150 °C at 25 mmHg | [3] |
| pKa | 13.57 ± 0.10 (Predicted) | [3] |
| Form | Solid | [2] |
| Color | White to Off-White | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from patented industrial processes.
1. Synthesis of this compound from 2,6-Dichlorobenzyl Chloride [5]
This process involves a two-step reaction: the formation of an acetate intermediate followed by hydrolysis.
Step 1: Acetate Formation
-
Apparatus: A 500 ml four-necked flask equipped with a reflux condenser, a thermometer, and a stirrer.
-
Reagents:
-
2,6-Dichlorobenzyl chloride (97.7 g, 0.5 mol)
-
Anhydrous sodium acetate (45.1 g, 0.55 mol)
-
Tetrabutylammonium chloride (TBAC) as a phase transfer catalyst (0.5 g)
-
-
Procedure:
-
Charge the flask with 2,6-dichlorobenzyl chloride, anhydrous sodium acetate, and tetrabutylammonium chloride.
-
Heat the mixture to 100°C and maintain this temperature for 2 hours with continuous stirring to conduct the acetate-forming reaction.
-
Monitor the reaction progress by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate.
-
After the reaction is complete, add 100 ml of water and 100 ml of toluene to the reaction mixture.
-
Stir the mixture for 5 minutes for washing, then allow the layers to separate. The toluene layer contains the desired acetate product.
-
Step 2: Hydrolysis
-
Reagents:
-
Toluene layer containing 2,6-dichlorobenzyl acetate
-
20% sodium hydroxide aqueous solution (100 g, 0.5 mol)
-
-
Procedure:
-
Separate the aqueous layer from the washed reaction mixture and discard it.
-
Add the 20% sodium hydroxide aqueous solution to the toluene layer.
-
Heat the mixture to 95°C and stir for 1 hour to hydrolyze the acetate.
-
After hydrolysis, wash the mixture three times with 150 ml of warm water (40°C).
-
Concentrate the toluene layer using an evaporator.
-
Recrystallize the resulting residue from methanol to obtain pure this compound.
-
2. Synthesis of the Precursor: 2,6-Dichlorobenzyl Chloride [6]
The starting material for the above synthesis, 2,6-dichlorobenzyl chloride, can be synthesized from 2,6-dichlorotoluene.
-
Reagents:
-
2,6-Dichlorotoluene (161 g)
-
Mixed solvent of butanol and n-hexane (1:1 molar ratio, 82 g)
-
Copper chloride (catalyst, 2.5 g)
-
Chlorine gas
-
-
Procedure:
-
Dissolve 2,6-dichlorotoluene in the mixed solvent.
-
Add the copper chloride catalyst and stir the mixture.
-
Under light conditions, pass chlorine gas through the solution for 4.5 hours.
-
Maintain the reaction temperature between 90-120°C.
-
Absorb the reaction end gas with water.
-
After the reaction, wash the solution with water and an alkali solution.
-
Distill the mixture to remove the solvent.
-
Obtain 2,6-dichlorobenzyl chloride by filtration after cooling crystallization.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the synthesis workflow for this compound and the proposed antiseptic mechanism of action for dichlorobenzyl alcohols, based on studies of the 2,4-isomer.
Note on Mechanism of Action: The antiseptic and local anesthetic properties of dichlorobenzyl alcohol have been primarily studied for the 2,4-isomer.[7][8][9] The proposed mechanism involves the denaturation of external proteins and rearrangement of tertiary protein structures.[7][8] Additionally, a local anesthetic effect is thought to arise from a blockade of sodium channels.[7][9] While these mechanisms are not definitively established for the 2,6-isomer, they provide a plausible framework for its potential biological activity. The 2,4-dichloro isomer, often in combination with amylmetacresol, has demonstrated broad-spectrum antibacterial and antiviral activity against pathogens associated with sore throat.[10][11][12]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound 99 15258-73-8 [sigmaaldrich.com]
- 3. This compound | 15258-73-8 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 7. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Yield, Two-Step Synthesis of 2,6-Dichlorobenzyl Alcohol
Introduction
2,6-Dichlorobenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Direct hydrolysis of 2,6-dichlorobenzyl chloride to the corresponding alcohol is often plagued by the formation of a dibenzyl ether byproduct, which significantly lowers the yield. This application note details a robust and high-yield two-step process for the synthesis of this compound from 2,6-dichlorobenzyl chloride. The methodology involves the formation of a 2,6-dichlorobenzyl acetate intermediate, followed by hydrolysis. This process, which utilizes a phase transfer catalyst, minimizes side reactions and allows for the isolation of a high-purity product.
Experimental Protocol
This protocol is based on a well-established method for the synthesis of this compound, which proceeds through an acetate intermediate to ensure a high yield and purity of the final product.[1]
Materials and Reagents:
-
2,6-Dichlorobenzyl chloride (2,6-DCBC)
-
Anhydrous sodium acetate
-
Tetrabutylammonium chloride (TBAC)
-
Toluene
-
20% Sodium hydroxide aqueous solution
-
Methanol
-
Water
Equipment:
-
500 ml four-necked flask
-
Reflux condenser
-
Thermometer
-
Stirrer
-
Separatory funnel
-
Evaporator
-
Recrystallization apparatus
-
Gas chromatography (GC) equipment for analysis
Procedure:
Step 1: Acetate Formation
-
To a 500 ml four-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (TBAC) as a phase transfer catalyst.[1]
-
Heat the mixture to 100°C and maintain this temperature for 2 hours with continuous stirring to facilitate the acetate-forming reaction.[1]
-
After the reaction is complete, allow the mixture to cool. The production rate of the desired 2,6-dichlorobenzyl acetate can be confirmed by gas chromatography, with an expected rate of approximately 99.5%.[1]
-
To the reaction mixture, add 100 ml of water and 100 ml of toluene. Stir the mixture for 5 minutes for washing.[1]
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the aqueous layer.
Step 2: Hydrolysis and Purification
-
To the remaining toluene layer in the flask, add 100 g (0.5 mol) of a 20% sodium hydroxide aqueous solution.[1]
-
Heat the mixture to 95°C and stir vigorously for 1 hour to hydrolyze the acetate.[1]
-
After the hydrolysis is complete, wash the mixture three times with 150 ml of warm water (40°C).[1]
-
Concentrate the toluene layer using an evaporator to remove the solvent.
-
Recrystallize the resulting residue from methanol to obtain pure this compound.[1]
-
The final product should be a crystalline solid with a melting point between 96.7 and 98.1°C and a purity of approximately 99.8% as determined by gas chromatography.[1] The expected yield from 2,6-dichlorobenzyl chloride is around 96.3%.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dichlorobenzyl chloride | 97.7 g (0.5 mol) | [1] |
| Anhydrous sodium acetate | 45.1 g (0.55 mol) | [1] |
| Tetrabutylammonium chloride | 0.5 g | [1] |
| 20% Sodium hydroxide solution | 100 g (0.5 mol) | [1] |
| Reaction Conditions | ||
| Acetate formation temperature | 100°C | [1] |
| Acetate formation time | 2 hours | [1] |
| Hydrolysis temperature | 95°C | [1] |
| Hydrolysis time | 1 hour | [1] |
| Results | ||
| 2,6-Dichlorobenzyl acetate production rate | 99.5% | [1] |
| Final yield of this compound | 96.3% | [1] |
| Purity of this compound | 99.8% | [1] |
| Melting point of this compound | 96.7 - 98.1°C | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Chemical Transformation
The following diagram illustrates the chemical transformation from 2,6-dichlorobenzyl chloride to this compound.
Caption: Chemical pathway for the synthesis of this compound.
References
Application Notes and Protocols: 2,6-Dichlorobenzyl Alcohol as a Reagent in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl alcohol is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules, including agrochemicals.[1] Its dichlorinated phenyl ring is a key structural motif that can impart specific physicochemical properties and biological activity to the final product. These application notes provide detailed protocols for the synthesis of this compound and its potential application in the preparation of novel agrochemical candidates.
Reagent Synthesis: this compound
A common and efficient method for the preparation of this compound is the hydrolysis of 2,6-dichlorobenzyl chloride. The following protocol is adapted from a patented industrial process, ensuring high yield and purity.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,6-Dichlorobenzyl chloride (2,6-DCBC)
-
Anhydrous sodium acetate
-
Tetrabutylammonium chloride (TBAC) (or other suitable phase transfer catalyst)
-
Toluene
-
20% Sodium hydroxide aqueous solution
-
Methanol
-
Water
Equipment:
-
500 ml four-necked flask
-
Reflux condenser
-
Thermometer
-
Stirrer
-
Evaporator
Procedure:
-
To a 500 ml four-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride.[1]
-
Heat the mixture to 100°C and maintain for 2 hours with stirring to form 2,6-dichlorobenzyl acetate.[1]
-
After the reaction is complete, add 100 ml of water and 100 ml of toluene to the reaction mixture and stir for 5 minutes for washing.
-
Separate and remove the aqueous layer.
-
To the remaining toluene layer, add 100 g (0.5 mol) of a 20% sodium hydroxide aqueous solution.
-
Stir the mixture at 95°C for 1 hour to hydrolyze the acetate.[1]
-
Wash the toluene layer three times with 150 ml of warm water (40°C).
-
Concentrate the toluene layer using an evaporator.
-
Recrystallize the residue from methanol to obtain pure this compound.[1]
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Yield of 2,6-DCBAL from 2,6-DCBC | 96.3% | [1] |
| Purity of 2,6-DCBAL (by gas chromatography) | 99.8% | [1] |
| Melting Point of 2,6-DCBAL | 96.7-98.1°C | [1] |
Application in Agrochemical Synthesis: A Case Study
Experimental Protocol: Synthesis of O-(2,6-Dichlorobenzyl) N-Phenylcarbamate
Reaction Scheme:
Caption: Synthesis of a potential herbicidal carbamate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution and cool to 0°C.
-
Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired O-(2,6-dichlorobenzyl) N-phenylcarbamate.
Expected Data and Characterization
The final product would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The herbicidal or plant growth regulatory activity of the synthesized compound would then be evaluated through biological screening assays.
Logical Workflow for Agrochemical Development
The synthesis and evaluation of new agrochemical candidates from this compound follows a logical progression from reagent synthesis to biological testing.
Caption: Workflow for agrochemical development.
Conclusion
This compound is a readily accessible and versatile reagent for the synthesis of potential agrochemicals. The provided protocols offer a solid foundation for researchers to produce this key intermediate and explore its application in the development of novel crop protection agents. The structural features of this compound make it an attractive starting material for creating diverse libraries of compounds for high-throughput screening in agrochemical research.
References
Application Notes and Protocols: Synthesis of Diclofenac Precursors from 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key precursors of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), starting from 2,6-dichlorobenzyl alcohol. The protocols are based on established chemical transformations and are intended for laboratory-scale synthesis.
Introduction
Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, is a cornerstone in the management of pain and inflammation. The synthesis of this important pharmaceutical agent involves the preparation of key intermediates. This document outlines a reliable synthetic route to 2,6-dichlorophenylacetic acid, a crucial precursor to Diclofenac, commencing with this compound. The described pathway involves a three-step process:
-
Chlorination: Conversion of this compound to 2,6-dichlorobenzyl chloride.
-
Cyanation: Nucleophilic substitution of the chloride with a cyanide group to form 2,6-dichlorobenzyl cyanide.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield 2,6-dichlorophenylacetic acid.
These notes provide detailed experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis of these Diclofenac precursors.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 2,6-dichlorophenylacetic acid from this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | Chlorination | This compound | 2,6-Dichlorobenzyl chloride | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | ~90-95 (expected) | >98 | General Procedure |
| 2 | Cyanation | 2,6-Dichlorobenzyl chloride | 2,6-Dichlorobenzyl cyanide | Potassium cyanide (KCN) | Ethanol | ~90 | >95 | [1] |
| 3 | Hydrolysis | 2,6-Dichlorobenzyl cyanide | 2,6-Dichlorophenylacetic acid | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | Aqueous Ethanol | ~85 | >99 | [1] |
| Overall | 3-Step Synthesis | This compound | 2,6-Dichlorophenylacetic acid | - | - | 56-83 | >98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzyl Chloride from this compound
This protocol describes the conversion of this compound to 2,6-dichlorobenzyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize any unreacted thionyl chloride and the generated HCl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichlorobenzyl chloride as a crude product.
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of 2,6-Dichlorobenzyl Cyanide from 2,6-Dichlorobenzyl Chloride
This protocol details the nucleophilic substitution of the chloride with a cyanide group.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Potassium cyanide (KCN)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.[1]
-
Add 2.7 g of potassium cyanide to the solution.[1]
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the ethanol under reduced pressure to obtain the crude 2,6-dichlorobenzyl cyanide.
Protocol 3: Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorobenzyl Cyanide
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
2,6-Dichlorobenzyl cyanide
-
1 N Sodium hydroxide (NaOH) solution
-
2 N Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Aqueous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel
Procedure:
-
Place the crude 2,6-dichlorobenzyl cyanide from the previous step into a round-bottom flask.
-
Add 1 N sodium hydroxide solution and reflux the mixture overnight.[1]
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material.[1]
-
Collect the aqueous layer and acidify it with 2 N hydrochloric acid until the pH is acidic, leading to the precipitation of the product.[1]
-
Collect the solid by filtration using a Büchner funnel.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,6-dichlorophenylacetic acid as a colorless solid.[1]
Visualizations
Synthesis Pathway of Diclofenac Precursors
Caption: Synthetic route from this compound to Diclofenac.
Experimental Workflow for the Synthesis of 2,6-Dichlorophenylacetic Acid
Caption: Workflow for the 3-step synthesis of 2,6-dichlorophenylacetic acid.
References
Application Notes and Protocols: Antimicrobial Activity of 2,6-Dichlorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl alcohol and its halogenated derivatives have garnered significant interest as antimicrobial agents. While 2,4-dichlorobenzyl alcohol is a well-known component of antiseptic lozenges, the antimicrobial potential of its isomer, 2,6-dichlorobenzyl alcohol, and its derivatives remains a less explored area with high potential for the development of novel therapeutic and preservative agents. The strategic placement of chlorine atoms at the 2 and 6 positions of the benzyl ring can influence the molecule's lipophilicity, steric hindrance, and electronic properties, potentially modulating its antimicrobial efficacy and mechanism of action.
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial properties of this compound and its derivatives. Due to the limited availability of direct studies on the 2,6-dichloro isomer, the quantitative data and some mechanistic insights presented are primarily based on studies of the closely related and commercially utilized 2,4-dichlorobenzyl alcohol. These notes offer a foundational framework, including detailed experimental protocols and data presentation formats, to facilitate a systematic investigation into this promising class of compounds.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of dichlorobenzyl alcohol, primarily the 2,4-isomer, which can serve as a benchmark for studies on this compound derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of Dichlorobenzyl Alcohol against Dental Plaque Microorganisms
| Microorganism | MIC (µM)[1] |
| Porphyromonas gingivalis | 1,446 |
| Treponema socranskii | 1,446 |
| Candida albicans | 1,446 |
| Other Organisms | 2,892 - 5,784 |
Data derived from a study on a dentifrice containing dichlorobenzyl alcohol and sodium benzoate.
Table 2: Bactericidal Activity of Amylmetacresol (AMC) and 2,4-Dichlorobenzyl Alcohol (DCBA) Lozenges
| Bacterial Species | Time to >3 log10 Reduction in CFUs | Log10 Reduction (CFU/mL ± SD) at 1 minute[2][3] |
| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 |
| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 |
| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 |
| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 |
| Streptococcus dysgalactiae | 5 minutes | - |
| Moraxella catarrhalis | 5 minutes | - |
| Staphylococcus aureus | 10 minutes | - |
CFU: Colony-Forming Units; SD: Standard Deviation. Data from in vitro studies on lozenges containing 0.6 mg AMC and 1.2 mg 2,4-DCBA.
Proposed Mechanism of Action
The precise antimicrobial mechanism of action for this compound and its derivatives has not been fully elucidated. However, based on studies of related compounds, several mechanisms can be proposed. The primary antiseptic action of dichlorobenzyl alcohol is thought to involve the denaturation of microbial surface proteins and the disruption of tertiary protein structures.[2][4] Additionally, for benzyl alcohol derivatives, other potential mechanisms include the induction of oxidative stress leading to DNA damage and the inhibition of essential bacterial enzymes.
Below is a diagram illustrating the proposed general mechanisms of antimicrobial action for benzyl alcohol derivatives.
References
Application Notes and Protocols: 2,6-Dichlorobenzyl Alcohol in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl alcohol is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] While its direct application in material science is not extensively documented, its inherent chemical properties, particularly the antimicrobial characteristics observed in its isomers, suggest significant potential for the development of advanced functional materials.[2] These application notes explore the hypothetical, yet scientifically grounded, use of this compound in creating antimicrobial polymers and coatings. The protocols provided are based on established chemical reactions and are intended to serve as a foundational guide for research and development in this emergent area.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its application in material science. This data, summarized in the table below, informs synthesis parameters, potential applications, and safety considerations.
| Property | Value | Reference |
| CAS Number | 15258-73-8 | |
| Molecular Formula | C₇H₆Cl₂O | |
| Molecular Weight | 177.03 g/mol | |
| Appearance | White solid | |
| Melting Point | 96-98 °C | |
| Assay | 99% |
Potential Applications in Material Science
The primary hypothesized application of this compound in material science is as a functional monomer or additive to impart antimicrobial properties to polymers and coatings. This is extrapolated from the known antiseptic qualities of its isomer, 2,4-dichlorobenzyl alcohol, which is used in various disinfecting compositions.[2]
Antimicrobial Polymers
This compound can be chemically incorporated into polymer chains. The presence of the dichlorophenyl group is anticipated to inhibit the growth of bacteria and fungi on the material's surface. Potential applications for such polymers include:
-
Medical Devices: Catheters, surgical instruments, and other medical equipment prone to bacterial colonization.
-
Food Packaging: To extend the shelf life of packaged foods by preventing microbial growth.
-
Textiles: For use in hospital bedding, sportswear, and other textiles where antimicrobial properties are desirable.
Antifouling Coatings
Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant issue in marine applications. Coatings functionalized with this compound could prevent the attachment and growth of marine organisms. Potential applications include:
-
Ship Hulls: To reduce drag and improve fuel efficiency.
-
Marine Sensors and Equipment: To ensure accurate and reliable operation.
-
Aquaculture Nets and Cages: To maintain water flow and prevent disease.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of materials functionalized with this compound.
Protocol 1: Synthesis of an Antimicrobial Polyacrylate via Esterification
This protocol describes the incorporation of this compound into a polyacrylate backbone through an esterification reaction.
Materials:
-
This compound
-
Poly(acrylic acid) (PAA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of Poly(acrylic acid) in 50 mL of anhydrous DMF. Stir until the polymer is fully dissolved.
-
Activation: To the PAA solution, add 1.5 equivalents of DCC and 0.1 equivalents of DMAP. Stir the mixture at room temperature for 30 minutes.
-
Esterification: Add 1.2 equivalents of this compound to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 60°C for 48 hours under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the polymer by slowly adding the filtrate to 500 mL of cold diethyl ether.
-
Collect the precipitate by filtration and wash with fresh diethyl ether.
-
Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 72 hours, changing the water every 12 hours.
-
-
Drying: Lyophilize the purified polymer to obtain a white, solid product.
-
Characterization: Characterize the final product using FTIR and NMR spectroscopy to confirm the presence of the 2,6-dichlorobenzyl ester groups.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of a polyacrylate functionalized with this compound.
Protocol 2: Preparation of an Antifouling Coating
This protocol details the formulation of a simple antifouling coating incorporating the functionalized polymer from Protocol 1.
Materials:
-
Functionalized polyacrylate (from Protocol 1)
-
A suitable solvent (e.g., a mixture of xylene and butanol)
-
A binder resin (e.g., acrylic or epoxy resin)
-
Additives (e.g., plasticizers, pigments as required)
-
Glass slides or other substrates for coating
Procedure:
-
Dissolution: Dissolve the functionalized polyacrylate and the binder resin in the solvent system. The ratio will depend on the desired viscosity and film-forming properties.
-
Formulation: Add any desired additives to the polymer solution and mix thoroughly until a homogeneous formulation is achieved.
-
Application: Apply the coating to the substrate using a suitable method such as dip-coating, spin-coating, or spray-coating.
-
Curing: Cure the coating according to the specifications of the binder resin, which may involve air-drying or heating in an oven.
-
Testing: Evaluate the antifouling properties of the coated substrate by exposing it to a relevant microbial or marine environment and observing the extent of biofouling over time.
Hypothesized Mechanism of Antimicrobial Action
The antimicrobial activity of chlorinated aromatic compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. The proposed signaling pathway for the antimicrobial action of materials functionalized with this compound is as follows:
-
Adsorption: The hydrophobic dichlorobenzyl groups on the material surface interact with and adsorb onto the lipid bilayer of microbial cell membranes.
-
Membrane Disruption: This interaction disrupts the integrity of the cell membrane, leading to increased permeability.
-
Leakage of Cellular Components: The compromised membrane allows for the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Inhibition of Cellular Functions: The loss of these components and the disruption of membrane potential inhibit critical cellular functions, including energy production and replication.
-
Cell Death: Ultimately, these events lead to the death of the microorganism.
Diagram of Hypothesized Antimicrobial Signaling Pathway:
Caption: Proposed mechanism of antimicrobial action for materials functionalized with this compound.
Conclusion
While the direct application of this compound in material science is an area that requires further exploration, its chemical structure and the known properties of its isomers strongly suggest its potential as a valuable component in the creation of antimicrobial and antifouling materials. The protocols and hypothesized mechanisms presented here provide a framework for future research into harnessing the unique properties of this compound for the development of innovative materials with significant benefits for the healthcare, food, and marine industries. Further investigation is warranted to validate these proposed applications and to fully characterize the performance of materials functionalized with this compound.
References
Application Note: Quantification of 2,6-Dichlorobenzyl Alcohol Using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl alcohol is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and sensitive quantification of this analyte is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This application note details a robust and reliable method for the quantification of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). GC-MS/MS offers high selectivity and sensitivity, making it an ideal technique for analyzing complex matrices.[1] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and method validation guidelines.
Experimental Protocols
A successful analysis relies on meticulous sample preparation and optimized instrument conditions.
2.1. Sample Preparation
The choice of sample preparation technique is critical to remove matrix interferences and concentrate the analyte. For the analysis of this compound in production waters, a sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) method has been reported to be effective. For other sample matrices, a generic liquid-liquid extraction or solid-phase extraction (SPE) protocol can be adapted.
2.1.1. Solid-Phase Microextraction (SPME) Protocol
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[2]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample to correct for matrix effects and variations in extraction efficiency.
-
Extraction:
-
Immerse the SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the sample vial.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation to facilitate the partitioning of the analyte onto the fiber.
-
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analyte directly onto the column.
2.1.2. General Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: Acidify the aqueous sample with an acid (e.g., HCl) to a pH of approximately 2.[3]
-
Extraction:
-
Add an appropriate organic solvent (e.g., a mixture of diethyl ether and petroleum ether).[3]
-
Vortex the mixture vigorously for a set time (e.g., 2 minutes) to ensure efficient extraction.
-
Allow the phases to separate.
-
-
Collection: Carefully collect the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then evaporate it to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.
2.2. GC-MS/MS Instrumentation and Conditions
The following tables outline the recommended starting parameters for the GC-MS/MS system. These may require optimization based on the specific instrument and sample matrix.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Instrument | Agilent 7890A GC or equivalent[4] |
| Column | HP-5/DB-5; 15 m x 0.25 mm x 0.25µm[5] |
| Injector Temperature | 270 °C[5] |
| Injection Mode | Splitless[6] |
| Injection Volume | 1 µL[6] |
| Carrier Gas | Helium[5] |
| Flow Rate | 1.0 mL/min (constant flow)[5] |
| Oven Program | Initial 100°C (hold 1 min), ramp to 310°C at 35°C/min[5] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Instrument | Agilent 7000B Triple Quadrupole GC/MS or equivalent[4] |
| Ion Source | Electron Ionization (EI)[4] |
| Ion Source Temp. | 230 °C[6] |
| Transfer Line Temp. | 280 °C[4] |
| Quadrupole Temp. | 150 °C[4][6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| Collision Gas | Nitrogen[4] |
| Quench Gas | Helium[4] |
Table 3: MRM Transitions for this compound (Hypothetical)
Note: These transitions need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 176 | 141 | 113 | 15 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Method Validation
A thorough method validation is essential to ensure the reliability of the analytical data.[1] The key validation parameters are outlined below, based on ICH guidelines.[7]
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | Correlation coefficient (r²) > 0.995 over a defined concentration range (e.g., 1-1000 ng/mL).[8] |
| Accuracy (% Recovery) | Within 80-120% at three different concentration levels (low, medium, high).[9] |
| Precision (%RSD) | Intraday and interday precision should be < 15%.[8] |
| Limit of Detection (LOD) | Signal-to-noise ratio of at least 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of at least 10, with acceptable precision and accuracy.[6] |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | (Value) |
| 5 | (Value) |
| 10 | (Value) |
| 50 | (Value) |
| 100 | (Value) |
| 500 | (Value) |
| 1000 | (Value) |
Table 6: Example Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | (Value) ± (SD) | (Value) | (Value) |
| Medium | (Value) ± (SD) | (Value) | (Value) |
| High | (Value) ± (SD) | (Value) | (Value) |
Visualized Workflow
The following diagram illustrates the general workflow for the quantification of this compound by GC-MS/MS.
Caption: GC-MS/MS workflow for this compound analysis.
References
Application Notes and Protocols for 2,6-Dichlorobenzyl Alcohol as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. While a variety of protecting groups for hydroxyl functions are well-established, the exploration of new protecting groups with unique stability profiles continues to be of interest. This document provides detailed application notes and hypothesized protocols for the use of 2,6-dichlorobenzyl (DCB) alcohol as a protecting group for hydroxyl moieties.
The 2,6-dichlorobenzyl ether protecting group is a structural analog of the common benzyl (Bn) group. The introduction of two chlorine atoms on the aromatic ring is anticipated to modify its chemical properties, particularly its stability towards certain reagents and its reactivity during cleavage. These notes are compiled based on the established chemistry of benzyl ethers, with predicted modifications in reactivity due to the electronic and steric effects of the chloro substituents.
Core Concepts and Advantages
The primary motivation for employing a 2,6-dichlorobenzyl protecting group lies in its potential for altered stability compared to a standard benzyl group. The electron-withdrawing nature of the chlorine atoms is expected to decrease the electron density of the benzyl ring, which may impart greater stability towards oxidative cleavage conditions that are often used for deprotection of electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.
Anticipated Advantages:
-
Enhanced Stability: Increased stability towards certain oxidative conditions compared to electron-rich benzyl ethers.
-
Orthogonality: Potential for selective removal in the presence of other protecting groups.
-
Modified Reactivity: The electronic and steric effects of the chlorine atoms may influence the rates of protection and deprotection reactions.
Experimental Protocols
The following protocols are proposed based on standard methodologies for the protection and deprotection of alcohols using benzyl ethers. Optimization of these conditions for specific substrates is recommended.
Protection of Alcohols with 2,6-Dichlorobenzyl Bromide
The formation of a 2,6-dichlorobenzyl ether can be achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on 2,6-dichlorobenzyl bromide.
Protocol 1: Williamson Ether Synthesis
-
Reagents and Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,6-Dichlorobenzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2,6-dichlorobenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | Substrate dependent, expected to be high |
Deprotection of 2,6-Dichlorobenzyl Ethers
The cleavage of the 2,6-dichlorobenzyl ether is expected to be achievable under conditions similar to those used for standard benzyl ethers. Catalytic hydrogenolysis is the most common and mildest method.
Protocol 2: Catalytic Hydrogenolysis
-
Reagents and Materials:
-
2,6-Dichlorobenzyl protected alcohol
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the 2,6-dichlorobenzyl protected alcohol (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10-20 mol% by weight).
-
Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
-
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Reaction Time | Substrate dependent, may be slower than Bn deprotection |
| Typical Yield | High |
Stability and Orthogonality
The stability of the 2,6-dichlorobenzyl group is a key consideration for its application in multi-step synthesis.
| Reagent/Condition | Expected Stability of DCB Ether | Comparison with Benzyl (Bn) Ether |
| Strong Acids (e.g., HCl, H₂SO₄) | Likely stable, similar to Bn | Stable |
| Strong Bases (e.g., NaOH, NaOMe) | Stable | Stable |
| Oxidative Conditions (e.g., DDQ) | Expected to be more stable than PMB ethers | More stable than PMB, potentially more stable than Bn |
| Reductive Conditions (e.g., H₂, Pd/C) | Labile | Labile |
| Organometallic Reagents (e.g., Grignard) | Stable | Stable |
The enhanced stability towards certain oxidative reagents could make the DCB group orthogonal to other protecting groups that are cleaved under these conditions, such as the p-methoxybenzyl (PMB) ether.
Conclusion
The 2,6-dichlorobenzyl group represents a potentially useful, albeit underexplored, protecting group for alcohols. Its predicted stability profile suggests it could offer advantages in specific synthetic contexts where resistance to certain oxidative conditions is required. The protocols provided herein serve as a starting point for the application of this protecting group. Researchers are encouraged to adapt and optimize these methods for their specific needs and to further explore the unique reactivity and stability of the 2,6-dichlorobenzyl ether.
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Alcohols Using 2,6-Dichlorobenzyl Alcohol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, as the stereochemistry of these molecules often dictates their biological activity. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure alcohols. This approach offers high selectivity, mild reaction conditions, and reduced environmental impact. These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of chiral alcohols, with a specific focus on the use of 2,6-dichlorobenzyl alcohol precursors, such as 2',6'-dichloroacetophenone, to produce (S)-1-(2,6-dichlorophenyl)ethanol, a valuable chiral building block.
Core Concepts
The biocatalytic synthesis of chiral alcohols from prochiral ketones, such as 2',6'-dichloroacetophenone, is primarily achieved through the asymmetric reduction of the carbonyl group. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs), which are a type of oxidoreductase.
Key Principles:
-
Enantioselectivity: KREDs exhibit a high degree of stereoselectivity, preferentially producing one enantiomer of the alcohol over the other. This is governed by the three-dimensional structure of the enzyme's active site, which orients the substrate in a specific manner for hydride transfer.
-
Cofactor Dependence: KREDs require a nicotinamide cofactor, typically NADPH or NADH, as a source of reducing equivalents (hydride). Due to the high cost of these cofactors, an in situ cofactor regeneration system is essential for the economic viability of the process.
-
Cofactor Regeneration Systems:
-
Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized by GDH, which in turn reduces NADP⁺ to NADPH. This is a widely used and efficient system.
-
Isopropanol/KRED: Some KREDs can utilize isopropanol as a co-substrate, oxidizing it to acetone while regenerating the NADPH cofactor. This simplifies the reaction setup as a separate regeneration enzyme is not required.
-
Data Presentation
The following tables summarize the performance of various ketoreductases in the asymmetric reduction of 2',6'-dichloroacetophenone and structurally similar substrates.
Table 1: Performance of Ketoreductases in the Reduction of 2',6'-Dichloroacetophenone and Analogs
| Substrate | Biocatalyst | Biocatalyst Type | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| 2',6'-Dichloro-3'-fluoroacetophenone | Engineered KREDs (various) | Isolated Enzyme | >95 | >99 | (S) |
| 2',6'-Difluorophenyl)ethanol | Engineered Bacillus aryabhatti SDR1 (E. coli whole cells) | Whole-Cell | 95 | 99 | (S) |
| 2',6'-Dichloro-3'-fluorophenyl) ethanol | KRED from Thermotoga maritima | Isolated Enzyme | 76 (isolated yield) | 99.99 | (S) |
| o-Chloroacetophenone | Carbonyl reductase from Gluconobacter oxydans (E. coli whole cells) | Whole-Cell | >99 | >99 | (S) |
Table 2: Comparison of Whole-Cell vs. Isolated Enzyme Biocatalysis
| Feature | Whole-Cell Biocatalysis | Isolated Enzyme Biocatalysis |
| Cost | Generally lower (no enzyme purification needed) | Higher (requires enzyme expression and purification) |
| Cofactor | Cofactor regeneration machinery is endogenous | Requires addition of exogenous cofactor and regeneration system |
| Stability | Enzyme is protected within the cellular environment | More susceptible to denaturation by process conditions |
| Substrate/Product Inhibition | Can be more sensitive to high concentrations | May exhibit higher tolerance |
| Downstream Processing | More complex (cell removal and product extraction) | Simpler (product extraction from a cleaner reaction mixture) |
| Mass Transfer | Can be limited by cell membrane permeability | No cell membrane barrier |
Experimental Protocols
Protocol 1: Screening of Ketoreductases for the Reduction of 2',6'-Dichloroacetophenone
Objective: To identify the most effective ketoreductase for the asymmetric reduction of 2',6'-dichloroacetophenone from a panel of enzymes.
Materials:
-
Ketoreductase screening kit (containing various KREDs)
-
2',6'-Dichloroacetophenone
-
NADP⁺ or NAD⁺ (as required by the KREDs)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (for substrate stock solution)
-
96-well microtiter plates or 1.5 mL microcentrifuge tubes
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare Substrate Stock Solution: Dissolve 2',6'-dichloroacetophenone in DMSO to a final concentration of 100 mg/mL.
-
Prepare Reaction Mixtures: In each well of a microtiter plate or in separate microcentrifuge tubes, prepare the following reaction mixture (total volume of 200 µL):
-
158 µL Potassium phosphate buffer (100 mM, pH 7.0)
-
20 µL D-Glucose solution (1 M)
-
10 µL NADP⁺ solution (10 mg/mL)
-
5 µL Glucose Dehydrogenase solution (10 mg/mL)
-
5 µL of each individual Ketoreductase solution (from the screening kit, typically 10 mg/mL)
-
-
Initiate the Reaction: Add 2 µL of the 2',6'-dichloroacetophenone stock solution to each reaction mixture.
-
Incubation: Seal the plate or tubes and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Work-up:
-
Add 200 µL of ethyl acetate to each well/tube.
-
Mix vigorously for 5 minutes to extract the product.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new plate/tube containing a small amount of anhydrous sodium sulfate.
-
-
Analysis: Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess of (S)-1-(2,6-dichlorophenyl)ethanol.
Protocol 2: Preparative Scale Synthesis of (S)-1-(2,6-Dichlorophenyl)ethanol using a Selected Ketoreductase
Objective: To synthesize (S)-1-(2,6-dichlorophenyl)ethanol on a larger scale using the optimal ketoreductase identified from screening.
Materials:
-
Selected Ketoreductase (lyophilized powder or solution)
-
2',6'-Dichloroacetophenone
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (optional, as co-solvent)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve D-glucose (e.g., 1.5 equivalents relative to the substrate) in potassium phosphate buffer.
-
Add NADP⁺ (e.g., 0.1 mol%) and Glucose Dehydrogenase (e.g., 1 mg/mL).
-
Stir until all components are dissolved.
-
-
Substrate Addition:
-
Dissolve 2',6'-dichloroacetophenone (e.g., 1 gram) in a minimal amount of isopropanol (e.g., 1-2 mL) and add it to the reaction mixture.
-
-
Enzyme Addition: Add the selected ketoreductase to the reaction mixture (e.g., 1-5% w/w relative to the substrate).
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or chiral HPLC.
-
-
Work-up:
-
Once the reaction is complete, extract the product with ethyl acetate (3 x reaction volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure (S)-1-(2,6-dichlorophenyl)ethanol.
-
Characterization: Confirm the identity and purity of the product using NMR and MS. Determine the final enantiomeric excess by chiral HPLC analysis.
Protocol 3: Chiral HPLC Analysis of 1-(2,6-Dichlorophenyl)ethanol
Objective: To determine the enantiomeric excess of the synthesized 1-(2,6-dichlorophenyl)ethanol.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)
-
Mobile phase: n-Hexane and Isopropanol (HPLC grade)
-
Racemic standard of 1-(2,6-dichlorophenyl)ethanol
-
Synthesized product sample
Procedure:
-
Method Setup:
-
Install the chiral column in the HPLC system.
-
Set the mobile phase composition (e.g., 95:5 n-Hexane:Isopropanol).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
-
Standard Injection: Dissolve the racemic standard in the mobile phase and inject it into the HPLC to determine the retention times of the (R) and (S) enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Sample Injection: Inject the prepared sample solution into the HPLC.
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualizations
Caption: Workflow for biocatalytic synthesis of chiral alcohols.
Caption: Signaling pathway for cofactor regeneration.
Application Notes and Protocols for the Formulation of 2,6-Dichlorobenzyl Alcohol in Antiseptic Lozenges
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, manufacturing, quality control, and proposed mechanism of action of antiseptic lozenges containing 2,6-Dichlorobenzyl alcohol. While much of the detailed literature focuses on the isomeric 2,4-Dichlorobenzyl alcohol, the principles and protocols outlined herein are largely adaptable for the 2,6-isomer, a mild antiseptic effective against a range of bacteria and viruses associated with mouth and throat infections.[1]
Formulation of this compound Lozenges
Antiseptic lozenges are solid, medicated dosage forms designed to dissolve slowly in the mouth to provide localized relief. The formulation of this compound lozenges involves the combination of the active pharmaceutical ingredient (API) with a base and various excipients to ensure stability, efficacy, and patient acceptability.
Active Pharmaceutical Ingredient (API)
-
This compound: Typically used for its antiseptic properties. It is often used in combination with other antiseptics like amylmetacresol to achieve a broader spectrum of antimicrobial activity.[2][3]
Lozenge Base
The base of the lozenge is crucial for its physical properties and dissolution time. Common bases include:
-
Sugar-based: A mixture of sucrose and liquid glucose is a common choice, providing a pleasant taste and a hard-boiled candy consistency.[2][4][5]
-
Sugar-free: For diabetic patients or for dental health considerations, sugar alcohols like isomalt, sorbitol, or lycasin can be used.
Excipients
Various excipients are incorporated to improve the manufacturing process, stability, and sensory attributes of the lozenges.
| Excipient Category | Example(s) | Function | Reference(s) |
| Acidity Regulators | Citric Acid, Tartaric Acid | Control pH, enhance flavor | [6] |
| Flavoring Agents | Mint Oil, Lemon Essence, Honey Flavor, Star Anise Oil | Improve taste and patient compliance | [4][5][6] |
| Coloring Agents | Sunset Yellow FCF, Indigo Carmine, Quinoline Yellow | Provide a distinct and appealing appearance | [5][6] |
| Sweeteners | Sodium Saccharin | Enhance sweetness, especially in sugar-based formulations | [6] |
| Buffering Agents | Not specified in searches | Maintain pH for API stability and local efficacy | |
| Opacifiers | Not specified in searches | Provide a non-transparent appearance | |
| Stabilizing Agents | Not specified in searches | Prevent degradation of the API and other components |
Manufacturing Process
The manufacturing of this compound lozenges typically follows a hard candy manufacturing process. The general steps are outlined below.
Manufacturing Workflow
Detailed Manufacturing Protocol
-
Syrup Preparation:
-
Dissolve refined sugar in purified water with heating (e.g., 85-90°C) and continuous stirring.[7]
-
Add liquid glucose to the sugar solution and continue stirring and heating.[7]
-
Separately, dissolve the coloring agent in warm purified water and add it to the sugar dissolving vessel.[7]
-
Filter the prepared syrup and transfer it to a holding vessel.[7]
-
-
Cooking:
-
Transfer the syrup to a cooker and cook under vacuum to a high temperature (e.g., 140±2°C) to reduce the moisture content to the desired level.[7]
-
-
Dosing and Mixing:
-
Transfer the cooked syrup to a mixing station.
-
Add the pre-weighed this compound, flavorings, and any other active ingredients or excipients.
-
Mix thoroughly to ensure uniform distribution of all components.
-
-
Forming and Cooling:
-
Packaging:
-
Conduct in-process quality control checks on the cooled lozenges.
-
Package the lozenges into blister packs.[4]
-
Quality Control Protocols
Rigorous quality control is essential to ensure the safety, efficacy, and consistency of the final product.
In-Process Quality Control
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Uniform color, shape, and size; free from defects. |
| Weight Variation | Weighing a representative sample of lozenges | Within specified limits (e.g., ± 5% of the average weight). |
| Hardness | Hardness Tester | Within a defined range to ensure proper dissolution time. |
| Moisture Content | Karl Fischer Titration | Within specified limits to ensure stability. |
Finished Product Quality Control
| Test | Method | Specification |
| Assay of this compound | HPLC | 90.0% - 110.0% of the label claim. |
| Content Uniformity | HPLC | Meets pharmacopoeial requirements. |
| Dissolution | Dissolution Apparatus | Not typically required for lozenges intended for local action. |
| Identification | HPLC (retention time), UV-Vis Spectroscopy | Positive identification of this compound. |
| Microbial Limit Test | Plate Count Method | Within pharmacopoeial limits for oral dosage forms. |
| Stability Studies | ICH Guidelines | To establish shelf-life and storage conditions. |
Experimental Protocol: Assay of this compound by HPLC
This protocol provides a general framework for the determination of this compound in lozenges. Method validation is required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 220 nm).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.
-
Sample Preparation:
-
Weigh and finely crush a representative number of lozenges.
-
Accurately weigh a portion of the crushed powder equivalent to a single lozenge.
-
Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Calculation: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve.
In-Vitro Antiseptic Efficacy Testing
The antiseptic activity of the lozenges can be evaluated using in-vitro microbiological methods.
Experimental Protocol: Agar Diffusion Method
-
Test Organisms: Use relevant oral and throat pathogens such as Streptococcus pyogenes, Staphylococcus aureus, and Candida albicans.[8]
-
Culture Preparation: Prepare standardized inoculums of the test organisms.
-
Lozenge Solution Preparation: Dissolve a lozenge in a sterile solvent (e.g., artificial saliva) to mimic the in-use conditions.
-
Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and inoculate them with the test organisms.
-
Well Diffusion: Create wells in the agar and add a defined volume of the lozenge solution.
-
Incubation: Incubate the plates under appropriate conditions for each organism.
-
Measurement: Measure the diameter of the zones of inhibition around the wells. A larger zone indicates greater antimicrobial activity.
Proposed Mechanism of Action
The precise antiseptic mechanism of dichlorobenzyl alcohol is not fully elucidated, but it is believed to act through multiple pathways.
The antiseptic action is thought to be related to the denaturation of external proteins and the rearrangement of the tertiary structure of proteins on the microbial cell surface.[9] Additionally, dichlorobenzyl alcohol has been shown to possess local anesthetic properties, which are attributed to the blockade of sodium channels in nerve cells, leading to pain relief.[9] In combination with amylmetacresol, a synergistic antibacterial effect is often observed.[2]
References
- 1. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. WO2005067906A2 - Pharmaceutical composition comprising 2,4-dichlorobenzyl alcohol and amylmetacresol - Google Patents [patents.google.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. efda.gov.et [efda.gov.et]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. jetir.org [jetir.org]
- 8. In vitro evaluation of the antimicrobial activities of selected lozenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Dichlorobenzyl Alcohol as a Reservoir Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inter-well tracer tests are a critical tool in reservoir engineering for characterizing fluid flow paths, identifying well connectivity, and quantifying remaining oil saturation. Partitioning Inter-well Tracer Tests (PITTs) are a specific type of inter-well test designed to determine the residual oil saturation (Sₒᵣ) in the swept volumes between injector and producer wells. This is achieved by the simultaneous injection of a conservative (non-partitioning) tracer and a partitioning tracer. The partitioning tracer will interact with the residual oil, causing its transport to be retarded relative to the conservative tracer. The degree of this retardation is a function of the residual oil saturation.
2,6-Dichlorobenzyl alcohol has been identified as a promising partitioning tracer for PITT applications due to its favorable properties, including high stability under reservoir conditions and a suitable oil/water partition coefficient. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in reservoir studies.
Properties of this compound
A thorough understanding of the physical and chemical properties of a tracer is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| CAS Number | 15258-73-8 | [1] |
| Appearance | White solid | |
| Melting Point | 96-98 °C | |
| Assay | 99% |
Stability Under Reservoir Conditions
The stability of a tracer under the harsh conditions of a reservoir (high temperature, pressure, and salinity, and presence of various rock types) is paramount for a successful tracer test. This compound has demonstrated excellent stability in simulated reservoir environments.
| Parameter | Condition | Result |
| Temperature | Up to 150°C in brine | Fully stable |
| pH | Tested at various pH values | Fully stable |
| Rock Interaction | Sandstone, Carbonate (Limestone), Clay (Kaolinite) | No significant adsorption or degradation |
Partition Coefficient of this compound
The oil/water partition coefficient (K) is a measure of the relative solubility of the tracer in the oil and water phases at equilibrium. It is a critical parameter for the interpretation of PITT data. The K value for this compound is influenced by temperature, the composition of the hydrocarbon phase, and the salinity of the aqueous phase.[2][3]
| Condition | Observation |
| Temperature | K value is influenced by temperature.[3] |
| Hydrocarbon Phase | K value is dependent on the composition of the crude oil.[2][3] |
| Salinity | K value decreases with increasing salinity of the brine.[2] |
Note: The exact K value should be determined experimentally using reservoir-specific crude oil and brine at reservoir temperature before conducting a field test.
Experimental Protocols
Pre-Test Laboratory Protocol: Determination of the Partition Coefficient (K)
Objective: To accurately determine the oil/water partition coefficient of this compound using reservoir-specific fluids and conditions.
Materials:
-
This compound
-
Reservoir crude oil
-
Synthetic reservoir brine (matching reservoir water composition)
-
Glass vials with PTFE-lined caps
-
Thermostatic shaker or oven
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
GC-MS/MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the synthetic reservoir brine to prepare a stock solution of known concentration.
-
Phase Mixing: In a series of glass vials, add equal volumes of the tracer stock solution and reservoir crude oil.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker or oven set to the reservoir temperature. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials to achieve a clean separation of the oil and aqueous phases.
-
Sampling: Carefully extract an aliquot from both the aqueous and oil phases from each vial.
-
Analysis: Analyze the concentration of this compound in both phases using the GC-MS/MS method described below.
-
Calculation: The partition coefficient (K) is calculated as the ratio of the tracer concentration in the oil phase to its concentration in the aqueous phase: K = Coil / Cwater
Field Implementation Protocol: Partitioning Inter-well Tracer Test (PITT)
Objective: To inject a slug of this compound and a conservative tracer into an injection well and monitor their breakthrough at surrounding production wells to determine residual oil saturation.
1. Tracer Selection and Design:
-
Partitioning Tracer: this compound.
-
Conservative Tracer: A non-partitioning water-soluble tracer (e.g., a fluorinated benzoic acid or a radioactive tracer like tritium) should be co-injected. The conservative tracer provides the baseline for water flow.
-
Tracer Mass Calculation: The required mass of each tracer is calculated based on the estimated swept pore volume between the injector and producer, the expected tracer dilution, and the analytical detection limits. The goal is to ensure the tracer concentration at the production well is significantly above the detection limit.
2. Injection Procedure:
-
Prepare Tracer Slug: Dissolve the calculated mass of this compound and the conservative tracer in a suitable volume of injection water. The total volume of the tracer slug is typically a small fraction of the total injection volume.
-
Pre-Injection Sampling: Collect background samples from all monitoring production wells to establish baseline concentrations.
-
Tracer Injection: Inject the prepared tracer slug into the injection well at a constant, controlled rate.
-
Chase Water Injection: Immediately follow the tracer slug with the continuous injection of chase water (regular injection water) to push the tracers through the reservoir.
3. Sampling and Monitoring:
-
Sampling Locations: Collect produced water samples from the designated production wells.
-
Sampling Frequency: The sampling frequency should be high initially, especially around the predicted breakthrough time of the conservative tracer, and can be gradually decreased as the tracer concentration declines. A typical schedule might be:
-
Daily samples for the first two weeks post-injection.
-
Samples every 2-3 days for the next month.
-
Weekly samples thereafter until the tracer concentrations return to background levels.
-
-
Sample Handling: Samples should be collected in clean, labeled vials and stored properly (e.g., refrigerated) to prevent degradation before analysis.
Analytical Protocol: Analysis of this compound in Produced Water by SPME-GC-MS/MS
Objective: To accurately quantify the concentration of this compound in produced water samples.
1. Sample Preparation (Solid-Phase Microextraction - SPME):
-
SPME Fiber: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is suitable for the extraction of benzyl alcohols.
-
Procedure:
-
Place a known volume of the produced water sample into a headspace vial.
-
If necessary, adjust the pH and salinity of the sample to optimize extraction efficiency.
-
Place the vial in a heated autosampler tray (e.g., at 60-80°C).
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-30 minutes) with agitation to allow for the adsorption of this compound onto the fiber.
-
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions (Representative):
-
Injection Port: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
3. Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of the tracer in the produced water samples is determined by comparing the peak area of the sample to the calibration curve.
Data Interpretation
The data from the PITT is a series of tracer concentration versus time curves for both the conservative and partitioning tracers at each production well. The primary method of interpretation is to compare the arrival times of the two tracers. The retardation of the this compound relative to the conservative tracer is used to calculate the residual oil saturation (Sₒᵣ) using established chromatographic models.
Visualizations
Caption: Overall workflow for a PITT using this compound.
References
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of 2,6-dichlorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals, utilizing phase-transfer catalysis (PTC). The methodology outlined below is based on a robust and high-yield two-step process, ensuring the production of a high-purity final product.
Introduction
This compound is a valuable building block in organic synthesis. Phase-transfer catalysis offers a highly efficient and industrially advantageous method for its preparation from 2,6-dichlorobenzyl chloride. This technique facilitates the reaction between reactants in different phases (typically aqueous and organic), leading to higher reaction rates, milder reaction conditions, and improved yields compared to traditional methods.
The synthesis proceeds via a two-step reaction. First, 2,6-dichlorobenzyl chloride is converted to 2,6-dichlorobenzyl acetate using anhydrous sodium acetate in the presence of a quaternary ammonium salt as a phase-transfer catalyst. The resulting acetate is then hydrolyzed to yield this compound. This indirect route is often preferred over direct hydrolysis to minimize the formation of by-products such as bis-(2,6-dichlorobenzyl) ether, thereby ensuring a higher purity of the final product.
Reaction Pathway
The overall synthesis can be visualized as a two-step process, facilitated by a phase-transfer catalyst.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative synthesis protocol.
Table 1: Reactants and Catalyst for Acetate Formation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2,6-Dichlorobenzyl Chloride | C₇H₅Cl₃ | 195.48 | 97.7 | 0.5 | 1 |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 45.1 | 0.55 | 1.1 |
| Tetrabutylammonium Chloride (TBAC) | C₁₆H₃₆ClN | 277.92 | 0.5 | - | 0.5% by weight of 2,6-DCBC |
Table 2: Reaction Conditions and Yields
| Parameter | Value |
| Acetate Formation | |
| Temperature | 100°C |
| Reaction Time | 2 hours |
| Production Rate of Acetate | 99.5% |
| Hydrolysis | |
| Hydrolysis Reagent | 20% Sodium Hydroxide (aq) |
| Temperature | 95°C |
| Reaction Time | 1 hour |
| Overall Process | |
| Overall Yield of this compound | 96.3%[1] |
| Purity (by Gas Chromatography) | 99.8%[1] |
| Melting Point | 96.7 - 98.1°C[1] |
Table 3: Comparative Yields
| Condition | Production Rate of Acetate | Overall Yield of Alcohol |
| With Phase-Transfer Catalyst (TBAC) | 99.5%[1] | 96.3%[1] |
| With Triethylamine (instead of PTC) | 48.2%[1] | 41.6%[1] |
| With Sodium Acetate Tri-hydrate | 36.4%[1] | 32.4%[1] |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichlorobenzyl Acetate
-
Apparatus Setup: Equip a 500 ml four-necked flask with a reflux condenser, a thermometer, and a mechanical stirrer.
-
Charging Reactants: To the flask, add 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (TBAC) as the phase-transfer catalyst.[1]
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.[1]
-
Monitoring: The reaction progress can be monitored by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate.
-
Work-up (prior to hydrolysis): After the reaction is complete, add 100 ml of water and 100 ml of toluene to the reaction mixture. Stir for 5 minutes for washing.[1] Separate and discard the aqueous layer.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the toluene layer containing the 2,6-dichlorobenzyl acetate, add 100 g (0.5 mol) of a 20% aqueous sodium hydroxide solution.[1]
-
Reaction: Heat the mixture to 95°C and stir vigorously for 1 hour.[1]
-
Washing: After cooling, wash the organic layer three times with 150 ml of warm water (40°C).[1]
-
Isolation and Purification: Concentrate the toluene layer using a rotary evaporator. Recrystallize the resulting residue from methanol to obtain pure this compound.[1]
Mechanism of Phase-Transfer Catalysis
The quaternary ammonium salt is the key to facilitating the reaction between the water-insoluble 2,6-dichlorobenzyl chloride (in the organic phase) and the water-soluble sodium acetate (in the solid or aqueous phase).
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for the Hydrolysis of 2,6-Dichlorobenzyl Acetate to 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of 2,6-dichlorobenzyl acetate to produce 2,6-dichlorobenzyl alcohol, a valuable intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs. The primary method detailed is a robust and high-yield base-catalyzed hydrolysis (saponification). This protocol is designed to be accessible for researchers in organic synthesis and process development.
Introduction
The conversion of 2,6-dichlorobenzyl acetate to this compound is a critical step in various synthetic pathways. The hydrolysis of the ester functional group is a fundamental organic transformation. While both acid and base-catalyzed methods are possible, base-catalyzed hydrolysis is often preferred for preparative applications due to its irreversible nature, which typically leads to higher yields.[1] This process, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1][2]
The following protocols are based on established industrial processes, ensuring scalability and high product purity.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound starting from 2,6-dichlorobenzyl chloride, proceeding through the formation of 2,6-dichlorobenzyl acetate and its subsequent hydrolysis.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzyl Chloride | [3] |
| Intermediate | 2,6-Dichlorobenzyl Acetate | [3] |
| Final Product | This compound | [3] |
| Yield of this compound | 95.1% | |
| Purity of this compound | 99.6% | |
| Hydrolysis Reaction Temperature | 80-110°C | [3] |
| Hydrolysis Catalyst | Sodium Hydroxide (Aqueous) | [3] |
Experimental Protocols
This section details the protocol for the base-catalyzed hydrolysis of 2,6-dichlorobenzyl acetate. This procedure assumes the starting material is 2,6-dichlorobenzyl acetate, which can be synthesized from 2,6-dichlorobenzyl chloride.[3]
Materials:
-
2,6-Dichlorobenzyl acetate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzyl acetate.
-
Addition of Base: Prepare an aqueous solution of sodium hydroxide. For every mole of the acetate, a molar excess of sodium hydroxide should be used. Add the aqueous sodium hydroxide solution to the flask containing the acetate.
-
Reaction Conditions: The mixture is then heated to a temperature between 80°C and 110°C with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), the mixture is cooled to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If the product has solidified, it can be collected by filtration.[4] Otherwise, extract the aqueous layer with an organic solvent such as toluene. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water to remove any remaining sodium hydroxide and sodium acetate.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by distillation or recrystallization to achieve high purity.[3]
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Dichlorobenzyl Alcohol Synthesis
Welcome to the technical support center for the synthesis of 2,6-Dichlorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing yield and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific challenges encountered during synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 2,6-Dichlorobenzyl Chloride via Acetate Intermediate
This two-step process involves the formation of 2,6-dichlorobenzyl acetate followed by hydrolysis. It is often favored for its high yield and purity, effectively minimizing the formation of the common impurity, bis(2,6-dichlorobenzyl) ether.[1][2]
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Acetate Formation | - Ensure anhydrous conditions: The use of anhydrous sodium acetate is crucial. The presence of water can lead to the formation of byproducts.[1] - Optimize catalyst concentration: Use a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), at a concentration of 0.01 to 5% by weight relative to the 2,6-dichlorobenzyl chloride.[1][2] - Reaction temperature and time: Maintain the reaction temperature between 80-100°C for approximately 2 hours.[2] Monitor the reaction progress by GC to ensure the disappearance of the starting material. |
| Incomplete Hydrolysis | - Sufficient base: Use an adequate amount of a strong base, such as a 20% aqueous sodium hydroxide solution, for the hydrolysis step. - Hydrolysis temperature and time: Heat the reaction mixture to 80-110°C for at least 1 hour to ensure complete hydrolysis of the acetate intermediate.[1] |
| Product Loss During Workup | - Efficient extraction: After hydrolysis, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like toluene. - Careful purification: Minimize losses during recrystallization by choosing an appropriate solvent and optimizing the cooling process. Methanol is a reported solvent for recrystallization.[1][2] |
Issue 2: Presence of Impurities
| Impurity | Identification | Mitigation Strategy |
| Bis(2,6-dichlorobenzyl) ether | A common byproduct in direct hydrolysis of benzyl halides. | This route via the acetate intermediate is designed to prevent the formation of this ether. If it is still detected, ensure complete conversion to the acetate before hydrolysis. Direct hydrolysis of unreacted 2,6-dichlorobenzyl chloride with hydroxide is the primary cause of this impurity. |
| Unreacted 2,6-Dichlorobenzyl Chloride | Detected by GC-MS. | Increase reaction time or temperature during the acetate formation step. Ensure the phase transfer catalyst is active. |
| 2,6-Dichlorobenzyl Acetate | Detected by GC-MS. | Ensure the hydrolysis step is complete by increasing the reaction time, temperature, or concentration of the base. |
Route 2: Reduction of 2,6-Dichlorobenzaldehyde
This method offers a direct conversion of the aldehyde to the alcohol.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Reduction | - Choice of reducing agent: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[3][4] - Sufficient reagent: Use a molar excess of NaBH₄ to ensure complete reduction. - Solvent: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a low temperature (e.g., 0°C to room temperature).[4] |
| Side Reactions | - Over-reduction: While less common with NaBH₄, ensure the reaction is not run for an excessively long time or at high temperatures. - Cannizzaro reaction: In the presence of a strong base, aldehydes without an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. Ensure the reaction conditions are not strongly basic if using a method other than hydride reduction.[5] |
| Product Loss During Workup | - Quenching: Carefully quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl solution) to neutralize excess hydride and decompose the borate ester intermediate.[6] - Extraction: Thoroughly extract the product from the aqueous layer with a suitable organic solvent. |
Issue 2: Presence of Impurities
| Impurity | Identification | Mitigation Strategy |
| Unreacted 2,6-Dichlorobenzaldehyde | Detected by GC-MS or TLC. | Increase the amount of NaBH₄ and/or the reaction time. Ensure the NaBH₄ is fresh and active. |
| 2,6-Dichlorobenzoic Acid | Detected by LC-MS. | This can arise from the Cannizzaro reaction if basic conditions are present or from oxidation of the starting aldehyde. Ensure the starting material is pure and avoid basic conditions if not using a hydride reducing agent. |
Route 3: Reduction of 2,6-Dichlorobenzoic Acid
This route requires a strong reducing agent to convert the carboxylic acid to the primary alcohol.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Reduction | - Choice of reducing agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids.[7][8] NaBH₄ is not strong enough for this transformation.[9] - Anhydrous conditions: LiAlH₄ reacts violently with water. The reaction must be carried out in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.[7] - Sufficient reagent: An excess of LiAlH₄ is required as the acidic proton of the carboxylic acid will consume one equivalent. |
| Product Loss During Workup | - Careful quenching: The workup of LiAlH₄ reactions is hazardous and must be done with extreme care, typically by the slow, sequential addition of water and then aqueous base at low temperature to quench the excess reagent and precipitate aluminum salts. - Filtration and extraction: The resulting aluminum salts can be difficult to filter. Ensure the precipitate is thoroughly washed with the extraction solvent to recover all the product. |
Issue 2: Presence of Impurities
| Impurity | Identification | Mitigation Strategy |
| Unreacted 2,6-Dichlorobenzoic Acid | Detected by LC-MS. | Ensure a sufficient excess of fresh, active LiAlH₄ is used and that the reaction goes to completion. |
| Ester Intermediates | Can be formed if an alcohol is used in the workup before the reaction is fully quenched. | Follow a standard aqueous workup procedure for LiAlH₄ reductions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound and how can I avoid it?
A1: The most common side-product, particularly when synthesizing from 2,6-dichlorobenzyl chloride, is bis(2,6-dichlorobenzyl) ether. This impurity arises from the reaction of the product alcohol with unreacted starting material under basic conditions. The most effective way to avoid this is to use the two-step procedure involving the formation of a 2,6-dichlorobenzyl acetate intermediate, followed by hydrolysis. This separates the nucleophilic alcohol from the electrophilic benzyl chloride, thus preventing ether formation.[1][2]
Q2: My yield is consistently low when synthesizing from 2,6-dichlorobenzyl chloride. What are the likely causes?
A2: Low yields in this synthesis are often due to incomplete reaction or side-product formation. Key factors to investigate are:
-
Water in your reaction: Ensure you are using anhydrous sodium acetate.
-
Inefficient phase transfer catalysis: Check the quality and quantity of your phase transfer catalyst.
-
Sub-optimal reaction conditions: Ensure the temperature is maintained at 80-100°C for the acetate formation and 80-110°C for the hydrolysis.
-
Direct hydrolysis: If you are attempting a direct hydrolysis of the chloride, the formation of bis(2,6-dichlorobenzyl) ether is a likely cause of low yield.
Q3: Can I use Sodium Borohydride to reduce 2,6-Dichlorobenzoic acid?
A3: No, sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids. You will need to use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[9]
Q4: What is a good solvent for recrystallizing this compound?
A4: Methanol has been reported as an effective solvent for the recrystallization of this compound, yielding a product with high purity.[1][2] Other common solvent systems for recrystallizing alcohols include ethanol, or mixtures like n-hexane/ethyl acetate or methanol/water.[10]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you would spot the reaction mixture alongside the starting material and look for the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. For GC analysis, you would inject a small aliquot of the reaction mixture and monitor the disappearance of the starting material peak and the appearance of the product peak.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Via Acetate Intermediate | 2,6-Dichlorobenzyl chloride | Anhydrous Sodium Acetate, Phase Transfer Catalyst, NaOH | >95%[1][2] | >99.5%[1][2] | High yield and purity, avoids ether formation. | Two-step process. |
| Aldehyde Reduction | 2,6-Dichlorobenzaldehyde | Sodium Borohydride (NaBH₄) | Generally high | Dependent on purification | One-step, mild conditions. | Starting material may be expensive or require synthesis. |
| Carboxylic Acid Reduction | 2,6-Dichlorobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Generally high | Dependent on purification | Utilizes a readily available starting material. | Requires strictly anhydrous conditions and a hazardous reagent. |
Table 2: Reaction Conditions for Synthesis via Acetate Intermediate
| Parameter | Condition | Reference |
| Acetate Formation Temperature | 80 - 100°C | [2] |
| Acetate Formation Time | ~2 hours | [2] |
| Phase Transfer Catalyst | Quaternary ammonium salt (0.01-5 wt%) | [1][2] |
| Hydrolysis Temperature | 80 - 110°C | [1] |
| Hydrolysis Time | ~1 hour | [2] |
| Hydrolysis Base | 20% aq. NaOH | [2] |
| Recrystallization Solvent | Methanol | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride[2]
Materials:
-
2,6-Dichlorobenzyl chloride (2,6-DCBC)
-
Anhydrous sodium acetate
-
Tetrabutylammonium chloride (TBAC) or other suitable phase transfer catalyst
-
Toluene
-
20% Sodium hydroxide solution
-
Methanol
Procedure:
-
Acetate Formation:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2,6-dichlorobenzyl chloride (1.0 eq), anhydrous sodium acetate (1.1 eq), and the phase transfer catalyst (e.g., TBAC, 0.01-1.0 wt% of 2,6-DCBC).
-
Heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction by GC to confirm the formation of 2,6-dichlorobenzyl acetate.
-
-
Workup and Hydrolysis:
-
After cooling, add toluene and water to the reaction mixture and stir to dissolve the solids.
-
Separate the organic layer.
-
To the organic layer, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to 95°C and stir vigorously for 1 hour.
-
-
Purification:
-
Cool the reaction mixture and wash the organic layer with warm water.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Protocol 2: Synthesis of this compound from 2,6-Dichlorobenzaldehyde (General Procedure)
Materials:
-
2,6-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reduction:
-
Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in methanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0°C for 1-2 hours or until the reaction is complete as monitored by TLC.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
-
Purification:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound from 2,6-dichlorobenzyl chloride.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 2. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 10. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
By-product formation in the synthesis of 2,6-Dichlorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichlorobenzyl alcohol.
Synthesis Overview
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The two primary synthetic routes for its preparation are:
-
Two-Step Hydrolysis of 2,6-Dichlorobenzyl Chloride: This method involves the formation of a 2,6-dichlorobenzyl acetate intermediate, followed by hydrolysis. This approach is designed to minimize the formation of ether by-products.
-
Reduction of 2,6-Dichlorobenzaldehyde: This route utilizes a reducing agent, such as sodium borohydride, to convert the aldehyde to the corresponding primary alcohol.
Below are detailed troubleshooting guides and FAQs for potential issues that may arise during these synthetic procedures.
Troubleshooting Guide & FAQs
Route 1: Two-Step Hydrolysis of 2,6-Dichlorobenzyl Chloride
This process involves the reaction of 2,6-dichlorobenzyl chloride with an acetate-forming agent, followed by hydrolysis to yield this compound.[1][2] This two-stage process is advantageous as it prevents the formation of significant amounts of bis(2,6-dichlorobenzyl) ether, a common by-product in direct hydrolysis with a strong base.[3]
Frequently Asked Questions (FAQs):
-
Q1: What is the main advantage of the two-step hydrolysis process?
-
A1: The primary advantage is the significant reduction of the bis(2,6-dichlorobenzyl) ether by-product, which is a common issue with direct hydrolysis of 2,6-dichlorobenzyl chloride using a strong base.[3] This leads to a higher yield and purity of the desired this compound.
-
-
Q2: I am observing a significant amount of an unknown, high-boiling point impurity. What could it be?
-
A2: If you are attempting a direct hydrolysis, the high-boiling point impurity is likely bis(2,6-dichlorobenzyl) ether.[3] Formation of this by-product occurs when the initially formed this compound reacts with unreacted 2,6-dichlorobenzyl chloride under basic conditions. To avoid this, the recommended two-step process via the acetate intermediate should be used.[1]
-
-
Q3: My reaction to form the acetate intermediate is very slow. How can I improve the reaction rate?
-
A3: The reaction rate of acetate formation can be slow. The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), can significantly accelerate the reaction between 2,6-dichlorobenzyl chloride and sodium acetate.[1]
-
-
Q4: What are the optimal conditions for the hydrolysis of the acetate intermediate?
-
A4: The hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide. The reaction is generally heated to a temperature between 80 to 110°C to ensure complete conversion.[1]
-
Potential By-Products and Their Prevention:
| By-product/Impurity | Formation Mechanism | Prevention/Troubleshooting |
| Bis(2,6-dichlorobenzyl) ether | Williamson ether synthesis between this compound and unreacted 2,6-dichlorobenzyl chloride under basic conditions during direct hydrolysis.[3] | Utilize the two-step synthesis via the 2,6-dichlorobenzyl acetate intermediate.[1] |
| Unreacted 2,6-Dichlorobenzyl Chloride | Incomplete reaction during the acetate formation step. | Use a slight excess of the acetate-forming agent (e.g., 1.01 to 1.10 molar equivalents of anhydrous sodium acetate).[1] Ensure adequate reaction time and temperature (80-100°C).[1] The use of a phase transfer catalyst can also drive the reaction to completion. |
| Unreacted 2,6-Dichlorobenzyl Acetate | Incomplete hydrolysis of the intermediate. | Ensure sufficient heating (80-110°C) and an adequate amount of strong base during the hydrolysis step.[1] Monitor the reaction by TLC or GC to confirm the disappearance of the acetate intermediate. |
| 2,6-Dichlorobenzaldehyde and 2,6-Dichlorobenzoic Acid | These can arise from impurities in the starting material, 2,6-dichlorobenzyl chloride. Over-chlorination of 2,6-dichlorotoluene can produce 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride, which hydrolyze to the corresponding aldehyde and carboxylic acid.[4] | Use highly pure 2,6-dichlorobenzyl chloride as the starting material. If necessary, purify the starting material by distillation or recrystallization. |
Route 2: Reduction of 2,6-Dichlorobenzaldehyde
This synthetic route involves the reduction of 2,6-dichlorobenzaldehyde to this compound using a reducing agent like sodium borohydride (NaBH₄).[5][6]
Frequently Asked Questions (FAQs):
-
Q5: My reduction with sodium borohydride is not going to completion. What could be the issue?
-
A5: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄.
-
Decomposition of NaBH₄: Sodium borohydride can decompose in acidic or neutral aqueous solutions. The reaction is often performed in an alcoholic solvent like methanol or ethanol.[5]
-
Low Temperature: While the reaction is often initiated at a low temperature to control the initial exotherm, allowing it to warm to room temperature is typically necessary for completion.
-
-
-
Q6: I am seeing a by-product with a similar polarity to my starting material. What could it be?
-
A6: This is likely unreacted 2,6-dichlorobenzaldehyde. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
-
Q7: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
Potential By-Products and Their Prevention:
| By-product/Impurity | Formation Mechanism | Prevention/Troubleshooting |
| Unreacted 2,6-Dichlorobenzaldehyde | Incomplete reduction. | Use a sufficient excess of NaBH₄. Ensure the reaction is stirred for an adequate amount of time. Monitor the reaction by TLC until the starting material is no longer visible. |
| Borate Esters | These are intermediates formed during the reduction. The alkoxide product complexes with the boron species. | These esters are typically hydrolyzed during the workup step by the addition of water or a dilute acid to liberate the final alcohol product.[7] |
| 2,6-Dichlorobenzoic Acid | Oxidation of the starting aldehyde if it is impure or if the reaction is exposed to air for extended periods. | Use pure 2,6-dichlorobenzaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride[3]
Step 1: Formation of 2,6-Dichlorobenzyl Acetate
-
In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, charge 2,6-dichlorobenzyl chloride (97.7 g, 0.5 mol), anhydrous sodium acetate (45.1 g, 0.55 mol), and a phase transfer catalyst such as tetrabutylammonium chloride (0.5 g).
-
Heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate.
-
After completion, cool the reaction mixture and add water (100 ml) and toluene (100 ml). Stir for 5 minutes for washing.
-
Separate the aqueous layer.
Step 2: Hydrolysis of 2,6-Dichlorobenzyl Acetate
-
To the toluene layer from the previous step, add a 20% aqueous solution of sodium hydroxide (100 g, 0.5 mol).
-
Heat the mixture to 95°C and stir for 1 hour.
-
After the reaction is complete, wash the toluene layer three times with warm water (150 ml at 40°C).
-
Concentrate the toluene layer using a rotary evaporator.
-
Recrystallize the residue from methanol to obtain pure this compound.
Quantitative Data from a Representative Experiment:
| Parameter | Value |
| Yield of 2,6-Dichlorobenzyl Acetate | 99.5% |
| Overall Yield of this compound | 96.3% |
| Purity (by GC) | 99.8% |
| Melting Point | 96.7-98.1°C |
Protocol 2: General Procedure for the Reduction of an Aromatic Aldehyde with Sodium Borohydride
-
Dissolve 2,6-dichlorobenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (typically 1.5 to 2 molar equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄ and hydrolyze the borate esters.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound via the acetate intermediate.
Caption: Workflow for the synthesis of this compound by reduction of the corresponding aldehyde.
Caption: A logical troubleshooting workflow for the synthesis of this compound.
References
- 1. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2,6-Dichlorobenzyl Alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzyl alcohol.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, providing potential causes and solutions in a question-and-answer format.
Oxidation of this compound to 2,6-Dichlorobenzaldehyde
Question 1: I am getting a low yield of 2,6-dichlorobenzaldehyde from the oxidation of this compound. What are the possible causes and how can I improve it?
Answer:
Low yields in the oxidation of this compound can stem from several factors, primarily related to the sterically hindered nature of the substrate and the choice of oxidizing agent.
Potential Causes & Solutions:
-
Incomplete Reaction: The steric hindrance from the two ortho-chloro substituents can slow down the reaction.
-
Solution: Increase the reaction time and/or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
Over-oxidation: While less common for selective oxidants, stronger oxidizing agents or harsh reaction conditions can lead to the formation of 2,6-dichlorobenzoic acid.
-
Degradation of Reagents: Oxidizing agents like PCC and the reagents for Swern oxidation can be sensitive to moisture and air.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry is crucial.
Question 2: I am observing significant amounts of unreacted starting material even after a long reaction time in the oxidation of this compound. What should I do?
Answer:
This is a common issue, again, largely due to the steric hindrance of the 2,6-dichloro substitution.
Potential Causes & Solutions:
-
Insufficient Reagent: The stoichiometry of the oxidizing agent may be insufficient.
-
Solution: Use a slight excess (e.g., 1.5 to 2 equivalents) of the oxidizing agent (e.g., PCC or the activated DMSO in Swern oxidation).
-
-
Poor Reagent Activity: The oxidizing agent may have degraded.
-
Solution: Use a fresh batch of the reagent. For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is of high quality.
-
-
Steric Hindrance: The bulky chlorine atoms impede the approach of the oxidant to the alcohol.
-
Solution: Consider using a less sterically demanding oxidizing agent if possible. For Swern oxidation, ensure efficient stirring to maximize contact between reactants.
-
Question 3: My Swern oxidation of this compound is giving a complex mixture of byproducts. What is going wrong?
Answer:
The Swern oxidation is a powerful but sensitive reaction. Formation of byproducts is often due to temperature fluctuations or incorrect stoichiometry.
Potential Causes & Solutions:
-
Reaction Temperature Too High: The intermediates in the Swern oxidation are unstable at higher temperatures and can lead to side reactions.
-
Incorrect Order of Addition: The order of reagent addition is critical for the formation of the active oxidizing species.
-
Solution: Follow a reliable protocol carefully. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the amine base.
-
-
Excess Oxalyl Chloride or DMSO: Incorrect stoichiometry can lead to side reactions.
-
Solution: Carefully measure and add the reagents in the correct molar ratios as specified in the protocol.
-
Etherification of this compound
Question 1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is very low. Why is this happening?
Answer:
Low yields in the Williamson ether synthesis involving this compound can be attributed to a few key factors.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The first step of the Williamson synthesis is the deprotonation of the alcohol to form the alkoxide. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF) to ensure complete formation of the alkoxide.[7]
-
-
Steric Hindrance: The bulky 2,6-dichloro-substituted benzyl alkoxide is a sterically hindered nucleophile, which can slow down the SN2 reaction.
-
Solution: Increase the reaction temperature and reaction time. Using a more reactive electrophile (e.g., an alkyl iodide or triflate) can also improve the reaction rate.
-
-
Elimination Side Reaction: If you are using a secondary or tertiary alkyl halide, the strongly basic alkoxide can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[8]
-
Solution: The Williamson ether synthesis works best with primary alkyl halides.[8] If a secondary or tertiary alkyl group is required on the ether, consider reversing the synthons if possible (i.e., using the corresponding alkoxide and 2,6-dichlorobenzyl chloride).
-
Question 2: The Williamson ether synthesis is not working for my sterically demanding substrate. Are there any alternative methods for the etherification of this compound?
Answer:
Yes, for sterically hindered alcohols like this compound, the Mitsunobu reaction is an excellent alternative.
The Mitsunobu Reaction:
-
Mechanism: This reaction couples an alcohol with a nucleophile (in this case, another alcohol or a phenol) using a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds under mild and neutral conditions.[9][10]
-
Advantages for Hindered Substrates: The Mitsunobu reaction is often successful where the Williamson ether synthesis fails due to steric hindrance.[11] It also proceeds with inversion of configuration at a chiral center, which can be synthetically useful.[10]
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous, as water can consume the active intermediates. The order of addition of reagents can also be critical.[12]
-
Difficult Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be difficult to remove. Chromatographic purification is often necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.
Q2: How can I purify the 2,6-dichlorobenzaldehyde product from an oxidation reaction?
A2: The crude 2,6-dichlorobenzaldehyde can be purified by several methods depending on the scale and impurities present. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: Silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a very effective method for purification.[13]
-
Distillation: For larger quantities, vacuum distillation can be used to purify the product, especially to remove non-volatile impurities.[13]
Q3: How do I purify the ether product from a Williamson or Mitsunobu reaction?
A3: Purification of the resulting 2,6-dichlorobenzyl ether typically involves:
-
Aqueous Work-up: First, an aqueous work-up is usually performed to remove any water-soluble byproducts and unreacted starting materials. For the Williamson synthesis, this may involve washing with water and brine. For the Mitsunobu reaction, an acidic or basic wash may be necessary to remove byproducts.
-
Column Chromatography: This is the most common method for obtaining a highly pure ether product, especially after a Mitsunobu reaction where byproducts like triphenylphosphine oxide need to be removed.[13] A silica gel column with a suitable solvent system is typically employed.
-
Distillation: If the ether is a liquid and thermally stable, vacuum distillation can be a viable purification method for larger scales.[13]
Data Presentation
Table 1: Comparison of Oxidizing Agents for Benzyl Alcohol Oxidation
| Oxidizing Agent System | Typical Reaction Conditions | Advantages | Disadvantages |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temperature | Mild, selective for aldehydes, commercially available.[2][14] | Chromium-based (toxic), can be acidic, work-up can be tedious.[14] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | Mild, high yields, avoids heavy metals, tolerant of many functional groups.[5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to temperature fluctuations.[5][6] |
Table 2: Representative Conditions for Etherification of Alcohols
| Reaction | Reagents | Solvent | Temperature | Key Considerations |
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Anhydrous THF or DMF | Room Temp. to Reflux | Best with primary alkyl halides to avoid E2 elimination.[7][8] |
| Mitsunobu Reaction | Alcohol, Nucleophile (e.g., Phenol), PPh₃, DEAD/DIAD | Anhydrous THF or Toluene | 0 °C to Room Temp. | Excellent for sterically hindered alcohols; proceeds with inversion of stereochemistry.[9][10] |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-20 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the mixture at -78 °C.
-
After stirring for another 15-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., DCM or diethyl ether). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,6-dichlorobenzaldehyde by column chromatography on silica gel or recrystallization.
Protocol 2: Williamson Ether Synthesis of a 2,6-Dichlorobenzyl Ether
-
To a suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Add the primary alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ether product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in chemical reactions.
Caption: Comparative workflow for Swern and PCC oxidation methods.
Caption: Comparative workflow for Williamson and Mitsunobu ether synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Synthesis of 2,6-Dichlorobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2,6-Dichlorobenzyl alcohol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a two-step process involving the formation of a benzyl acetate intermediate followed by hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,6-Dichlorobenzyl Acetate | Incomplete reaction of 2,6-dichlorobenzyl chloride. | - Ensure the use of anhydrous sodium acetate. The presence of water can significantly decrease the reaction rate. - Verify the reaction temperature is within the optimal range of 80-100°C.[1] - Confirm the correct molar ratio of anhydrous sodium acetate to 2,6-dichlorobenzyl chloride, which should ideally be between 1.01 and 1.10 moles of acetate per mole of the chloride.[1] - Ensure efficient stirring to overcome the slow reaction rate, which can be a challenge due to steric hindrance from the 2,6-dichloro substituents.[1] |
| Presence of impurities in the starting material (2,6-dichlorobenzyl chloride). | - Analyze the purity of the 2,6-dichlorobenzyl chloride starting material. If impurities are present, consider purification before use. A typical synthesis of the chloride involves the chlorination of 2,6-dichlorotoluene and should yield a product with a purity of 99% or higher.[2] | |
| Formation of Dibenzyl Ether Byproduct | Direct hydrolysis of 2,6-dichlorobenzyl chloride with a dilute alkali metal hydroxide. | - Avoid direct hydrolysis. The recommended two-step process involving the formation of the acetate intermediate is designed to prevent the formation of this byproduct, which is a common issue with direct hydrolysis methods.[3][4] |
| Low Yield of this compound during Hydrolysis | Incomplete hydrolysis of 2,6-dichlorobenzyl acetate. | - Ensure the hydrolysis is carried out with a conventional alkali like an aqueous sodium hydroxide solution.[1] - Maintain the hydrolysis temperature between 80 and 110°C to ensure the reaction goes to completion.[1] |
| Difficult Purification of Final Product | Presence of unreacted starting materials or byproducts. | - After hydrolysis, wash the organic layer with warm water (around 40°C) to remove any remaining sodium acetate before proceeding with purification.[1] - Utilize conventional purification techniques such as distillation or recrystallization from a suitable solvent like methanol to isolate the final product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing this compound?
A1: A highly efficient and industrially advantageous method involves a two-step process:
-
Acetate Formation: Reaction of 2,6-dichlorobenzyl chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate.
-
Hydrolysis: Subsequent hydrolysis of the acetate intermediate using an alkali solution to yield this compound.[1]
This process is favored because it avoids the formation of significant amounts of dibenzyl ether byproduct, which is a common problem with direct hydrolysis methods.[3]
Q2: Why is a phase transfer catalyst used in the acetate-forming reaction?
A2: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), is crucial for accelerating the reaction between the solid anhydrous sodium acetate and the organic 2,6-dichlorobenzyl chloride.[1] It facilitates the transfer of the acetate anion into the organic phase, thereby increasing the reaction rate and leading to a high conversion to the desired acetate intermediate.
Q3: What are the critical parameters to control during the synthesis?
A3: To achieve a high yield and purity of this compound, the following parameters are critical:
-
Anhydrous Conditions: The use of anhydrous sodium acetate is essential for the acetate-forming reaction, as the presence of water significantly reduces the reaction rate.
-
Reaction Temperature: The acetate-forming reaction should be maintained between 80 to 100°C, and the subsequent hydrolysis should be conducted at 80 to 110°C.[1]
-
Molar Ratios: A slight excess of anhydrous sodium acetate (1.01 to 1.10 molar equivalents) is recommended.[1]
-
Catalyst Concentration: The phase transfer catalyst should be used in an amount of 0.01 to 5% by weight relative to the 2,6-dichlorobenzyl chloride.
Q4: How can I purify the final this compound product?
A4: After the hydrolysis step, the product can be isolated and purified using standard laboratory techniques. The typical procedure involves:
-
Washing the reaction mixture with water to remove salts.
-
Separating the organic layer.
-
Purification by either distillation or recrystallization from a suitable solvent, such as methanol.[1]
Following this procedure can yield a product with a purity of 99.8% and a melting point between 96.7 and 98.1°C.[1]
Experimental Protocols
Synthesis of this compound via Acetate Intermediate
This protocol is based on a patented high-yield process.
Part 1: Acetate-forming Reaction
-
Apparatus: Set up a 500 ml four-necked flask equipped with a reflux condenser, a thermometer, and a stirrer.
-
Reagents: Charge the flask with 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (TBAC) as a phase transfer catalyst.[1]
-
Reaction: Heat the mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.[1]
-
Monitoring: After 2 hours, the reaction can be monitored by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate (expected production rate of ~99.5%).[1]
-
Work-up: After completion, add 100 ml of water and 100 ml of toluene to the reaction mixture and stir for 5 minutes for washing. Separate and remove the aqueous layer.[1]
Part 2: Hydrolysis
-
Reagents: To the toluene layer from the previous step, add 100 g (0.5 mol) of a 20% sodium hydroxide aqueous solution.[1]
-
Reaction: Heat the mixture to 95°C and stir for 1 hour.[1]
-
Work-up: After the reaction, wash the mixture three times with 150 ml of warm water (40°C).[1]
-
Isolation: Concentrate the toluene layer using an evaporator.
-
Purification: Recrystallize the residue from methanol to obtain pure this compound.[1]
Expected Outcome: This process is reported to yield approximately 85.2 g (96.3% yield) of this compound with a purity of 99.8% and a melting point of 96.7-98.1°C.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Without Phase Transfer Catalyst | With Phase Transfer Catalyst | With Hydrated Sodium Acetate |
| Starting Material | 2,6-dichlorobenzyl chloride | 2,6-dichlorobenzyl chloride | 2,6-dichlorobenzyl chloride |
| Acetate-forming Agent | Anhydrous Sodium Acetate | Anhydrous Sodium Acetate | Sodium Acetate Tri-hydrate |
| Catalyst | None | Tetrabutylammonium Chloride | Tetrabutylammonium Chloride |
| Production Rate of Acetate | 48.2% | 99.5% | 36.4% |
| Final Yield of Alcohol | 41.6% | 96.3% | 32.4% |
| Purity of Final Product | Not Reported | 99.8% | Not Reported |
| Data sourced from patent EP 0272674 B1. |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2,6-Dichlorobenzyl Alcohol with Strong Bases
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of 2,6-dichlorobenzyl alcohol when treated with strong bases. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using this compound with strong bases?
A1: When this compound is subjected to strong basic conditions, two principal side reactions are of concern:
-
Williamson Ether Synthesis (Self-Condensation): The alkoxide formed from this compound can act as a nucleophile and attack another molecule of a suitable electrophile. If any unreacted 2,6-dichlorobenzyl chloride is present as an impurity in the starting material, it can be attacked by the alkoxide to form bis(2,6-dichlorobenzyl) ether. While self-condensation of the alcohol is less likely without a good leaving group, the presence of any halide impurity is a significant risk factor. The formation of the analogous bis(2,4-dichlorobenzyl) ether has been noted as a significant byproduct in similar syntheses.[1][2]
-
Oxidation to 2,6-Dichlorobenzaldehyde and subsequent Cannizzaro Reaction: Although strong bases are not typically oxidizing agents, the presence of trace oxidants or air can lead to the oxidation of this compound to 2,6-dichlorobenzaldehyde. Because this aldehyde lacks α-hydrogens, it is a prime candidate for the Cannizzaro reaction in the presence of a strong base.[2][3][4][5] This reaction involves the disproportionation of two aldehyde molecules to yield one molecule of this compound and one molecule of 2,6-dichlorobenzoic acid.[2][3][4][5]
Q2: Which strong bases are most likely to promote these side reactions?
A2: Strong bases such as sodium hydride (NaH), potassium hydroxide (KOH), and sodium hydroxide (NaOH) are commonly used and can all promote these side reactions.[2][5] The choice of base and solvent system can influence the prevalence of each side reaction. For instance, NaH is a very strong, non-nucleophilic base often used to generate alkoxides for Williamson ether synthesis, but it can also have reducing properties and react with certain solvents.[5] Concentrated KOH or NaOH are classic reagents for inducing the Cannizzaro reaction.[2][3][4]
Q3: How can I detect the formation of these side products?
A3: A combination of chromatographic and spectroscopic techniques can be employed:
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction mixture. The ether byproduct will be less polar than the starting alcohol, while the carboxylic acid from the Cannizzaro reaction will be highly polar (often staying at the baseline without a polar eluent).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the starting material, the ether byproduct, and the alcohol product from the Cannizzaro reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of the non-volatile carboxylic acid product from the Cannizzaro reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structures of the side products in the crude reaction mixture or after purification.
Troubleshooting Guides
Issue 1: Formation of Bis(2,6-dichlorobenzyl) Ether
Symptoms:
-
A significant non-polar spot appears on the TLC plate.
-
GC-MS analysis shows a peak with a mass corresponding to bis(2,6-dichlorobenzyl) ether.
-
Reduced yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of 2,6-dichlorobenzyl chloride impurity in the starting material. | Purify the this compound before use, for example, by recrystallization, to remove any residual chloride. |
| Use of a reactive electrophile in the reaction mixture. | Ensure that no unintended electrophiles are present. If the goal is not ether synthesis, avoid reagents that can act as alkylating agents. |
| High reaction temperature. | Run the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. Elevated temperatures can favor the Williamson ether synthesis. |
Issue 2: Formation of 2,6-Dichlorobenzoic Acid and Disproportionation Products
Symptoms:
-
A highly polar spot (streaking) is observed at the baseline of the TLC plate.
-
HPLC analysis confirms the presence of 2,6-dichlorobenzoic acid.
-
The yield of the desired product is lower than expected, and the starting material is partially regenerated.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of this compound to the aldehyde. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents. |
| Use of a highly concentrated strong base. | If the Cannizzaro reaction is a major issue, consider using a milder base or a lower concentration of the strong base, if compatible with the desired reaction. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the time for side reactions to occur. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Base-Mediated Reactions of this compound
-
Material Purification: Ensure the this compound is of high purity and free from the corresponding benzyl chloride. If necessary, recrystallize the alcohol from a suitable solvent system (e.g., toluene/hexanes).
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere of nitrogen or argon.
-
Solvent Selection: Use anhydrous, degassed solvents appropriate for the chosen base (e.g., THF or DMF for NaH; ethanol or methanol for NaOH/KOH).
-
Base Addition:
-
For NaH: Add the sodium hydride to the solvent first, and then slowly add a solution of this compound at a controlled temperature (often 0 °C) to form the alkoxide.
-
For NaOH/KOH: Add the base as a solution or in small portions to the alcohol solution at a controlled temperature.
-
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or other appropriate analytical methods.
-
Work-up: Upon completion, quench the reaction carefully (e.g., by adding a saturated aqueous solution of ammonium chloride for NaH reactions, or by neutralizing with acid for NaOH/KOH reactions).
-
Purification: Purify the product using column chromatography, recrystallization, or distillation as appropriate to separate it from any side products.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A logical workflow to diagnose and address common side reactions encountered when treating this compound with strong bases.
Signaling Pathway of Side Reactions
Caption: Diagram illustrating the two main side reaction pathways for this compound under strong basic conditions.
References
- 1. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2,6-Dichlorobenzyl Alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from commercial 2,6-Dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis process. The synthesis often involves the hydrolysis of 2,6-dichlorobenzyl acetate, which is produced from 2,6-dichlorobenzyl chloride. Consequently, common impurities can include:
-
Starting Materials: Unreacted 2,6-dichlorobenzyl chloride.
-
Intermediates: Residual 2,6-dichlorobenzyl acetate.
-
By-products: Bis(2,6-dichlorobenzyl) ether, formed from a side reaction between the alcohol and the starting chloride. A similar ether by-product is known to form during the synthesis of the 2,4-isomer.[1][2]
-
Oxidation Products: 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, resulting from the oxidation of the benzyl alcohol.
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point for pure this compound is in the range of 96-98 °C.[3][4][5] A significant deviation or a broad melting range typically indicates the presence of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
Gas Chromatography (GC): Provides quantitative information on the purity of the sample and the relative amounts of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the structure of the main compound and detect impurities by the presence of unexpected signals.[7][8]
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (96-98 °C) is a good indicator of high purity.[3][5]
Q4: Which purification method is most suitable for this compound?
A4: The choice of method depends on the scale of the experiment and the nature of the impurities.
-
Recrystallization is a highly effective, economical, and scalable method for removing minor impurities from a solid compound. It is often the preferred method for final purification.
-
Column Chromatography is excellent for separating mixtures with multiple components or when impurities have polarities very similar to the product. It is typically used for smaller-scale purifications.[7][8]
-
Distillation can be used for crude purification, but since this compound is a solid at room temperature, it is less common for final purification than recrystallization.
Purification Method Performance
The following table summarizes the reported effectiveness of various purification techniques for dichlorobenzyl alcohols and related compounds.
| Purification Method | Compound | Purity Achieved | Source |
| Recrystallization (from Methanol) | This compound | 99.8% | |
| Recrystallization (from Petroleum Ether) | 2,4-Dichlorobenzyl alcohol | 99.8% | [1][2] |
| Kugelrohr Distillation | A substituted benzyl alcohol | 86% | [7] |
| Column Chromatography | A substituted benzyl alcohol | >95% | [7] |
General Purification Workflow
The diagram below illustrates a typical workflow for the purification and analysis of commercial this compound.
Caption: General workflow for purification of this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[9]
Q: My compound is not dissolving in the chosen solvent, even when heated.
A:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid just dissolves.
-
Inappropriate Solvent: The solvent may be too non-polar for your compound. Try a slightly more polar solvent or a mixed solvent system. For instance, if your compound is poorly soluble in hexane, try adding small amounts of a more polar solvent like ethyl acetate to the hot mixture.
Q: No crystals form after cooling the solution.
A:
-
Solution is Too Dilute: You may have added too much solvent. Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent's surface.
-
Adding a "seed crystal" of the pure compound.
-
Cooling the solution further in an ice bath.
-
-
Cooling Too Rapidly: Very rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: The yield from my recrystallization is very low.
A:
-
Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is crucial. Any excess will retain more of your product in the solution (the "mother liquor") upon cooling, reducing the yield.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Experimental Protocol: Recrystallization
This protocol is based on a documented procedure for purifying this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and a boiling chip. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Caption: Step-by-step workflow for the recrystallization process.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (the eluent).[10]
Q: How do I select the right solvent system (eluent)?
A:
-
Use TLC: Thin-Layer Chromatography (TLC) is the best way to determine an appropriate eluent.[7][10] The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from all impurities.
-
Start Non-Polar: Begin with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) until the desired separation and Rf are achieved.
Q: The separation between my product and an impurity is poor (spots are too close on TLC).
A:
-
Adjust Polarity: Fine-tune the eluent polarity. A small change in the solvent ratio can significantly impact separation. Try making the eluent slightly less polar to increase the interaction with the silica gel, which may improve separation.
-
Change Solvents: If adjusting polarity doesn't work, try a different solvent system. For example, replacing ethyl acetate with dichloromethane might change the selectivity and improve the separation.
Q: My product is not eluting from the column.
A:
-
Eluent is Too Non-Polar: Your compound is sticking too strongly to the stationary phase. Gradually increase the polarity of the eluent. For example, if you are using 9:1 hexanes:ethyl acetate, try switching to 4:1 or even 1:1.
-
Strongly Interacting Compound: If the compound is very polar (e.g., contains multiple alcohol or acid groups), it may bind irreversibly to silica. In such cases, a different stationary phase (like alumina) or adding a small amount of a modifier (like acetic acid or triethylamine) to the eluent might be necessary.
Experimental Protocol: Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pack the column with silica gel, typically as a slurry in the initial, least polar eluent.[7][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully add the sample to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
References
- 1. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. This compound 99 15258-73-8 [sigmaaldrich.com]
- 4. This compound | 15258-73-8 [amp.chemicalbook.com]
- 5. This compound 99 15258-73-8 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. magritek.com [magritek.com]
- 11. orgsyn.org [orgsyn.org]
Optimizing catalyst loading for 2,6-Dichlorobenzyl alcohol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dichlorobenzyl Alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most industrially advantageous method is a two-step process involving the formation of 2,6-dichlorobenzyl acetate, followed by hydrolysis. This approach avoids significant side reactions, such as the formation of dibenzyl ether, which can occur with direct hydrolysis of 2,6-dichlorobenzyl chloride. The first step typically utilizes a phase transfer catalyst to facilitate the reaction between 2,6-dichlorobenzyl chloride and an acetate source.
Q2: What type of catalyst is recommended for the synthesis of 2,6-dichlorobenzyl acetate?
A2: Quaternary ammonium salts are highly effective phase transfer catalysts for this reaction. Tetrabutylammonium chloride (TBAC) and tetrabutylammonium bromide (TBAB) are commonly used. These catalysts efficiently transfer the acetate anion from the aqueous phase to the organic phase where the reaction with 2,6-dichlorobenzyl chloride occurs.
Q3: What is the optimal catalyst loading for this reaction?
A3: The recommended catalyst loading is typically in the range of 0.01% to 5% by weight relative to the 2,6-dichlorobenzyl chloride. While higher catalyst loading can increase the reaction rate, it also increases cost. The optimal loading is a balance between reaction time and economic feasibility. It is advisable to start with a lower concentration (e.g., 1 mol%) and increase it if the reaction rate is insufficient.
Q4: What are the signs of catalyst deactivation?
A4: Common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, the reaction stalling before completion, or a significant reduction in the yield and selectivity of the desired product.
Q5: What can cause the phase transfer catalyst to deactivate?
A5: Catalyst deactivation can be caused by several factors:
-
Poisoning: Impurities in the reactants or solvents can strongly interact with the active sites of the catalyst.
-
Fouling/Coking: Byproducts or polymeric materials can deposit on the catalyst surface, blocking the active sites.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the quaternary ammonium salt, particularly through Hofmann elimination.
Q6: Can the phase transfer catalyst be recovered and reused?
A6: Yes, quaternary ammonium salt catalysts can often be recovered. One method involves adding water to dissolve the catalyst, followed by the addition of a base to cause the dissolved catalyst to separate as an oily hydroxide phase, which can then be isolated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2,6-Dichlorobenzyl Acetate | Insufficient catalyst loading. | Increase the catalyst loading in small increments (e.g., 0.5 mol% at a time). |
| Low reaction temperature. | Ensure the reaction temperature is maintained at the optimal level (typically around 100°C). | |
| Inefficient stirring. | Increase the stirring speed to improve mixing between the aqueous and organic phases. | |
| Impure 2,6-dichlorobenzyl chloride. | Use purified starting material. Impurities from the synthesis of 2,6-dichlorobenzyl chloride, such as over-chlorinated species (e.g., 2,6-dichlorobenzal chloride), can lead to side reactions. | |
| Slow or Incomplete Reaction | Catalyst deactivation. | Check for potential catalyst poisons in the reactants or solvents. Consider catalyst regeneration or using a fresh batch of catalyst. |
| Poor phase transfer. | Ensure adequate mixing. The choice of organic solvent can also impact the efficiency of phase transfer. | |
| Formation of Side Products (e.g., Dibenzyl Ether) | This is more common in direct hydrolysis methods. | Utilize the two-step acetate intermediate pathway to minimize this side reaction. |
| Presence of water in the acetate-forming step with certain reagents. | Use anhydrous sodium acetate for the first step. | |
| Difficulty in Isolating the Product | Emulsion formation during workup. | Allow the mixture to stand for a longer period. The addition of a small amount of brine can sometimes help break the emulsion. |
Quantitative Data on Catalyst Loading
Optimizing catalyst loading is a critical step in developing an efficient and cost-effective synthesis. The following table summarizes the expected impact of varying the phase transfer catalyst concentration on the synthesis of 2,6-dichlorobenzyl acetate.
| Catalyst Loading (mol% relative to Substrate) | Expected Reaction Time | Expected Yield | Economic Consideration |
| < 1% | Long | Moderate to High | Low catalyst cost, but longer process time may increase overall cost. |
| 1 - 3% | Moderate | High | Often the optimal range, balancing reaction speed and catalyst cost. |
| > 3% | Short | High | Higher catalyst cost may not be justified by the marginal increase in reaction rate. |
Note: The optimal catalyst loading should be determined experimentally for each specific reaction setup.
Experimental Protocols
Synthesis of 2,6-Dichlorobenzyl Acetate
Materials:
-
2,6-Dichlorobenzyl chloride
-
Anhydrous sodium acetate
-
Tetrabutylammonium chloride (TBAC)
-
Toluene (optional, as solvent)
Procedure:
-
In a four-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, charge 2,6-dichlorobenzyl chloride (0.5 mol), anhydrous sodium acetate (0.55 mol), and tetrabutylammonium chloride (e.g., 0.5 g, which is approximately 0.5% by weight of the 2,6-dichlorobenzyl chloride).
-
If using a solvent, add toluene (100 ml).
-
Heat the mixture to 100°C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 2 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture.
-
Add water (100 ml) and toluene (100 ml if not used as a solvent) and stir for 5 minutes for washing.
-
Separate the organic layer containing the 2,6-dichlorobenzyl acetate.
Hydrolysis of 2,6-Dichlorobenzyl Acetate to this compound
Materials:
-
2,6-Dichlorobenzyl acetate (from the previous step)
-
20% Sodium hydroxide aqueous solution
-
Toluene
-
Methanol (for recrystallization)
Procedure:
-
To the toluene layer containing the 2,6-dichlorobenzyl acetate, add a 20% sodium hydroxide aqueous solution (0.5 mol of NaOH).
-
Heat the mixture to 95°C with stirring for 1 hour.
-
After the hydrolysis is complete, cool the mixture and wash it three times with warm water (40°C).
-
Separate the toluene layer and concentrate it using a rotary evaporator.
-
Recrystallize the residue from methanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield or slow reaction in this compound synthesis.
Challenges in the scale-up of 2,6-Dichlorobenzyl alcohol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,6-Dichlorobenzyl alcohol production. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The three main industrial synthesis routes for this compound are:
-
Hydrolysis of 2,6-Dichlorobenzyl Chloride via an Acetate Intermediate: This is a widely used method that involves the reaction of 2,6-dichlorobenzyl chloride with an acetate salt, followed by hydrolysis of the resulting ester.[1]
-
Reduction of 2,6-Dichlorobenzaldehyde: This route involves the reduction of the corresponding aldehyde using chemical reducing agents or catalytic hydrogenation.
-
Grignard Reaction with 2,6-Dichlorobenzaldehyde: This method utilizes a Grignard reagent to add an alkyl or aryl group to the carbonyl carbon of 2,6-dichlorobenzaldehyde.
Q2: What are the main challenges associated with the steric hindrance of the two ortho-chloro substituents?
A2: The two chlorine atoms in the ortho positions of the benzene ring create significant steric hindrance. This can lead to several challenges across different synthetic routes:
-
Slower Reaction Rates: The bulky chlorine atoms can impede the approach of reactants to the reaction center, slowing down the reaction.
-
More Forcing Reaction Conditions: Higher temperatures or longer reaction times may be necessary to overcome the activation energy barrier, which can lead to side reactions.
-
Influence on Reagent Selection: The choice of reagents becomes critical. For instance, in a Grignard reaction, less sterically hindered Grignard reagents may be required for a successful reaction.
Q3: What are the common impurities found in the final product?
A3: Common impurities can vary depending on the synthetic route.
-
From 2,6-Dichlorobenzyl Chloride: Unreacted starting material, the intermediate 2,6-dichlorobenzyl acetate, and the byproduct bis(2,6-dichlorobenzyl) ether are potential impurities.
-
From 2,6-Dichlorobenzaldehyde Reduction: Unreacted aldehyde is a common impurity. If using catalytic hydrogenation, byproducts from over-reduction of the aromatic ring can occur under harsh conditions.
-
From Grignard Reaction: Biphenyl (from Wurtz coupling of the Grignard reagent) and unreacted aldehyde are common impurities.[2]
Troubleshooting Guides
Route 1: Hydrolysis of 2,6-Dichlorobenzyl Chloride
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Solution | Rationale |
| Incomplete reaction | Increase reaction time or temperature during the acetate formation step. Ensure the use of an effective phase transfer catalyst.[1] | The steric hindrance of the 2,6-dichloro substituents can slow down the reaction. A phase transfer catalyst is crucial for transporting the acetate ion into the organic phase to react with the benzyl chloride. |
| Side reaction forming bis(2,6-dichlorobenzyl) ether | Avoid direct hydrolysis of 2,6-dichlorobenzyl chloride with strong bases. The two-step process via the acetate intermediate is preferred to minimize this side reaction.[3] | Direct hydrolysis creates conditions where the newly formed benzyl alcohol can react with the starting benzyl chloride to form the ether byproduct. |
| Use of hydrated sodium acetate | Use anhydrous sodium acetate. If only hydrated sodium acetate is available, perform azeotropic dehydration with a solvent like toluene before the reaction. | Water can interfere with the reaction and lead to lower yields of the acetate intermediate. |
Problem: Presence of significant impurities in the final product.
| Potential Cause | Troubleshooting Solution | Rationale |
| Unreacted 2,6-dichlorobenzyl chloride | Ensure sufficient reaction time and temperature. Verify the activity of the phase transfer catalyst. | Incomplete conversion will lead to the starting material remaining in the product. |
| Residual 2,6-dichlorobenzyl acetate | Ensure complete hydrolysis by using a sufficient amount of base (e.g., sodium hydroxide) and adequate heating time. | Incomplete hydrolysis of the intermediate ester will result in its presence in the final product. |
| Bis(2,6-dichlorobenzyl) ether | As mentioned above, utilize the two-step acetate formation and hydrolysis route. If direct hydrolysis is attempted, this byproduct is more likely. | This byproduct is formed by the reaction of the product alcohol with the starting material under basic conditions. |
Route 2: Reduction of 2,6-Dichlorobenzaldehyde
Problem: Incomplete reduction of the aldehyde.
| Potential Cause | Troubleshooting Solution | Rationale |
| Insufficient reducing agent | Use a molar excess of the reducing agent (e.g., sodium borohydride). | Ensures that all of the aldehyde is converted to the alcohol. |
| Low reactivity due to steric hindrance | Increase reaction time or consider a more powerful reducing agent if using a mild one. For catalytic hydrogenation, ensure the catalyst is active and use appropriate pressure and temperature. | The ortho-chloro groups can hinder the approach of the hydride to the carbonyl carbon, requiring more forcing conditions. |
| Deactivation of catalyst (catalytic hydrogenation) | Use a fresh catalyst or ensure the reaction medium is free of catalyst poisons. | Catalyst activity is crucial for efficient hydrogenation. |
Problem: Formation of byproducts.
| Potential Cause | Troubleshooting Solution | Rationale |
| Over-reduction of the aromatic ring (catalytic hydrogenation) | Use milder reaction conditions (lower temperature and pressure) and a selective catalyst (e.g., Palladium on Carbon).[4] | Harsh conditions can lead to the reduction of the benzene ring. |
| Cannizzaro reaction (if using a strong base with the aldehyde) | This is less of a concern with common reducing agents like NaBH4. However, if basic conditions are present, this disproportionation reaction can occur. Ensure the reaction is performed under appropriate pH conditions. | The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid. |
Route 3: Grignard Reaction with 2,6-Dichlorobenzaldehyde
Problem: Low yield of the desired alcohol.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric hindrance | Use a less sterically hindered Grignard reagent. Add the Grignard reagent at a lower temperature (-78 °C to 0 °C) to favor nucleophilic addition.[5] | The bulky ortho-chloro groups on the aldehyde and a bulky Grignard reagent can prevent the reaction from occurring. Lower temperatures can improve the selectivity for the desired addition product over side reactions. |
| Enolization of the aldehyde | This is not applicable to 2,6-dichlorobenzaldehyde as it lacks α-hydrogens. | |
| Reduction of the aldehyde | This can occur if the Grignard reagent has a β-hydrogen. Choose a Grignard reagent without β-hydrogens if this is a problem. | The Grignard reagent can act as a reducing agent via a six-membered transition state. |
| Wurtz coupling of the Grignard reagent | Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. Avoid high temperatures. | This side reaction consumes the Grignard reagent and reduces the yield of the desired product. |
| Reaction with water | Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2] | Grignard reagents are highly reactive with water and will be quenched, leading to the formation of an alkane and reducing the yield. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Hydrolysis of 2,6-Dichlorobenzyl Chloride | Reduction of 2,6-Dichlorobenzaldehyde | Grignard Reaction |
| Starting Material | 2,6-Dichlorobenzyl Chloride | 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde |
| Typical Reagents | Anhydrous Sodium Acetate, Phase Transfer Catalyst (e.g., TBAC), Sodium Hydroxide | Sodium Borohydride, or H₂/Catalyst (e.g., Pd/C) | Grignard Reagent (e.g., CH₃MgI) |
| Reported Yield | ~96% | Generally high, can be >90% | Up to 89% (with CH₃MgI)[6] |
| Reported Purity | ~99.8% | Dependent on purification | Dependent on purification |
| Key Challenges | Potential for ether byproduct formation, requires a phase transfer catalyst for good yield. | Steric hindrance can slow the reaction, potential for over-reduction in catalytic hydrogenation. | Highly sensitive to moisture, steric hindrance is a major factor, potential for Wurtz coupling. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride[1][2]
Step 1: Acetate Formation
-
In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, charge 2,6-dichlorobenzyl chloride (1.0 eq), anhydrous sodium acetate (1.1 eq), and a phase transfer catalyst such as tetrabutylammonium chloride (TBAC) (0.005 eq).
-
Heat the mixture to 100°C and stir for 2 hours.
-
Monitor the reaction by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate.
Step 2: Hydrolysis
-
To the reaction mixture, add water and an organic solvent such as toluene. Stir for 5 minutes for washing.
-
Separate the aqueous layer.
-
To the organic layer, add a 20% aqueous solution of sodium hydroxide (1.0 eq).
-
Heat the mixture to 95°C and stir for 1 hour.
-
Wash the organic layer with warm water (40°C) three times.
-
Concentrate the organic layer using a rotary evaporator.
-
Recrystallize the residue from methanol to obtain pure this compound.
Protocol 2: Reduction of 2,6-Dichlorobenzaldehyde with Sodium Borohydride (General Procedure)
-
Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Grignard Reaction of 2,6-Dichlorobenzaldehyde (General Procedure)
Step 1: Preparation of the Grignard Reagent
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in a three-necked flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of the alkyl or aryl halide (e.g., methyl iodide, 1.1 eq) in the anhydrous solvent.
-
Add a small portion of the halide solution to initiate the reaction.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
Step 2: Reaction with 2,6-Dichlorobenzaldehyde
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in the anhydrous solvent.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound derivatives via Grignard reaction.
References
Technical Support Center: Synthesis of 2,6-Dichlorobenzyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of bis(2,6-dichlorobenzyl) ether during their experiments.
Troubleshooting Guides
Issue: Formation of a significant amount of bis(2,6-dichlorobenzyl) ether as a byproduct during the synthesis of 2,6-dichlorobenzyl alcohol.
Cause:
The formation of bis(2,6-dichlorobenzyl) ether is a common side reaction, particularly during the synthesis of this compound via the direct hydrolysis of 2,6-dichlorobenzyl chloride or bromide with an aqueous base.[1] This side reaction is a classic example of a Williamson ether synthesis. In this process, the newly formed this compound (or its corresponding alkoxide under basic conditions) acts as a nucleophile and attacks a second molecule of the 2,6-dichlorobenzyl halide, displacing the halide and forming the ether.
Solution:
To prevent the formation of the bis(2,6-dichlorobenzyl) ether, a two-step synthetic route is highly recommended. This involves the formation of an intermediate ester, typically the acetate, followed by its hydrolysis to the desired alcohol.[1] This method avoids the presence of the reactive 2,6-dichlorobenzyl halide in the presence of the this compound under basic conditions.
Recommended Protocol:
A robust method to avoid the formation of bis(2,6-dichlorobenzyl) ether is the reaction of 2,6-dichlorobenzyl chloride with anhydrous sodium acetate to form 2,6-dichlorobenzyl acetate, followed by hydrolysis. The use of a phase transfer catalyst can enhance the reaction rate of the acetate formation.[1]
Frequently Asked Questions (FAQs)
Q1: Why is bis(2,6-dichlorobenzyl) ether forming in my reaction to produce this compound?
A1: The formation of bis(2,6-dichlorobenzyl) ether is a known side reaction when synthesizing this compound by direct hydrolysis of 2,6-dichlorobenzyl halides (e.g., chloride) with a base. This occurs because the this compound product, once formed, can act as a nucleophile and react with the remaining 2,6-dichlorobenzyl halide starting material in a Williamson ether synthesis.[1]
Q2: How can I prevent the formation of bis(2,6-dichlorobenzyl) ether?
A2: The most effective method is to avoid the simultaneous presence of 2,6-dichlorobenzyl halide and this compound under basic conditions. This can be achieved by a two-step process: first, convert the 2,6-dichlorobenzyl halide to an ester intermediate, such as 2,6-dichlorobenzyl acetate. Then, hydrolyze the ester to yield the desired this compound.[1]
Q3: What are the optimal conditions for the two-step synthesis of this compound to avoid ether formation?
A3: For the first step (acetate formation), reacting 2,6-dichlorobenzyl chloride with a slight excess of anhydrous sodium acetate at a temperature of 80-100°C is recommended.[1] The use of a phase transfer catalyst, such as a quaternary ammonium salt, can improve the reaction rate.[1] For the second step (hydrolysis), treatment of the resulting acetate with an aqueous solution of a base like sodium hydroxide at 80-110°C is effective.[1]
Q4: Is it possible to minimize ether formation without the two-step process?
A4: While the two-step process is the most reliable method, you might be able to minimize ether formation in a direct hydrolysis by carefully controlling the reaction conditions. This would involve using a milder base, lower reaction temperatures, and ensuring rapid conversion of the starting halide. However, the formation of the ether byproduct is still a significant risk with this approach.
Data Presentation
The following table summarizes the yield of this compound (2,6-DCBAL) and its acetate intermediate (2,6-DCBAC) under different reaction conditions, highlighting the effectiveness of the two-step process in preventing the low yields associated with direct hydrolysis.
| Method | Reactants | Catalyst/Conditions | Production Rate of 2,6-DCBAC (%) | Yield of 2,6-DCBAL (%) | Purity of 2,6-DCBAL (%) | Reference |
| Two-Step Process | 2,6-DCBC, Anhydrous Sodium Acetate, then NaOH | Tetrabutylammonium chloride, 100°C (acetylation), 95°C (hydrolysis) | 99.5 | 96.3 | 99.8 | [1] |
| Two-Step Process with Toluene | 2,6-DCBC, Anhydrous Sodium Acetate, then NaOH | Tetrabutylammonium chloride, Toluene, 100°C (acetylation), then hydrolysis | 99.0 | 95.1 | 99.6 | |
| Comparative Example (Direct Hydrolysis Analogue) | 2,6-DCBC, Anhydrous Sodium Acetate, then NaOH | Triethylamine instead of phase transfer catalyst | 48.2 | 41.6 | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetate Intermediate (High-Yield, Ether Prevention Method)
This protocol is adapted from a patented procedure designed to prevent the formation of bis(2,6-dichlorobenzyl) ether.[1]
Step 1: Formation of 2,6-Dichlorobenzyl Acetate
-
Apparatus: Set up a 500 ml four-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer.
-
Reagents: Charge the flask with 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride (2,6-DCBC), 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (as a phase transfer catalyst).
-
Reaction: Heat the mixture to 100°C and maintain this temperature for 2 hours with stirring.
-
Monitoring: After 2 hours, the reaction can be monitored by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate (production rate should be >99%).
Step 2: Hydrolysis of 2,6-Dichlorobenzyl Acetate
-
Workup of Acetate: To the reaction mixture from Step 1, add 100 ml of water and 100 ml of toluene. Stir for 5 minutes for washing. Separate and remove the aqueous layer.
-
Hydrolysis: To the toluene layer, add 100 g (0.5 mol) of a 20% sodium hydroxide aqueous solution. Heat the mixture to 95°C and stir for 1 hour.
-
Purification: After hydrolysis, wash the toluene layer three times with 150 ml of warm water (40°C). Concentrate the toluene layer using a rotary evaporator.
-
Isolation: Recrystallize the residue from methanol to obtain pure this compound.
Mandatory Visualization
Caption: Reaction pathways for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Impact of solvent choice on 2,6-Dichlorobenzyl alcohol reaction kinetics
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reaction kinetics of 2,6-Dichlorobenzyl alcohol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the reaction mechanism and kinetics of this compound derivatives?
A1: The solvent plays a critical role in determining both the reaction mechanism and the rate of reaction. For nucleophilic substitution reactions of 2,6-Dichlorobenzyl derivatives (e.g., the corresponding chloride or bromide), the solvent's polarity is a key factor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing charged intermediates, such as carbocations.[1][2] Consequently, polar protic solvents strongly favor the SN1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate.[1][2] The high polarity of the solvent helps to stabilize the transition state leading to the carbocation, thereby increasing the reaction rate.[1]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents have large dipole moments but do not have acidic protons for hydrogen bonding. They are less effective at solvating anions compared to protic solvents. Polar aprotic solvents are known to favor the SN2 (bimolecular nucleophilic substitution) mechanism.[1]
-
Nonpolar Solvents (e.g., toluene, cyclohexane): These solvents are generally poor choices for nucleophilic substitution reactions as they cannot effectively stabilize the charged transition states or intermediates involved in either SN1 or SN2 pathways, leading to very slow reaction rates.
For oxidation reactions, solvent choice also influences the rate. For instance, in the oxidation of benzyl alcohol with acidified dichromate, increasing the acetic acid percentage in an aqueous solution (decreasing the dielectric constant) was found to increase the reaction rate.[3] Conversely, another study on benzyl chloride oxidation found that the rate increased with an increase in the polarity of the solvent.[4] This highlights that the specific oxidant and reaction conditions are crucial.
Caption: SN1 vs. SN2 pathways and the influence of solvent type.
Q2: I am observing a low reaction yield. Could the solvent be the cause?
A2: Absolutely. An inappropriate solvent choice is a common reason for low yields.[5] Consider the following:
-
Mechanism Mismatch: If you are attempting an SN1 reaction in a nonpolar or polar aprotic solvent, the carbocation intermediate will not be sufficiently stabilized, leading to a very slow or stalled reaction.[1]
-
Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and reduced reaction rates.
-
Side Reactions: The solvent may participate in the reaction. For example, in solvolysis reactions, the solvent itself acts as the nucleophile.[1] If this is not the intended outcome, it will lower the yield of the desired product.
-
Product Inhibition: In some cases, the product may be highly soluble in the solvent and inhibit the catalyst or react with starting materials.[5]
Q3: My reaction starts but then stalls before completion. What solvent-related issues should I investigate?
A3: A stalling reaction can often be traced back to solvent and reagent issues.[5][6]
-
Reagent Deactivation: If your reagents are sensitive to moisture, residual water in a non-anhydrous solvent can deactivate them. Always use appropriately dried solvents for moisture-sensitive reactions.[5]
-
Equilibrium: If the reaction is reversible, the solvent can influence the position of the equilibrium. A change in solvent might shift the equilibrium unfavorably.[5]
-
Intermediate Instability: As mentioned, the stability of reactive intermediates (like carbocations) is highly dependent on the solvent. An unsuitable solvent can make the formation of an essential intermediate energetically unfavorable, causing the reaction to halt.[1]
Impact of Solvent on Reaction Rate (Illustrative Data)
The following table provides an illustrative summary of expected trends for a hypothetical nucleophilic substitution reaction of a 2,6-Dichlorobenzyl derivative. The rate constants are hypothetical and intended for comparative purposes based on established principles of solvent effects.[1][3][7]
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Mechanism | Relative Rate Constant (k_rel) |
| Water | Polar Protic | 80.1 | SN1 | High |
| Methanol | Polar Protic | 32.7 | SN1 | Moderate-High |
| Acetonitrile | Polar Aprotic | 37.5 | SN2 | Moderate |
| Acetone | Polar Aprotic | 20.7 | SN2 | Low-Moderate |
| Toluene | Nonpolar | 2.4 | - | Very Low |
| Hexane | Nonpolar | 1.9 | - | Very Low |
Standard Experimental Protocol for Kinetic Analysis
This protocol outlines a general method for studying the effect of a solvent on the reaction kinetics of this compound oxidation.
Objective: To determine the reaction rate constant for the oxidation of this compound in different solvents.
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)
-
Selected solvents (e.g., Acetonitrile, Dichloromethane, Toluene), anhydrous grade
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel (e.g., jacketed reactor with a circulating water bath)
-
Magnetic stirrer and stir bar
-
Syringes for sampling
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Preparation: Prepare stock solutions of this compound and the internal standard in the chosen solvent.
-
Reaction Setup: Add a specific volume of the alcohol solution and the internal standard solution to the thermostatted reaction vessel. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) with constant stirring.
-
Initiation: Initiate the reaction by adding a predetermined amount of the oxidizing agent. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of a reducing agent or by diluting it in a solvent that stops the reaction).
-
Analysis: Analyze the quenched samples using GC-FID to determine the concentrations of the reactant (this compound) and the product (2,6-Dichlorobenzaldehyde) relative to the internal standard.[8][9]
-
Data Processing: Plot the concentration of the reactant versus time. Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law or the initial rates method.[10]
-
Comparison: Repeat the experiment using different solvents while keeping all other conditions (temperature, concentrations) constant. Compare the calculated rate constants.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. orientjchem.org [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25 | Bentham Science [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
Temperature control in the synthesis of 2,6-Dichlorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dichlorobenzyl alcohol. The following sections detail common synthetic methods, with a focus on temperature control, and provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially advantageous method is a two-step process starting from 2,6-Dichlorobenzyl chloride. This involves the formation of 2,6-Dichlorobenzyl acetate, followed by its hydrolysis to the final alcohol product.[1] An alternative route is the reduction of 2,6-Dichlorobenzaldehyde using a reducing agent like sodium borohydride.
Q2: Why is the two-step synthesis from 2,6-Dichlorobenzyl chloride preferred over direct hydrolysis?
A2: Direct hydrolysis of 2,6-Dichlorobenzyl chloride with a strong base can lead to the formation of a significant amount of bis(2,6-dichlorobenzyl) ether as a byproduct. This side reaction reduces the yield of the desired alcohol and necessitates additional purification steps. The two-stage process, proceeding through an acetate intermediate, prevents the formation of this unwanted byproduct.[1][2]
Q3: What is the optimal temperature range for the formation of 2,6-Dichlorobenzyl acetate?
A3: The acetate-forming reaction is typically conducted within a temperature range of 60 to 200°C. However, for optimal results, a more controlled temperature range of 80 to 100°C is preferable.[3]
Q4: What is the recommended temperature for the hydrolysis of 2,6-Dichlorobenzyl acetate?
A4: The hydrolysis of the acetate intermediate is generally carried out by heating with an aqueous alkali solution, such as sodium hydroxide. A specific example for the hydrolysis of the related 2,4-dichlorobenzyl acetate maintains a temperature in the range of 70-75°C.[2] Another protocol for 2,6-dichlorobenzyl acetate hydrolysis specifies stirring at 95°C for one hour.[3]
Q5: Can I use sodium borohydride to reduce 2,6-Dichlorobenzaldehyde to this compound? What temperature should I use?
A5: Yes, sodium borohydride (NaBH4) is a suitable reagent for the reduction of aldehydes to primary alcohols. These reductions are often performed at room temperature.[4] For some substrates, cooling to 0°C may be employed to enhance selectivity. While heating can sometimes be used to push the reaction to completion, it can also lead to the decomposition of NaBH4 in protic solvents, so careful temperature management is essential.
Troubleshooting Guides
Synthesis via Acetate Hydrolysis
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of this compound | Incomplete Acetate Formation: Reaction temperature was too low or reaction time was too short. | Increase the temperature to the optimal range of 80-100°C and monitor the reaction by TLC until the starting material (2,6-Dichlorobenzyl chloride) is consumed.[3] |
| Incomplete Hydrolysis: The temperature during the hydrolysis step was insufficient to completely convert the acetate intermediate. | Increase the hydrolysis temperature to the 70-95°C range and extend the reaction time. Monitor the disappearance of the acetate intermediate by TLC.[2][3] | |
| Presence of bis(2,6-dichlorobenzyl) ether byproduct | Direct Hydrolysis Occurring: This is not directly a temperature issue in the two-step process but indicates a deviation from the protocol. It is the primary byproduct if direct hydrolysis of the chloride is attempted.[1][2] | Ensure the complete formation of the acetate intermediate before initiating the hydrolysis step. This byproduct should be minimal in a properly executed two-step synthesis. |
| Reaction is too slow | Sub-optimal Temperature: The reaction temperature for either the acetate formation or hydrolysis is below the optimal range. | Gradually increase the reaction temperature, ensuring it stays within the recommended range for each step to avoid potential side reactions at excessively high temperatures. |
Synthesis via Aldehyde Reduction
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Incomplete Reduction of 2,6-Dichlorobenzaldehyde | Insufficient Reaction Temperature: While often run at room temperature, some reactions may require gentle heating to proceed to completion. | If the reaction is stalled at room temperature, consider gently warming the reaction mixture. However, be cautious as overheating can decompose the NaBH4 in protic solvents. |
| Formation of Unknown Byproducts | High Reaction Temperature: Excessive heat can lead to the decomposition of sodium borohydride and potentially other side reactions. | Perform the reduction at room temperature or below (e.g., in an ice bath at 0°C) to ensure a clean reaction profile. |
| Low Yield After Workup | Decomposition of NaBH4: Adding NaBH4 to a hot solution of alcohol can cause rapid decomposition and hydrogen gas evolution, reducing the amount of active reducing agent. | Always add the sodium borohydride portion-wise to the aldehyde solution at a controlled temperature (room temperature or below). |
Quantitative Data Summary
| Synthesis Step | Reactants | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Acetate Formation | 2,6-Dichlorobenzyl chloride, Anhydrous sodium acetate | 80 - 100 | - | - | [3] |
| Hydrolysis | 2,6-Dichlorobenzyl acetate, Sodium hydroxide | 95 | 96.3 | 99.8 | [3] |
| Hydrolysis (of 2,4-dichloro isomer) | 2,4-Dichlorobenzyl acetate, Sodium hydroxide | 70 - 75 | 95.0 | 99.8 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetate Intermediate
Step 1: Formation of 2,6-Dichlorobenzyl Acetate
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2,6-Dichlorobenzyl chloride, a slight excess (1.01 to 1.10 molar equivalents) of anhydrous sodium acetate, and a phase transfer catalyst (e.g., a quaternary ammonium salt).
-
Heat the reaction mixture to between 80-100°C with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2,6-Dichlorobenzyl chloride spot is no longer visible.
-
After the reaction is complete, cool the mixture and, if a solvent like toluene was used, wash the organic layer with water to remove the remaining sodium acetate.
Step 2: Hydrolysis of 2,6-Dichlorobenzyl Acetate
-
To the reaction mixture containing the 2,6-Dichlorobenzyl acetate, add an aqueous solution of sodium hydroxide (e.g., a 20% solution).[3]
-
Heat the mixture to approximately 95°C and stir for 1 hour.[3]
-
Monitor the hydrolysis by TLC to confirm the disappearance of the acetate intermediate and the appearance of the this compound product.
-
Upon completion, cool the reaction mixture. If a solvent was used, separate the organic layer. Wash the organic layer with warm water.
-
Isolate the crude this compound by removing the solvent under reduced pressure.
-
Purify the product by recrystallization, for example, from methanol, to obtain pure this compound.[3]
Protocol 2: Synthesis of this compound via Reduction of 2,6-Dichlorobenzaldehyde
-
Dissolve 2,6-Dichlorobenzaldehyde in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (NaBH4) in small portions to the stirred solution. Maintain the temperature at or below room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC until the aldehyde starting material is completely consumed.
-
Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Process Visualization
Caption: Logical workflow for the synthesis of this compound.
References
- 1. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Dichlorobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the work-up procedure for the synthesis of 2,6-Dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. First, 2,6-dichlorobenzyl chloride is reacted with an acetate-forming agent, like anhydrous sodium acetate, to form 2,6-dichlorobenzyl acetate. This intermediate is then hydrolyzed, typically using a base such as sodium hydroxide, to yield this compound.[1] This method is favored as it avoids the formation of significant amounts of by-products like bis-ethers that can occur with direct hydrolysis of the benzyl chloride.[2][3]
Q2: What is the role of a phase transfer catalyst in this synthesis?
A2: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), is often used in the acetate-forming reaction.[1] It facilitates the reaction between the water-insoluble 2,6-dichlorobenzyl chloride and the water-soluble acetate salt by transferring the acetate ion into the organic phase, thereby increasing the reaction rate and yield.
Q3: What are the typical solvents used for the reaction and extraction?
A3: The acetate-forming reaction can be carried out without a solvent, but inert solvents like toluene, o-chlorotoluene, p-chlorotoluene, monochlorobenzene, or dioxane can be used.[1] For the work-up, solvents such as toluene or petroleum ether are commonly used for extraction of the product from the aqueous layer.[2][3]
Q4: How is the final product, this compound, typically purified?
A4: The primary methods for purification are recrystallization and distillation.[1][4] After extraction and washing, the organic solvent is removed, and the crude product can be recrystallized from a suitable solvent like methanol to obtain a high-purity solid. For laboratory-scale preparations, flash column chromatography over silica gel is also a viable and efficient purification method.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis of the 2,6-dichlorobenzyl acetate intermediate. | - Ensure the hydrolysis is carried out at a sufficiently high temperature (80-110°C).[1] - Confirm that a sufficient amount of base (e.g., 20% sodium hydroxide solution) was used. - Increase the reaction time for the hydrolysis step. |
| Formation of by-products such as bis-(2,6-dichlorobenzyl) ether. | - Ensure the two-stage process (acetate formation followed by hydrolysis) is used to minimize this side reaction.[2][3] | |
| Loss of product during the work-up. | - Minimize the number of transfer steps. - Ensure efficient extraction by performing multiple extractions with the organic solvent. - Be careful not to discard the organic layer during phase separation. | |
| Product is an oil or fails to crystallize | Presence of impurities, such as unreacted starting material or by-products. | - Wash the organic layer thoroughly with water to remove any remaining water-soluble impurities like sodium acetate. - Consider an additional purification step like column chromatography before crystallization.[4] |
| Incorrect crystallization solvent or conditions. | - Ensure the correct solvent for recrystallization is used (e.g., methanol). - Try different solvent systems or solvent ratios. - Allow the solution to cool slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Low Purity of the Final Product | Inadequate removal of starting materials or by-products. | - Improve the washing steps during the work-up. Washing with warm water can be effective. - Optimize the recrystallization process. A second recrystallization may be necessary. |
| Contamination with residual solvent. | - Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel multiple times instead of vigorous shaking. - Addition of a small amount of brine (saturated NaCl solution) can help to break up the emulsion. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1]
Step 1: Acetate Formation
-
In a reaction flask, combine 2,6-dichlorobenzyl chloride, a slight molar excess of anhydrous sodium acetate, and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium chloride).
-
Heat the mixture, with stirring, to a temperature between 80°C and 100°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., gas chromatography) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool.
Step 2: Work-up and Hydrolysis
-
To the cooled reaction mixture, add water and an organic solvent such as toluene, and stir to dissolve the solids.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
To the organic layer, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).
-
Heat the mixture to 80-110°C with vigorous stirring for a specified time to effect hydrolysis.
-
After hydrolysis, cool the mixture and separate the aqueous layer.
-
Wash the organic layer several times with warm water (around 40°C).
Step 3: Isolation and Purification
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to yield pure this compound.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of 2,6-Dichlorobenzyl Acetate | 99.5% | [1] |
| Overall Yield of this compound | 96.3% | [1] |
| Purity (by Gas Chromatography) | 99.8% | |
| Melting Point | 96.7-98.1 °C |
Experimental Workflow
Caption: Workflow for the synthesis and work-up of this compound.
References
- 1. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2,6-Dichlorobenzyl Alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing 2,6-Dichlorobenzyl alcohol to minimize degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to the degradation of this compound during storage and handling.
| Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or incompatible materials. | Store in a tightly sealed, opaque container in a desiccator. Ensure storage area is free from incompatible substances. |
| Appearance of new peaks in analytical chromatograms (HPLC/GC) | Chemical degradation. The most common degradation is oxidation to 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid. | Review storage conditions. Implement a forced degradation study to identify potential degradants. Develop and validate a stability-indicating analytical method. |
| Decreased purity or assay value over time | Inappropriate storage temperature or exposure to oxygen. | Store at recommended cool temperatures (2-8°C) and consider inert gas blanketing (e.g., nitrogen or argon) for long-term storage. |
| Inconsistent experimental results | Degradation of the starting material. | Always use freshly opened or properly stored this compound. Qualify the material with a validated analytical method before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and oxidation. For long-term storage, refrigeration (2-8°C) is recommended.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for this compound is oxidation. The primary alcohol group is susceptible to oxidation to form 2,6-dichlorobenzaldehyde, which can be further oxidized to 2,6-dichlorobenzoic acid. Exposure to strong oxidizing agents, elevated temperatures, and light can accelerate this process.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), is the most effective way to detect and quantify degradation. Such a method can separate the intact this compound from its potential degradation products, allowing for accurate assessment of its purity and stability.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study involves intentionally subjecting the compound to harsh conditions such as heat, light, humidity, acid, base, and oxidation.[3][4] This study helps to identify potential degradation products and degradation pathways, which is crucial for developing a robust, stability-indicating analytical method and for understanding the overall stability of the molecule.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid compound to a temperature of 70°C in a hot air oven for 48 hours. Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] Dissolve the stressed solid to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC or GC-MS.
Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to 2,6-Dichlorobenzyl alcohol, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The following sections objectively evaluate three distinct synthetic pathways, presenting quantitative data, detailed experimental protocols, and process visualizations to aid in the selection of the most suitable method for laboratory and industrial applications.
Executive Summary
Three principal routes for the synthesis of this compound are evaluated, starting from either 2,6-Dichlorotoluene or 2,6-Dichlorobenzyl chloride. The most direct and highest-yielding route commences with 2,6-Dichlorobenzyl chloride, proceeding through an acetate intermediate. Alternative multi-step syntheses from 2,6-Dichlorotoluene offer flexibility in starting materials but involve additional transformations. The choice of synthesis route will ultimately depend on factors such as the availability of starting materials, desired purity, and scalability.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative metrics for the three evaluated synthesis routes, providing a clear comparison of their performance.
| Parameter | Route 1: From 2,6-Dichlorobenzyl chloride | Route 2: From 2,6-Dichlorotoluene (via Chlorination) | Route 3: From 2,6-Dichlorotoluene (via Aldehyde) |
| Starting Material | 2,6-Dichlorobenzyl chloride | 2,6-Dichlorotoluene | 2,6-Dichlorotoluene |
| Key Intermediates | 2,6-Dichlorobenzyl acetate | 2,6-Dichlorobenzyl chloride | 2,6-Dichlorobenzal chloride, 2,6-Dichlorobenzaldehyde |
| Overall Yield | ~96.3%[1] | ~86.7% (calculated) | High (exact yield dependent on reduction step) |
| Purity of Final Product | ~99.8%[1] | >99% (estimated) | >99% (estimated) |
| Number of Steps | 2 (Acetylation, Hydrolysis) | 3 (Chlorination, Acetylation, Hydrolysis) | 3 (Chlorination/Hydrolysis, Reduction) |
| Key Reagents | Anhydrous Sodium Acetate, NaOH, Phase Transfer Catalyst | Chlorine, Catalyst, Anhydrous Sodium Acetate, NaOH | Chlorine, PCl5, Acidic Solvent, Reducing Agent (e.g., NaBH4) |
Synthesis Route Analysis and Diagrams
Route 1: Synthesis from 2,6-Dichlorobenzyl Chloride
This two-step route is a highly efficient method for producing high-purity this compound. The process involves the formation of 2,6-Dichlorobenzyl acetate from 2,6-Dichlorobenzyl chloride, followed by hydrolysis of the acetate to the desired alcohol. The use of a phase transfer catalyst is crucial for achieving a high reaction rate in the acetylation step.[1]
Caption: Synthesis of this compound from 2,6-Dichlorobenzyl chloride.
Route 2: Synthesis from 2,6-Dichlorotoluene via Chlorination
This three-step synthesis begins with the free-radical chlorination of 2,6-Dichlorotoluene to yield 2,6-Dichlorobenzyl chloride. This intermediate is then converted to this compound following the same acetylation and hydrolysis pathway described in Route 1. This route is advantageous when 2,6-Dichlorotoluene is a more readily available or cost-effective starting material.
Caption: Synthesis from 2,6-Dichlorotoluene via a chlorinated intermediate.
Route 3: Synthesis from 2,6-Dichlorotoluene via Aldehyde Reduction
This route also starts with 2,6-Dichlorotoluene but proceeds through a different set of intermediates. The starting material is first chlorinated to 2,6-dichlorobenzal chloride, which is then hydrolyzed to form 2,6-Dichlorobenzaldehyde. The final step involves the reduction of the aldehyde to the primary alcohol, this compound. This reduction is typically achieved with high efficiency using a reducing agent such as sodium borohydride.
Caption: Synthesis from 2,6-Dichlorotoluene via an aldehyde intermediate.
Experimental Protocols
Protocol for Route 1: Synthesis from 2,6-Dichlorobenzyl Chloride
Materials:
-
2,6-Dichlorobenzyl chloride (2,6-DCBC)
-
Anhydrous sodium acetate
-
Tetrabutylammonium chloride (TBAC) as a phase transfer catalyst
-
20% Sodium hydroxide aqueous solution
-
Toluene
-
Methanol
Procedure:
-
Acetylation: In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, charge 97.7 g (0.5 mol) of 2,6-DCBC, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of TBAC.[1]
-
Heat the mixture to 100°C and maintain for 2 hours with stirring. The production rate of 2,6-Dichlorobenzyl acetate (2,6-DCBAC) is expected to be approximately 99.5%.[1]
-
After the reaction, add 100 ml of water and 100 ml of toluene to the mixture and stir for 5 minutes for washing. Separate and remove the aqueous layer.[1]
-
Hydrolysis: To the toluene layer, add 100 g (0.5 mol) of a 20% sodium hydroxide aqueous solution.
-
Heat the mixture to 95°C and stir for 1 hour.
-
Wash the mixture three times with 150 ml of warm water (40°C).
-
Purification: Concentrate the toluene layer using an evaporator. Recrystallize the residue from methanol to obtain this compound. The expected yield is approximately 96.3% with a purity of 99.8%.[1]
Protocol for Route 2: Synthesis from 2,6-Dichlorotoluene (via Chlorination)
Step 1: Chlorination of 2,6-Dichlorotoluene
Materials:
-
2,6-Dichlorotoluene (2,6-DCT)
-
Butanol (solvent)
-
Iron catalyst
-
Chlorine gas
Procedure:
-
Dissolve 161g of 2,6-Dichlorotoluene in 75g of butanol in a reactor.
-
Add 1g of iron catalyst and stir the mixture.
-
Under light conditions, pass chlorine gas through the solution for 4.5 hours, maintaining the reaction temperature between 60-110°C.
-
After the reaction, wash the resulting solution with water and an alkaline solution.
-
Distill off the solvent and induce crystallization by cooling.
-
Filter the product to obtain 2,6-Dichlorobenzyl chloride. The expected yield is approximately 90.1% with a purity of 99%.[2]
Step 2 & 3: Acetylation and Hydrolysis Follow the protocol for Route 1, using the 2,6-Dichlorobenzyl chloride obtained in Step 1 as the starting material.
Protocol for Route 3: Synthesis from 2,6-Dichlorotoluene (via Aldehyde)
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde
Materials:
-
2,6-Dichlorotoluene (2,6-DCT)
-
Phosphorus pentachloride (PCl5)
-
Chlorine gas
-
Acidic solvent (e.g., formic acid or acetic acid)
-
Zinc chloride
Procedure:
-
Chlorination: In a reactor, perform a chlorination reaction on 2,6-Dichlorotoluene with chlorine gas in the presence of phosphorus pentachloride as a catalyst and under light. The reaction is carried out at a temperature between 50-250°C to produce 2,6-dichlorobenzal chloride.[3]
-
Hydrolysis: In a separate kettle, add the 2,6-dichlorobenzal chloride, an acidic solvent, and zinc chloride. Heat the mixture under reflux to perform hydrolysis, yielding 2,6-Dichlorobenzaldehyde. The product purity is expected to be between 99.8-99.95%.[3]
Step 2: Reduction of 2,6-Dichlorobenzaldehyde
Materials:
-
2,6-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (or another suitable alcohol solvent)
-
Water
Procedure:
-
Dissolve 2,6-Dichlorobenzaldehyde in methanol in a reaction flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution with stirring. The molar ratio of NaBH4 to the aldehyde is typically in slight excess.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes), monitoring the disappearance of the aldehyde by a suitable method such as TLC.
-
After the reaction is complete, slowly add water to quench the excess sodium borohydride.
References
- 1. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
Efficacy of Dichlorobenzyl Alcohol Isomers and Other Antiseptics: A Comparative Review
A notable scarcity of publicly available data on the antiseptic efficacy of 2,6-dichlorobenzyl alcohol currently limits direct comparisons with other common antiseptic agents. In contrast, its isomer, 2,4-dichlorobenzyl alcohol, is well-documented, primarily in combination with amylmetacresol for the treatment of mouth and throat infections. This guide, therefore, provides a comprehensive comparison of 2,4-dichlorobenzyl alcohol against other widely used antiseptics, including chlorhexidine, povidone-iodine, and cetylpyridinium chloride, supported by available experimental data.
Executive Summary
This guide synthesizes in vitro efficacy data for several common antiseptic agents, presenting a comparative analysis for researchers, scientists, and drug development professionals. While the primary focus was intended to be on this compound, the lack of available research necessitates a pivot to its more studied isomer, 2,4-dichlorobenzyl alcohol. The antiseptics are evaluated based on their antimicrobial spectrum and potency, primarily through Minimum Inhibitory Concentration (MIC) and bactericidal/virucidal activity studies.
Chlorhexidine and povidone-iodine demonstrate broad-spectrum activity against a wide range of bacteria, including resistant strains like MRSA.[1][2] Cetylpyridinium chloride also exhibits broad-spectrum antimicrobial action.[3][4] 2,4-Dichlorobenzyl alcohol, typically in combination with amylmetacresol, has shown efficacy against bacteria and certain viruses associated with oropharyngeal infections.[5][6][7][8][9]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antiseptics
| Antiseptic | Test Organism | MIC (µg/mL) | Reference |
| Chlorhexidine | Escherichia coli | 2-4 | [10] |
| Staphylococcus aureus | 1-2 | [10] | |
| Candida albicans | 4-8 | [10] | |
| Pseudomonas aeruginosa | 16-32 | [11] | |
| Povidone-Iodine | Staphylococcus aureus | 1024 | [12][13] |
| Streptococcus pneumoniae | >1024 | [12][13] | |
| Cetylpyridinium Chloride | Gram-negative oral bacteria | Lower MICs than control | [3][4] |
| 2,4-Dichlorobenzyl Alcohol | Actinobacillus actinomycetemcomitans | 723 µM (approx. 128 µg/mL) | [5] |
| Porphyromonas gingivalis | 1446 µM (approx. 256 µg/mL) | [5] | |
| Treponema socranskii | 1446 µM (approx. 256 µg/mL) | [5] | |
| Candida albicans | 1446 µM (approx. 256 µg/mL) | [5] | |
| Other oral organisms | 2892 to 5784 µM (approx. 512 to 1024 µg/mL) | [5] |
Table 2: Bactericidal and Virucidal Activity of 2,4-Dichlorobenzyl Alcohol (in combination with Amylmetacresol)
| Test Organism | Log10 Reduction in CFUs | Time | Reference |
| Streptococcus pyogenes | 5.7 ± 0.1 | 1 minute | [6][7] |
| Haemophilus influenzae | 6.1 ± 0.1 | 1 minute | [6][7] |
| Arcanobacterium haemolyticum | 6.5 ± 0.0 | 1 minute | [6][7] |
| Fusobacterium necrophorum | 6.5 ± 0.0 | 1 minute | [6][7] |
| Streptococcus dysgalactiae | 6.3 ± 0.0 | 5 minutes | [6][7] |
| Moraxella catarrhalis | 5.0 ± 0.9 | 5 minutes | [6][7] |
| Staphylococcus aureus | 3.5 ± 0.1 | 10 minutes | [6][7] |
| Respiratory Syncytial Virus | Virucidal effect | Not specified | [9] |
| SARS-CoV | Virucidal effect | Not specified | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric of antiseptic potency.[14]
-
Preparation of Antimicrobial Agent: A stock solution of the antiseptic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15][16]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antiseptic is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antiseptic at which no visible growth (turbidity) of the microorganism is observed.[14]
European Standard EN 1040: Basic Bactericidal Activity
This quantitative suspension test evaluates the basic bactericidal activity of chemical disinfectants and antiseptics.[2][4][17][18]
-
Test Suspension: A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is prepared.[2]
-
Test Procedure: The test product is added to the bacterial suspension and held for a specified contact time (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).[2]
-
Neutralization: The action of the disinfectant is stopped by adding a validated neutralizer.
-
Enumeration: The number of surviving bacteria is determined by plating and colony counting.
-
Performance Criterion: To pass the test, the product must demonstrate a 5-log reduction (99.999% kill) in viable bacterial counts.[2][4]
European Standard EN 1275: Basic Fungicidal or Yeasticidal Activity
This standard specifies a suspension test to determine the basic fungicidal or yeasticidal activity of chemical disinfectants and antiseptics.[3][19][20]
-
Test Organisms: Candida albicans is used for yeasticidal activity, and Aspergillus brasiliensis is included for fungicidal activity.[3][19]
-
Test Conditions: The test is conducted at a specified temperature (e.g., 20°C) and for a defined contact time (e.g., 15 minutes).[19]
-
Procedure: Similar to EN 1040, the product is brought into contact with the fungal/yeast suspension, followed by neutralization and enumeration of survivors.
-
Performance Criterion: The product must achieve at least a 4-log reduction (99.99% kill) in viable counts to demonstrate basic fungicidal or yeasticidal activity.[20]
Mechanisms of Action & Experimental Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for various antiseptic agents.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Antiseptic Efficacy Testing Standards
Caption: Relationship between European standards for antiseptic efficacy testing.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. BS EN 1275:2005 | Melbec Microbiology [melbecmicrobiology.co.uk]
- 4. EN 1040:2005 - Viroxy [viroxylabs.com]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 9. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. EN 1275:2005 - Viroxy [viroxylabs.com]
Benchmarking 2,6-Dichlorobenzyl Alcohol: A Comparative Guide for Synthetic Intermediates
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of building blocks available to chemists, halogenated aromatic compounds play a pivotal role due to their versatile reactivity. This guide provides a comprehensive benchmark of 2,6-dichlorobenzyl alcohol as a synthetic intermediate, offering a direct comparison with its structural isomer, 2,4-dichlorobenzyl alcohol, and outlining key synthetic methodologies. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Synthesis of Dichlorobenzyl Alcohol Isomers
The most common industrial synthesis of dichlorobenzyl alcohols involves a two-step process starting from the corresponding dichlorobenzyl chlorides. This process typically involves the formation of a benzyl acetate intermediate, followed by hydrolysis to yield the desired alcohol. This method is favored due to its high yields and purities.[1][2]
Below is a summary of quantitative data for the synthesis of 2,6- and 2,4-dichlorobenzyl alcohol via this common route, extracted from patent literature.
| Parameter | This compound | 2,4-Dichlorobenzyl Alcohol |
| Starting Material | 2,6-Dichlorobenzyl chloride | 2,4-Dichlorobenzyl chloride |
| Overall Yield | 96.3%[1] | 94.6% - 95%[2][3] |
| Purity | 99.8%[1] | 99.3% - 99.8%[2][3] |
| Reaction Time | Acetylation: 2 hours; Hydrolysis: 1 hour[1] | Acetylation & Hydrolysis: >25.5 hours[2] |
| Key Reagents | Anhydrous Sodium Acetate, Tetrabutylammonium Chloride, Sodium Hydroxide, Toluene[1] | Sodium Acetate, Tetrabutylammonium Hydrogen Sulphate, Sodium Hydroxide, Water[2] |
Key Observations:
-
Both isomers can be synthesized in excellent yields and high purities using the acetate intermediate route.
-
The synthesis of this compound appears to be significantly faster, a factor that could be crucial for large-scale production.
-
The choice of phase transfer catalyst and solvent system differs slightly between the two processes, which may influence cost and environmental impact.
Alternative Synthetic Routes
While the hydrolysis of dichlorobenzyl chlorides is a prevalent method, alternative synthetic strategies exist, primarily through the reduction of the corresponding dichlorobenzaldehydes.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield |
| Reduction | 2,6-Dichlorobenzaldehyde | Data not available | Data not available |
| Reduction | 2,4-Dichlorobenzaldehyde | NaBH4, Ethanol | 85% |
It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the available literature. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale, and process safety considerations.
Experimental Protocols
Synthesis of this compound from 2,6-Dichlorobenzyl Chloride[1]
Step 1: Acetate Formation
-
To a 500 ml four-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (phase transfer catalyst).
-
Heat the mixture to 100°C and maintain for 2 hours with stirring.
-
After completion, add 100 ml of water and 100 ml of toluene to the reaction mixture and stir for 5 minutes for washing.
-
Separate the aqueous layer.
Step 2: Hydrolysis
-
To the toluene layer from the previous step, add 100 g (0.5 mol) of a 20% aqueous sodium hydroxide solution.
-
Heat the mixture to 95°C and stir for 1 hour.
-
After cooling, wash the mixture three times with 150 ml of warm water (40°C).
-
Concentrate the toluene layer using an evaporator.
-
Recrystallize the residue from methanol to obtain this compound.
Synthesis of 2,4-Dichlorobenzyl Alcohol from 2,4-Dichlorobenzyl Chloride[2]
-
To a solution of sodium acetate (208.8 g) in water, add 2,4-dichlorobenzyl chloride (100 g) and tetrabutylammonium hydrogen sulphate (2 g).
-
Heat the mixture under reflux with stirring for 25 hours.
-
Add 50 ml of a 70% w/v aqueous sodium hydroxide solution and continue refluxing for an additional 30 minutes.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with water and dry under vacuum to yield 2,4-dichlorobenzyl alcohol.
Mandatory Visualizations
The 2,6-dichloro substitution pattern is a key structural motif in various active pharmaceutical ingredients (APIs). The following diagrams illustrate the synthetic importance of this substitution pattern.
Caption: Comparative synthesis of dichlorobenzyl alcohol isomers.
Caption: Role of the 2,6-dichloro- motif in Diclofenac synthesis.
References
A Comparative Guide to the Analytical Validation of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,6-Dichlorobenzyl alcohol, a key active pharmaceutical ingredient in various antiseptic formulations. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on critical validation parameters.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques due to their high resolution and sensitivity. Spectrophotometric methods, while simpler and more cost-effective, may lack the specificity required for complex formulations.
Below is a summary of typical performance data for validated analytical methods for this compound.
| Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | > 0.999 | 98.0 - 102.0 | < 2.0 | Typically in the range of 0.1-0.5 µg/mL | Typically in the range of 0.5-1.5 µg/mL |
| GC-FID | > 0.998 | 97.0 - 103.0 | < 2.5 | Typically in the range of 0.5-1.0 µg/mL | Typically in the range of 1.5-3.0 µg/mL |
| UV-Vis Spectrophotometry | > 0.995 | 95.0 - 105.0 | < 3.0 | Typically in the range of 1.0-5.0 µg/mL | Typically in the range of 5.0-15.0 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following sections provide established protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides excellent separation and quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made.
-
Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique suitable for the analysis of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.
-
Injection Volume: 1 µL (split injection).
-
Standard and Sample Preparation: Standards and samples are prepared by dissolving the analyte in a suitable solvent like methanol or dichloromethane.
UV-Visible Spectrophotometry
A straightforward and rapid method for the quantification of this compound in simple solutions.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 220 nm).
-
Procedure: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Forced Degradation Studies
Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to identify potential degradation products and to ensure that the analytical method can separate these degradants from the intact drug.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration as per ICH guidelines.
The results of these studies demonstrate the specificity of the analytical method in the presence of potential degradation products.
Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Comparative study of the antimicrobial spectrum of dichlorobenzyl alcohols
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial spectrum of dichlorobenzyl alcohol isomers, supported by available experimental data.
Dichlorobenzyl alcohols are a group of chemical compounds recognized for their antiseptic properties. Among them, 2,4-dichlorobenzyl alcohol is a common ingredient in pharmaceutical products, particularly throat lozenges, for the treatment of minor infections of the mouth and throat.[1] This guide provides a comparative analysis of the antimicrobial spectrum of dichlorobenzyl alcohols based on available scientific literature.
While 2,4-dichlorobenzyl alcohol is the most studied isomer, this report also considers other isomers to the extent that data is available, to provide a broader perspective for research and development purposes. The primary mechanism of action for these compounds is understood to be the denaturation of proteins, leading to the disruption of cellular function in microorganisms.[2][3]
Quantitative Antimicrobial Spectrum
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for 2,4-dichlorobenzyl alcohol against various microorganisms. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a key measure of antimicrobial efficacy.[4]
It is important to note that there is a significant lack of publicly available, directly comparable MIC data for other dichlorobenzyl alcohol isomers such as 3,4- and 2,6-dichlorobenzyl alcohol. Much of the existing research on 2,4-dichlorobenzyl alcohol also evaluates it in combination with other active ingredients, such as amylmetacresol, which can make it challenging to isolate its specific antimicrobial contribution. The data presented below is for 2,4-dichlorobenzyl alcohol as a single agent.
Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-Dichlorobenzyl Alcohol Against Various Microorganisms [5]
| Microorganism | Type | MIC (µM) | MIC (µg/mL) |
| Actinobacillus actinomycetemcomitans | Gram-negative bacterium | 723 | 128 |
| Porphyromonas gingivalis | Gram-negative bacterium | 1446 | 256 |
| Treponema socranskii | Spirochete bacterium | 1446 | 256 |
| Candida albicans | Fungus (Yeast) | 1446 | 256 |
| Other oral bacteria | Various | 2892 - 5784 | 512 - 1024 |
Data sourced from a study on dental plaque microorganisms.[5]
While direct MIC values are limited, other studies using different methodologies, such as measuring the log reduction in colony-forming units (CFUs), demonstrate the broad-spectrum bactericidal activity of a combination of amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA). For instance, a lozenge containing AMC and DCBA showed a significant reduction (>99.9%) in CFUs against several bacterial species associated with pharyngitis within 10 minutes.[6][7][8][9]
Experimental Protocols
The determination of MIC is crucial for assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard experimental protocols.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the dichlorobenzyl alcohol isomer is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are made with CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (typically 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the dichlorobenzyl alcohol isomer is prepared as in the broth microdilution method.
-
Preparation of Agar Plates: A series of dilutions of the antimicrobial agent are prepared. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) and poured into petri dishes to solidify. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the microbial suspension is spotted onto the surface of each agar plate, including the control plate.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Conclusion and Future Directions
The available data indicates that 2,4-dichlorobenzyl alcohol possesses a broad antimicrobial spectrum, with activity against both bacteria and fungi. However, a comprehensive comparative study of the antimicrobial spectrum of different dichlorobenzyl alcohol isomers is hampered by the lack of published MIC data for isomers other than 2,4-dichlorobenzyl alcohol.
For future research, it would be highly valuable to conduct head-to-head comparative studies of the MICs of 2,4-, 3,4-, and this compound against a wide panel of clinically relevant bacteria and fungi. Such studies would provide a clearer understanding of the structure-activity relationship of these isomers and could inform the development of new and more effective antiseptic agents. Further investigation into the specific molecular interactions involved in the protein denaturation process could also reveal more detailed mechanistic insights.
References
- 1. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idexx.dk [idexx.dk]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,6-Dichlorobenzyl Alcohol and 2,4-Dichlorobenzyl Alcohol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and applications of two closely related isomers: 2,6-dichlorobenzyl alcohol and 2,4-dichlorobenzyl alcohol. Understanding the distinct properties and synthetic routes of these isomers is crucial for their effective utilization as intermediates and active ingredients in the pharmaceutical and chemical industries.
Introduction
This compound and 2,4-dichlorobenzyl alcohol are structural isomers of dichlorobenzyl alcohol, differing only in the substitution pattern of the chlorine atoms on the benzene ring. This seemingly minor structural variance leads to significant differences in their chemical reactivity, biological activity, and, consequently, their primary applications. While 2,4-dichlorobenzyl alcohol is widely recognized as a mild antiseptic, this compound serves primarily as a versatile building block in organic synthesis.[1] This guide delves into the synthetic methodologies for both isomers, presenting key experimental data and protocols to aid researchers in their selection and application.
Synthesis and Mechanistic Overview
The industrial synthesis of both 2,6- and 2,4-dichlorobenzyl alcohol typically proceeds from their corresponding dichlorobenzyl chloride precursors. A common and efficient method involves a two-stage process to circumvent the formation of undesirable ether byproducts, which can occur during direct hydrolysis.[2][3] The general reaction scheme involves the formation of an acetate ester intermediate, followed by hydrolysis to yield the desired alcohol. This approach ensures high purity and yield of the final product.[2]
The key steps in this synthetic pathway are:
-
Acetate Formation: The dichlorobenzyl chloride isomer is reacted with an acetate-forming agent, such as anhydrous sodium acetate, in the presence of a phase transfer catalyst. This reaction forms the corresponding dichlorobenzyl acetate.
-
Hydrolysis: The resulting acetate ester is then hydrolyzed, typically using a strong base like sodium hydroxide, to produce the final dichlorobenzyl alcohol.
This two-step process is favored as it prevents the direct interaction of the starting chloride with the alcohol product, thereby minimizing the formation of the bis-dichlorobenzyl ether impurity.[3]
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of this compound and 2,4-dichlorobenzyl alcohol based on patented experimental protocols.
| Parameter | This compound Synthesis[4] | 2,4-Dichlorobenzyl Alcohol Synthesis[2][3] |
| Starting Material | 2,6-Dichlorobenzyl chloride (2,6-DCBC) | 2,4-Dichlorobenzyl chloride |
| Acetate-forming Agent | Anhydrous sodium acetate | Sodium acetate |
| Catalyst | Tetrabutylammonium chloride (TBAC) | Tetrabutylammonium hydrogen sulphate or Tetrabutylammonium iodide |
| Reaction Temperature (Acetate Formation) | 100°C | Reflux |
| Reaction Time (Acetate Formation) | 2 hours | 7 - 25 hours |
| Hydrolysis Agent | 20% Sodium hydroxide aqueous solution | 70% w/v Sodium hydroxide aqueous solution |
| Reaction Temperature (Hydrolysis) | 95°C | Reflux |
| Reaction Time (Hydrolysis) | 1 hour | 30 minutes |
| Final Product Yield | 96.3% | 94.6% - 95.0% |
| Final Product Purity | 99.8% | 98.5% - 99.8% |
Detailed Experimental Protocols
Synthesis of this compound[5][6]
Step 1: Acetate Formation
-
To a 500 ml four-necked flask equipped with a reflux condenser, a thermometer, and a stirrer, add 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride (2,6-DCBC), 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (TBAC) as a phase transfer catalyst.
-
Heat the mixture to 100°C and maintain for 2 hours with stirring.
-
After completion, add 100 ml of water and 100 ml of toluene to the reaction mixture and stir for 5 minutes for washing.
-
Separate and remove the aqueous layer.
Step 2: Hydrolysis
-
To the remaining toluene layer, add 100 g (0.5 mol) of a 20% sodium hydroxide aqueous solution.
-
Heat the mixture to 95°C and stir for 1 hour.
-
After cooling, wash the mixture three times with 150 ml of warm water (40°C).
-
Concentrate the toluene layer using an evaporator.
-
Recrystallize the residue from methanol to obtain this compound.
Synthesis of 2,4-Dichlorobenzyl Alcohol[3][4]
Step 1: Acetate Formation
-
Add 100 g of 2,4-dichlorobenzyl chloride to a solution of 208.8 g of sodium acetate and 2 g of tetrabutylammonium hydrogen sulphate in water.
-
Heat the mixture under reflux with stirring for 25 hours.
Step 2: Hydrolysis
-
To the reaction mixture, add 50 ml of a 70% w/v aqueous sodium hydroxide solution.
-
Continue refluxing for an additional 30 minutes.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with water and dry in vacuo to yield 2,4-dichlorobenzyl alcohol.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for 2,6- and 2,4-dichlorobenzyl alcohol.
Applications and Performance Comparison
The distinct applications of these two isomers highlight their differing biological and chemical properties.
2,4-Dichlorobenzyl Alcohol:
-
Primary Application: A well-established mild antiseptic.[5] It is a common active ingredient in throat lozenges (e.g., Strepsils) for the relief of sore throat and mouth infections.[5][6]
-
Mechanism of Action: It is believed to work by denaturing proteins of bacteria and viruses.[7][8] Some studies suggest it may also have a local anesthetic effect by blocking sodium channels.[9]
-
Performance: In combination with amylmetacresol, it has shown virucidal effects against various respiratory viruses in vitro.[7][10] Clinically, it provides rapid pain relief for sore throats.[7][9]
This compound:
-
Primary Application: A key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a valuable building block for more complex molecules.
-
Performance: The utility of this compound lies in its reactivity and the influence of the chlorine atoms on the properties of the final product. The steric hindrance from the ortho-chlorine atoms can influence reaction selectivity. The presence of chlorine can also modulate the lipophilicity and metabolic stability of a drug molecule.
Caption: Application comparison of the two isomers.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 8. 2,4 Dichlorobenzyl Alcohol + Amylmetacresol: View Uses, Side Effects and Medicines [truemeds.in]
- 9. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Guide to the Synthesis of 2,6-Dichlorobenzyl Alcohol for Pharmaceutical and Research Applications
An in-depth economic and technical analysis of prevalent manufacturing processes for 2,6-Dichlorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals.
This compound is a crucial building block in organic synthesis, particularly valued for its role in producing active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The efficiency, cost-effectiveness, and environmental impact of its production are therefore of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols.
Method 1: Two-Step Synthesis from 2,6-Dichlorobenzyl Chloride via Acetate Intermediate
This industrially advantageous method involves a two-step process starting from 2,6-Dichlorobenzyl chloride (2,6-DCBC). The first step is the formation of 2,6-dichlorobenzyl acetate (2,6-DCBAC) through a reaction with anhydrous sodium acetate, facilitated by a phase transfer catalyst. The subsequent step is the hydrolysis of the acetate to yield the final product, this compound.[2]
This process is noted for its high yield and purity, which is often attributed to the use of a phase transfer catalyst that enhances the reaction rate and minimizes side products. The steric hindrance from the two chlorine atoms in the ortho positions makes direct hydrolysis of 2,6-DCBC difficult, favoring this two-step approach.[3]
Quantitative Performance Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzyl Chloride (2,6-DCBC) | |
| Intermediate | 2,6-Dichlorobenzyl Acetate (2,6-DCBAC) | |
| Overall Yield | 95.1% - 96.3% | |
| Product Purity | 99.6% - 99.8% | |
| Reaction Time (Acetate Formation) | 2 hours | [2] |
| Reaction Temperature (Acetate Formation) | 100°C | [2] |
| Reaction Time (Hydrolysis) | 1 hour | [2] |
| Reaction Temperature (Hydrolysis) | 95°C | [2] |
Experimental Protocol
Step 1: Acetate Formation
-
A 500 ml four-necked flask is equipped with a reflux condenser, a thermometer, and a stirrer.
-
97.7 g (0.5 mol) of 2,6-Dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride (as a phase transfer catalyst) are added to the flask.
-
The mixture is heated to 100°C and stirred for 2 hours.
-
After completion, the reaction mixture can be analyzed by gas chromatography to confirm the formation of 2,6-dichlorobenzyl acetate (expected production rate: ~99.5%).[2]
-
100 ml of water and 100 ml of toluene are added to the reaction mixture and stirred for 5 minutes for washing. The aqueous layer is then separated and removed.
Step 2: Hydrolysis
-
To the toluene layer from the previous step, 100 g (0.5 mol) of a 20% aqueous sodium hydroxide solution is added.
-
The mixture is heated to 95°C and stirred for 1 hour.[2]
-
After the reaction, the mixture is washed three times with 150 ml of warm water (40°C).
-
The toluene layer is concentrated using an evaporator.
-
The resulting residue is recrystallized from methanol to obtain pure this compound.[2]
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Alternative Production Methods
While the two-step acetate intermediate process is well-documented and efficient, several other methods for the synthesis of benzyl alcohols are known, which could potentially be adapted for this compound. However, detailed experimental data for the synthesis of the 2,6-dichloro-substituted compound using these methods is less readily available, likely due to the challenges posed by steric hindrance.[3]
These alternative routes include:
-
Direct Hydrolysis of Benzyl Halides: This can be achieved using a dilute aqueous solution of an alkali metal hydroxide or carbonate.[2][3] However, for 2,6-DCBC, this method is less effective and can lead to the formation of by-products like bis(2,6-dichlorobenzyl) ether.
-
Hydrolysis with Sulfuric Acid: An aqueous solution of sulfuric acid can be used to hydrolyze benzyl halides.[2][3]
-
Reaction with Formates followed by Ester Exchange: This involves reacting the benzyl halide with sodium or potassium formate in the presence of a catalyst, followed by an ester exchange reaction.[2][3]
-
Reduction of 2,6-Dichlorobenzaldehyde: The corresponding aldehyde can be reduced to the alcohol.[4] This method's viability depends on the availability and cost of the starting aldehyde.
-
Reduction of 2,6-Dichlorobenzoic Acid or its Halides: The carboxylic acid or its derivatives can also be reduced to the alcohol, though this often requires more expensive reducing agents.[4]
Conceptual Comparison of Methods
| Method | Starting Material | Key Reagents | Potential Advantages | Potential Disadvantages |
| Acetate Intermediate | 2,6-Dichlorobenzyl Chloride | Anhydrous Sodium Acetate, Phase Transfer Catalyst, Sodium Hydroxide | High yield and purity, well-established for sterically hindered compounds. [3] | Two-step process, requires a catalyst. |
| Direct Hydrolysis | 2,6-Dichlorobenzyl Chloride | Dilute Alkali Hydroxide/Carbonate | Simpler, one-step process. | Lower yield, potential for by-product formation.[5] |
| Sulfuric Acid Hydrolysis | 2,6-Dichlorobenzyl Chloride | Aqueous Sulfuric Acid | One-step process. | Harsh reaction conditions, potential for side reactions. |
| Formate Intermediate | 2,6-Dichlorobenzyl Chloride | Sodium/Potassium Formate, Catalyst, Alcohol | Alternative to acetate intermediate. | Two-step process, requires a catalyst. |
| Aldehyde Reduction | 2,6-Dichlorobenzaldehyde | Reducing Agent (e.g., Sodium Borohydride) | Potentially high yield and selectivity. | Depends on the cost and availability of the starting aldehyde. |
| Carboxylic Acid Reduction | 2,6-Dichlorobenzoic Acid | Strong Reducing Agent (e.g., Lithium Aluminum Hydride) | Direct conversion from the acid. | Use of expensive and hazardous reducing agents.[4] |
Economic Analysis Considerations
A comprehensive economic analysis requires consideration of several factors for each production method:
-
Raw Material Costs: The price of the primary starting material (e.g., 2,6-Dichlorobenzyl chloride vs. 2,6-Dichlorobenzaldehyde) is a major cost driver. The synthesis of 2,6-Dichlorobenzyl chloride itself, typically from 2,6-dichlorotoluene, adds to the overall cost.[6][7]
-
Reagent and Catalyst Costs: The cost of reagents like anhydrous sodium acetate, phase transfer catalysts, and reducing agents must be factored in. While catalysts are used in small quantities, their cost can be significant.
-
Energy Consumption: Reaction temperatures and times influence energy costs. The two-step acetate method involves heating for several hours.[2]
-
Process Complexity and Labor: Multi-step syntheses are generally more labor-intensive and require more complex equipment, increasing operational costs.
-
Yield and Purity: Higher yields and purities reduce the cost per unit of the final product and may decrease the need for extensive and costly purification steps.
-
Waste Disposal: The nature and volume of by-products and waste streams impact disposal costs and the overall environmental footprint of the process.
For industrial-scale production, the two-step synthesis from 2,6-Dichlorobenzyl chloride via the acetate intermediate appears to be the most economically viable method described in the available literature, primarily due to its high yield and the purity of the final product, which can offset the costs associated with a two-step process.[2]
Logical Relationship of Economic Factors
Caption: Key factors influencing the economic viability of a chemical synthesis process.
Conclusion
For the production of this compound, the two-step synthesis involving the formation of an acetate intermediate from 2,6-Dichlorobenzyl chloride stands out as a highly efficient and well-documented method, delivering high yields and purities.[2] While alternative methods exist in principle, their application to this specific sterically hindered molecule is not as well-established and may present challenges in terms of yield and by-product formation. A thorough economic analysis would favor the method that provides the highest overall yield of a high-purity product in a reproducible and scalable manner, and the available data suggests the acetate intermediate pathway is currently the superior choice for industrial applications. Further research into optimizing direct hydrolysis or developing more cost-effective reduction pathways could present new opportunities for even more efficient synthesis in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 6. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Halogenated Benzyl Alcohols
For researchers, scientists, and drug development professionals, understanding the chemical stability of reagents and intermediates is paramount for ensuring the reproducibility of experimental results and the quality of final products. Halogenated benzyl alcohols are a common class of compounds used in organic synthesis. Their stability can be significantly influenced by the nature and position of the halogen substituent on the aromatic ring. This guide provides a comparative overview of the stability of various halogenated benzyl alcohols, supported by available data and detailed experimental protocols for stability assessment.
Comparative Stability Overview
Direct comparative studies on the stability of a complete series of halogenated benzyl alcohols (fluoro-, chloro-, bromo-, and iodo-) under standardized conditions are not extensively available in the public domain. However, based on general chemical principles and scattered information, a qualitative assessment can be made.
Benzyl alcohol itself is known to be susceptible to slow oxidation in the presence of air, leading to the formation of benzaldehyde and subsequently benzoic acid.[1][2] The introduction of a halogen atom can alter the electron density of the aromatic ring and the benzylic C-H bond, thereby influencing the molecule's susceptibility to oxidation, photodecomposition, and other degradation pathways.
Generally, electron-withdrawing groups like halogens can offer some stabilization to the benzyl alcohol moiety against oxidation. However, the stability can also be influenced by factors such as the position of the halogen (ortho, meta, para) and the specific halogen's properties (electronegativity, size). For instance, ortho-halogenation can lead to specific intramolecular interactions that affect conformational stability.[3]
The carbon-halogen bond itself has a stability trend of F > Cl > Br > I, with the C-I bond being the most labile and susceptible to cleavage, particularly under photolytic conditions.
Quantitative Stability Data
Quantitative data from direct comparative stability studies is limited. The following table summarizes available information, primarily for the parent benzyl alcohol, to serve as a baseline for comparison.
| Compound | Stability Parameter | Condition | Result | Reference |
| Benzyl Alcohol | Shelf Life (unopened) | Standard | 3 years | [4] |
| Benzyl Alcohol | Shelf Life (opened) | Standard | 1 year | [4] |
| Benzyl Alcohol | Oxidation | Exposure to air | Slowly oxidizes to benzaldehyde and benzoic acid | [1][2] |
| 4-Fluorobenzyl Alcohol | General Stability | Normal temperatures and pressures | Stable | [5] |
| 4-Chlorobenzyl Alcohol | General Stability | Normal conditions | Stable | [6] |
Experimental Protocols for Stability Assessment
To conduct a thorough comparative stability study of halogenated benzyl alcohols, a well-defined protocol is essential. The following methodologies are based on established principles of chemical stability testing, drawing from ICH guidelines for pharmaceuticals.[7][8][9]
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the halogenated benzyl alcohols.
Instrumentation: Thermogravimetric Analyzer.
Methodology:
-
Accurately weigh 5-10 mg of the test compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor the mass of the sample as a function of temperature.
-
The onset of mass loss indicates the beginning of thermal decomposition.
Photostability Assessment
Objective: To evaluate the degradation of halogenated benzyl alcohols upon exposure to light.
Instrumentation: Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).
Methodology:
-
Prepare solutions of each halogenated benzyl alcohol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Transfer the solutions to quartz cuvettes or other phototransparent containers.
-
Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.
-
Expose the test and control samples to the light source in the photostability chamber for a defined period (e.g., 24 hours).
-
Analyze the samples at regular intervals using a stability-indicating HPLC method (see below) to quantify the remaining parent compound and detect any degradation products.
pH Stability Assessment
Objective: To determine the stability of halogenated benzyl alcohols in aqueous solutions at different pH values.
Methodology:
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare stock solutions of each halogenated benzyl alcohol in a suitable co-solvent if necessary (e.g., acetonitrile) to ensure solubility in the aqueous buffers.
-
Add a small aliquot of the stock solution to each buffer to achieve a final known concentration.
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze using a stability-indicating HPLC method to determine the concentration of the parent compound.
Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating the parent halogenated benzyl alcohol from its potential degradation products.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Methodology:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific conditions will need to be optimized for each compound to achieve good separation.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).
-
Forced Degradation: To validate the stability-indicating nature of the method, a sample of the halogenated benzyl alcohol should be subjected to forced degradation (e.g., by treating with acid, base, oxidizing agent, heat, and light). The chromatogram of the stressed sample should show resolution between the parent peak and the peaks of the degradation products.
Visualizing the Stability Assessment Workflow
The following diagram illustrates a logical workflow for the comparative stability assessment of halogenated benzyl alcohols.
Caption: Workflow for Comparative Stability Assessment of Halogenated Benzyl Alcohols.
Signaling Pathway of Benzyl Alcohol Metabolism
For context in drug development, it is also useful to understand the metabolic pathways of these compounds. While not directly a measure of chemical stability, metabolic stability is a critical parameter. The following diagram illustrates a known metabolic pathway for benzyl alcohol.
Caption: Metabolic Pathway of Benzyl Alcohol via Catechol Ortho-Cleavage.
References
- 1. 6-Chloro-2-fluoro-3-iodobenzyl alcohol | C7H5ClFIO | CID 74892771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. romil.com [romil.com]
- 5. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. snscourseware.org [snscourseware.org]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. researchgate.net [researchgate.net]
In-Vitro Antiviral Activity of Benzyl Alcohol and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro antiviral activity of benzyl alcohol and its derivatives. The information is compiled from various studies to assist researchers in understanding the potential of these compounds as antiviral agents. This document summarizes quantitative antiviral data, details experimental protocols, and visualizes relevant workflows.
Comparative Antiviral Activity
The antiviral efficacy of benzyl alcohol and its derivatives has been evaluated against a range of viruses. The data presented below is collated from multiple sources to provide a comparative perspective. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: Virucidal Activity of Benzyl Alcohol Against Various Viruses
| Virus | Virus Strain(s) | Cell Line | Assay Type | Effective Concentration | Key Findings & Citation |
| Human Rhinoviruses | Types 2, 14, 17 | Human Amnion (CATR), HeLa | Virucidal Assay | >3% | Greater than 99.9% reduction in viral titer after a 10-minute contact time.[1] |
| Herpes Simplex Virus (HSV) | Type 1 (Sheely), Type 2 (Curtis) | Monkey Kidney (BSC-1) | Virucidal Assay | >3% | Greater than 99.9% reduction in viral titer after a 10-minute contact time.[1] |
| Influenza Viruses | A2/Japan/170/62, A/PR8/34 | Embryonated Chicken Eggs | Virucidal Assay | >3% | Greater than 99.9% reduction in viral titer after a 10-minute contact time.[1] |
| Poliovirus | Type III | - | Virucidal Assay | 6% | Inactive at this concentration.[1] |
| Echovirus | 9, 11 | - | Virucidal Assay | 6% | Inactive at this concentration.[1] |
Table 2: Antiviral Activity of Benzyl Alcohol Derivatives
| Compound | Virus | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Citation |
| Benzyl-protected C-nucleoside Analogs (Compounds 3-14) | Herpes Simplex Virus Type 1 (HSV-1) | KOS | - | Cytopathogenicity Assay | >100 | >100 | - | [2] |
| Varicella-Zoster Virus (VZV) | OKA | - | Cytopathogenicity Assay | >100 | >100 | - | [2] | |
| Human Cytomegalovirus (HCMV) | AD-169 | - | Cytopathogenicity Assay | >100 | >100 | - | [2] | |
| 2,4-Dichlorobenzyl alcohol (in combination with amylmetacresol) | Respiratory Syncytial Virus (RSV) | - | - | Virucidal Assay | - | - | - | Found to have a virucidal effect.[3][4] |
| SARS-CoV | - | - | Virucidal Assay | - | - | - | Found to have a virucidal effect.[3][4] | |
| Adenovirus | - | - | Virucidal Assay | - | - | - | Not found to be active.[3] | |
| Rhinovirus | - | - | Virucidal Assay | - | - | - | Not found to be active.[3] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the in-vitro antiviral activity of benzyl alcohol and its derivatives.
Virucidal Suspension Assay
This method is designed to assess the direct inactivating effect of a compound on viral particles.
-
Virus Preparation : Viral stocks of known titers are prepared in appropriate cell culture media. For example, rhinoviruses can be propagated in human amnion cells (CATR) or HeLa cells, while Herpes Simplex Viruses are grown in monkey kidney cells (BSC-1).[1]
-
Compound Preparation : Various concentrations of the test compound (e.g., benzyl alcohol) are prepared in a suitable maintenance medium.[1]
-
Incubation : Equal volumes of the virus suspension and the test compound solution are mixed and incubated at room temperature for a defined period (e.g., 10 minutes).[1]
-
Serial Dilution : Following incubation, the mixture is serially diluted (e.g., ten-fold dilutions) to reduce the concentration of the test compound to non-toxic levels.[1]
-
Inoculation : The dilutions are then used to inoculate susceptible cell monolayers in culture tubes or plates.[1]
-
Adsorption : The virus is allowed to adsorb to the cells for a specific time (e.g., 1 hour).[1]
-
Observation : The cell cultures are incubated and observed for the presence of viral cytopathic effect (CPE) over a period of several days.[1]
-
Endpoint Determination : The antiviral activity is determined by the reduction in viral titer, often expressed as a log reduction. A significant virucidal effect is typically defined as a 3-log (99.9%) or greater reduction in virus titer.[1]
-
Cytotoxicity Control : In parallel, the test compound is applied to uninfected cell cultures at the same concentrations to assess its cytotoxicity. Only non-cytotoxic concentrations of the compound are considered valid for determining virucidal activity.[1]
Virucidal Suspension Assay Workflow
Cytopathogenicity Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a viral infection.
-
Cell Seeding : Host cells are seeded in 96-well plates and grown to form a confluent monolayer.[2]
-
Virus Inoculation : The cell monolayers are inoculated with a specific amount of virus, typically measured as the 50% cell culture infectious dose (CCID₅₀).[2]
-
Compound Treatment : The infected cells are then incubated with various concentrations of the test compounds.[2]
-
Incubation : The plates are incubated at 37°C in a CO₂ incubator until the virus-induced cytopathic effect (CPE) is complete in the untreated virus control wells.[2]
-
Quantification of CPE : The extent of CPE is often quantified by staining the remaining viable cells with a dye such as neutral red or by measuring cellular metabolic activity (e.g., MTT assay). The absorbance is read using a spectrophotometer.
-
Data Analysis : The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%, is calculated.[2]
-
Cytotoxicity Assessment : The 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is also determined in parallel.
-
Selectivity Index (SI) : The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile for the antiviral compound.
CPE Inhibition Assay Workflow
Mechanism of Antiviral Action
The precise antiviral mechanisms of many benzyl alcohol derivatives are not fully elucidated. However, for alcohols in general, the primary mechanism against enveloped viruses is the disruption of the viral lipid envelope. This action can lead to the denaturation of viral proteins and subsequent inactivation of the virus.
For non-enveloped viruses, which lack a lipid envelope, the mechanism is less clear but may involve the denaturation of capsid proteins. The inactivity of benzyl alcohol against non-enveloped viruses like Poliovirus and Echovirus at the tested concentrations suggests that its primary mode of action may be targeted towards the viral envelope.[1]
The antiseptic mechanism of 2,4-dichlorobenzyl alcohol is thought to be related to the denaturation of external proteins and the rearrangement of their tertiary structures.[4]
References
- 1. US4200655A - Benzyl alcohol virucidal process - Google Patents [patents.google.com]
- 2. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Cross-Reactivity of 2,6-Dichlorobenzyl Alcohol Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cross-reactivity of derivatives related to 2,6-Dichlorobenzyl alcohol within the context of immunoassay performance. The specificity of an immunoassay is a critical parameter for the accurate detection and quantification of a target analyte. Structurally similar compounds can interfere with the assay, leading to unreliable results. This document summarizes available experimental data on the cross-reactivity of analogues of the closely related compound, 2,6-Dichlorobenzamide (BAM), and provides a detailed, representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for its detection.
Data Presentation: Cross-Reactivity of 2,6-Dichlorobenzamide Analogues
The specificity of an immunoassay is determined by assessing the degree of cross-reactivity with structurally related compounds. The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA developed for the detection of 2,6-Dichlorobenzamide (BAM), a key derivative of this compound. The assay exhibited high sensitivity with a detection limit of 0.02 µg/L and an IC50 of 0.19 µg/L.[1]
Cross-reactivity was assessed against nine compounds with structural similarities to BAM. The data indicates that the immunoassay is highly specific for BAM, with minimal cross-reactivity observed for most of the tested analogues. The highest degree of cross-reactivity was noted with 2,6-dichlorothiobenzamide (Chlorthiamid) at 10.8%.[1]
| Compound | Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,6-Dichlorobenzamide (BAM) | ![]() | 0.19 | 100 |
| 2,6-Dichlorobenzonitrile | ![]() | 2.8 | 6.8 |
| 2,6-Dichlorothiobenzamide | ![]() | 1.76 | 10.8 |
| 2,6-Dichlorobenzoic acid | ![]() | > 1000 | < 0.02 |
| 2-Chlorobenzamide | ![]() | > 1000 | < 0.02 |
| 3,5-Dichlorobenzamide | ![]() | > 1000 | < 0.02 |
| 2,4-Dichlorobenzamide | ![]() | > 1000 | < 0.02 |
| Benzamide | ![]() | > 1000 | < 0.02 |
| 2,6-Dimethylbenzamide | ![]() | > 1000 | < 0.02 |
| 2,6-Difluorobenzamide | ![]() | 110 | 0.17 |
Note: The data presented is based on the findings from a specific enzyme-linked immunoassay.[1] Cross-reactivity percentages for compounds with IC50 values greater than 1000 µg/L are presented as less than 0.02%, indicating negligible interaction.[1]
Experimental Protocols
The following is a representative, detailed protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the detection of 2,6-Dichlorobenzamide (BAM). This protocol is based on established methodologies for small molecule immunoassays.[1][2]
Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating Antigen (BAM-protein conjugate)
-
Monoclonal Antibody specific for BAM
-
Standard solutions of BAM and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Assay Buffer (e.g., PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Add 100 µL of the coating antigen, diluted in Coating Buffer, to each well of the microtiter plate.
-
Incubate overnight at 4°C.[3]
-
-
Washing (1):
-
Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.[3]
-
-
Competitive Reaction:
-
Discard the blocking solution and wash the plate as described in step 2.
-
Add 50 µL of the standard solution or sample to the appropriate wells.
-
Add 50 µL of the diluted monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing (2):
-
Discard the solution and wash the plate five times with 300 µL of Wash Buffer per well.[1]
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[1]
-
-
Washing (3):
-
Discard the secondary antibody solution and wash the plate five times with 300 µL of Wash Buffer per well.[1]
-
-
Substrate Reaction:
-
Add 100 µL of the TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.[1]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the color development.[1]
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow of a competitive ELISA and the logical relationship for determining cross-reactivity.
Caption: Workflow of a competitive ELISA for small molecule detection.
Caption: Logic for determining cross-reactivity percentage.
References
2,6-Dichlorobenzyl Alcohol as a Tracer: A Comparative Performance Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is a critical decision that can significantly impact the outcome of an experiment. An ideal tracer should exhibit high stability, sensitivity, and specificity with minimal toxicity. This guide provides a comparative analysis of 2,6-Dichlorobenzyl alcohol as a potential tracer against established alternatives, supported by available data and general principles of tracer design. It is important to note that while this compound has been evaluated for stability in non-biological contexts, its application and performance as a biological tracer are not well-documented in publicly available literature. Therefore, this comparison is based on the known properties of benzyl alcohol derivatives and contrasts them with well-characterized classes of small molecule tracers.
Overview of this compound as a Potential Tracer
This compound is a halogenated derivative of benzyl alcohol. Halogenation can influence a molecule's lipophilicity, metabolic stability, and distribution within biological systems, properties that are pertinent to its potential function as a tracer. While its primary applications to date have been as a pharmaceutical intermediate and, for its isomer 2,4-dichlorobenzyl alcohol, as a mild antiseptic[1][2], its chemical structure warrants a theoretical consideration of its capabilities as a tracer.
Comparison with Alternative Tracer Technologies
The performance of a potential tracer like this compound is best understood in the context of established tracer technologies. Here, we compare it against two major classes of small molecule tracers: fluorescent dyes and Positron Emission Tomography (PET) radiotracers.
Table 1: Comparative Performance of Tracer Technologies
| Feature | This compound (Hypothetical) | Fluorescent Tracers (e.g., Calcein AM, CellTracker™) | PET Radiotracers (e.g., [18F]FDG, [18F]FLT) |
| Detection Method | Mass Spectrometry, NMR | Fluorescence Microscopy, Flow Cytometry | PET Imaging |
| Sensitivity | Potentially moderate to high | High | Very High |
| Specificity | Dependent on molecular interactions | Can be targeted via conjugation | High, based on specific molecular targets |
| Spatial Resolution | High (subcellular) | High (subcellular) | Lower (tissue/organ level) |
| In Vivo Application | Limited data, potential for toxicity | Limited by tissue penetration of light | Well-established for whole-body imaging |
| Stability | High chemical stability demonstrated in non-biological settings | Variable, prone to photobleaching | Limited by radioisotope half-life |
| Toxicity | Potential for cytotoxicity, as seen with related compounds | Generally low for established dyes | Low chemical toxicity due to microdosing |
| Cost | Relatively low | Moderate | High |
Detailed Performance Analysis
Stability
Studies conducted under simulated reservoir conditions for the oil and gas industry have shown that this compound is chemically stable at various temperatures and pH levels. This intrinsic stability is a desirable characteristic for a tracer, suggesting it may resist degradation in biological systems.
Sensitivity and Specificity
The sensitivity of detecting this compound would likely rely on analytical techniques such as mass spectrometry. The specificity would be determined by its unique mass and fragmentation pattern. However, without experimental data on its cellular uptake, distribution, and potential to bind to specific biological targets, its specificity as a tracer remains theoretical. In contrast, fluorescent tracers can be chemically conjugated to antibodies or other molecules to target specific cellular components, offering high specificity. PET tracers are designed to interact with specific molecular targets, such as receptors or transporters, providing a high degree of biological specificity[3][4].
Biocompatibility and Toxicity
The biocompatibility of this compound in a tracer application is a significant unknown. Its isomer, 2,4-dichlorobenzyl alcohol, is used as an antiseptic, indicating it possesses biological activity that could be disruptive to cellular processes if used as a tracer[1][2]. Benzyl alcohol and its derivatives have been shown to affect membrane fluidity and may exhibit genotoxicity at certain concentrations. Therefore, thorough toxicological evaluation would be essential before considering this compound for in vivo studies. Established fluorescent tracers and PET radiotracers have well-documented biocompatibility profiles, with PET tracers having the advantage of being administered in microdoses, minimizing pharmacological or toxic effects[5].
Experimental Protocols
As there are no established protocols for the use of this compound as a biological tracer, a generic protocol for the introduction of a small molecule tracer into a cell culture is provided below. This would require significant optimization for this compound.
General Protocol for Intracellular Delivery of a Small Molecule Tracer
-
Preparation of Tracer Stock Solution: Dissolve this compound in a biocompatible solvent, such as DMSO, to create a high-concentration stock solution.
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.
-
Tracer Loading:
-
Dilute the tracer stock solution in a serum-free medium to the desired final concentration.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the tracer-containing medium to the cells and incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Washing: Remove the tracer-containing medium and wash the cells multiple times with PBS to remove any extracellular tracer.
-
Analysis: The cells are now ready for analysis by the chosen detection method (e.g., mass spectrometry-based analysis of cell lysates).
Visualizing Tracer Applications and Workflows
To better understand the context in which a tracer like this compound might be used, the following diagrams illustrate a generic signaling pathway and a typical workflow for evaluating a novel tracer candidate.
Caption: Generic Signaling Pathway and Tracer Action.
Caption: Workflow for Evaluating a Novel Tracer Candidate.
Conclusion
This compound possesses chemical stability, a key attribute for a tracer. However, a comprehensive evaluation of its performance in biological systems is currently lacking. Its potential for biological activity and toxicity, inferred from related compounds, necessitates careful consideration and thorough investigation before it can be considered a viable tracer for drug development and research.
For applications requiring high sensitivity and specificity, particularly in vivo, well-established alternatives such as fluorescent probes and PET radiotracers currently offer more reliable and characterized solutions. Future research could explore the synthesis of this compound derivatives with reporter moieties (e.g., fluorophores or radioisotopes) to enhance their detectability and specificity, potentially unlocking their utility as targeted tracers. Researchers are advised to weigh the knowns and unknowns carefully when selecting a tracer and to consider established methods as the current standard.
References
- 1. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology [mdpi.com]
A Comparative Guide to Validating the Purity of 2,6-Dichlorobenzyl Alcohol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2,6-Dichlorobenzyl alcohol is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted method for the purity assessment of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it particularly suitable for identifying and quantifying impurities in pharmaceutical substances. As an alternative, Gas Chromatography (GC) offers a powerful technique for the analysis of volatile compounds and can be a valuable tool for assessing specific process-related impurities in this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating reversed-phase HPLC method provides a reliable approach to separate this compound from its potential impurities. These impurities can arise from the synthetic route or degradation. Common impurities may include unreacted starting materials such as 2,6-dichlorobenzyl chloride, byproducts like 2,6-dichlorobenzyl acetate and bis(2,6-dichlorobenzyl) ether, and degradation products like 2,6-dichlorobenzaldehyde.
Experimental Protocol: HPLC
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
The following diagram illustrates the general workflow for the HPLC purity validation of this compound.
Data Presentation: HPLC Analysis
The following table summarizes representative data from the HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | Area % |
| 2,6-Dichlorobenzaldehyde | 3.8 | 1,500 | 0.05 |
| This compound | 5.2 | 2,985,000 | 99.83 |
| 2,6-Dichlorobenzyl chloride | 6.5 | 2,100 | 0.07 |
| bis(2,6-Dichlorobenzyl) ether | 8.1 | 1,200 | 0.04 |
Calculated Purity: 99.83%
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a suitable alternative for the purity assessment of this compound, particularly for volatile impurities that are not readily detected by HPLC.
Experimental Protocol: GC
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of approximately 1 mg/mL.
The logical flow for GC analysis is depicted in the diagram below.
Data Presentation: GC Analysis
The table below shows representative data from the GC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | Area % |
| 2,6-Dichlorotoluene | 6.2 | 1,800 | 0.06 |
| This compound | 9.5 | 2,988,000 | 99.90 |
| 2,6-Dichlorobenzyl chloride | 10.8 | 1,200 | 0.04 |
Calculated Purity: 99.90%
Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry detectors. | High sensitivity with detectors like FID and ECD. |
| Resolution | Excellent resolution for complex mixtures. | High resolution, particularly with capillary columns. |
| Impurities Detected | Broad range of polar and non-polar impurities, including degradation products. | Primarily volatile organic impurities and residual solvents. |
Conclusion
Both HPLC and GC are powerful analytical techniques for validating the purity of this compound. The choice of method depends on the specific impurities of interest. HPLC is a versatile and robust method for a comprehensive purity profile, including non-volatile impurities and degradation products. GC, on the other hand, is an excellent complementary technique for the specific analysis of volatile impurities and residual solvents that may be present from the manufacturing process. For comprehensive quality control, employing both techniques can provide a more complete picture of the sample's purity.
A Comparative Guide to Catalytic Systems for the Oxidation of 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 2,6-dichlorobenzyl alcohol to its corresponding aldehyde, 2,6-dichlorobenzaldehyde, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this process are highly dependent on the chosen catalytic system. This guide provides an objective comparison of various catalytic systems, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the oxidation of benzyl alcohol derivatives, with a focus on chlorinated substrates where specific data for this compound is limited. This comparative data highlights the potential efficacy of these systems for the target reaction.
| Catalytic System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Ref. |
| TEMPO/Cu(I) co-catalyst | 4-Chlorobenzyl alcohol | Air | Acetonitrile | RT | 0.5-1 | - | ~65 (isolated) | High | [1] |
| Multicopper(II)/TEMPO | 2-Chlorobenzyl alcohol | Air | Water | - | 22 | - | 68 | - | [2] |
| Multicopper(II)/TEMPO | 2-Chlorobenzyl alcohol | Air | Water | - | 44 | - | 94 | - | [2] |
| Manganese Dioxide (MnO₂) | Benzylic Alcohols | - | Diethyl ether / Ethyl acetate | RT | 4 | - | High | High | [3] |
| Palladium-based (CQDs-Tpy/Pd NPs) | Benzylic Alcohols | Air | EtOH:H₂O | 90 | - | up to 89 | >99 | High | [4] |
| Vanadium(V) Oxide (V₂O₅) | Secondary Alcohols | O₂ | Toluene | 100 | - | High | High | High | [5] |
Note: "RT" denotes room temperature. Data for direct catalytic oxidation of this compound is sparse in the reviewed literature; therefore, data for closely related chlorinated benzyl alcohols are presented to infer potential performance.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key catalytic systems, drawn from the literature, which can be adapted for the oxidation of this compound.
TEMPO-based Catalysis (General Procedure for Substituted Benzyl Alcohols)
The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical, often in conjunction with a co-catalyst, is a versatile system for selective alcohol oxidation.
Procedure: A typical reaction involves the use of a Cu(I) salt, such as CuBr, with a ligand like 2,2'-bipyridyl (bpy) and a base, such as N-methylimidazole (NMI), in a solvent like acetonitrile. The reaction proceeds at room temperature using ambient air as the stoichiometric oxidant.[1]
-
Reaction Setup: In a standard reaction vessel, the benzyl alcohol derivative is dissolved in the chosen solvent. The catalyst components (CuBr, bpy, TEMPO, and NMI) are added sequentially.
-
Reaction Monitoring: The reaction progress can be monitored by a distinct color change from red-brown to a turbid green, which indicates the complete consumption of the starting alcohol.[1]
-
Work-up: The reaction mixture is typically diluted with an organic solvent (e.g., pentane) and washed with water to remove the catalyst. The organic layer is then dried and concentrated to yield the aldehyde product.
Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols.
Procedure: This heterogeneous oxidation is typically carried out by stirring the alcohol with a stoichiometric excess of activated MnO₂ in a non-polar solvent.
-
Catalyst Activation: Commercially available MnO₂ may need to be activated by heating to remove adsorbed water, which can interfere with the reaction.[3]
-
Reaction Conditions: The reaction is generally performed at room temperature in solvents such as diethyl ether, ethyl acetate, or dichloromethane.[3]
-
Work-up: Upon completion, the reaction mixture is filtered to remove the solid MnO₂ and its reduced forms. The filtrate is then concentrated to isolate the aldehyde product.
Palladium-Catalyzed Aerobic Oxidation
Palladium nanoparticles supported on various materials are effective for the aerobic oxidation of benzylic alcohols.
Procedure: A novel approach utilizes carbon quantum dots functionalized with terpyridine ligands (CQDs-Tpy) to stabilize palladium nanoparticles.
-
Catalyst Preparation: The CQDs-Tpy/Pd NPs catalyst is prepared and characterized prior to use.[4]
-
Reaction Conditions: The oxidation is carried out in a mixture of ethanol and water at 90 °C under an air atmosphere. A base, such as potassium carbonate, is often added to facilitate the reaction.[4]
-
Catalyst Recycling: A key advantage of this heterogeneous system is the ability to recover the catalyst by centrifugation and reuse it in subsequent reactions.[4]
Visualizing the Experimental Workflow
A general workflow for a catalytic oxidation experiment can be visualized to delineate the key steps from reaction setup to product analysis.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 4. Palladium-based pseudohomogeneous catalyst for highly selective aerobic oxidation of benzylic alcohols to aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Vanadium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones under Atmospheric Oxygen [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dichlorobenzyl alcohol
Essential Safety and Handling Guide for 2,6-Dichlorobenzyl Alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Properties and Hazards
This compound is a solid, combustible organic compound. While some safety data sheets (SDS) classify it as not a hazardous substance, it is crucial to handle it with care due to its chemical structure and the potential for irritation.
| Property | Value |
| CAS Number | 15258-73-8 |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 96-98 °C[1] |
| Storage Class | 11 - Combustible Solids[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following PPE is required:
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. An emergency eyewash station should be readily accessible.[1][3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or other impervious gloves are recommended. Inspect gloves before use and change them immediately if contaminated. For prolonged contact, consider double gloving.[3] |
| Skin and Body Protection | Laboratory coat. | A standard, buttoned lab coat should be worn to protect skin and clothing.[3] |
| Respiratory Protection | Type N95 (US) respirator or equivalent. | Recommended, especially when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step protocols is mandatory for all procedures involving this compound.
Experimental Workflow Diagram
Caption: A high-level overview of the handling workflow for this compound.
Preparation and Precautionary Measures
-
Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5]
-
Equipment: Have all necessary equipment (spatulas, weigh boats, glassware, etc.) and materials (solvents, etc.) readily available.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[6]
-
PPE: Don all required personal protective equipment as outlined in the PPE table above.[3]
Weighing Protocol
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the solid powder.
-
Use a clean, tared weigh boat or appropriate glassware.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid generating dust during transfer.[7]
-
Once the desired amount is weighed, securely close the primary container.
Dissolving Protocol
-
Place a stir bar in the receiving flask containing the appropriate solvent.
-
Slowly add the weighed this compound to the solvent while stirring to prevent clumping.
-
If necessary, gently warm the solution to aid dissolution, keeping in mind the compound's combustible nature.
-
Keep the container covered as much as possible during the process.
Transfer Protocol
-
When transferring the solution, use appropriate and clean glassware (e.g., pipettes, graduated cylinders).
-
Perform transfers over a secondary containment tray to catch any potential spills.
-
Avoid splashing by pouring slowly and carefully.
Spill and Disposal Plan
Immediate and appropriate action is critical in the event of a spill and for routine disposal.
Spill Cleanup Procedures
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: For small spills of the solid, sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[4][7] For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite.[3]
-
Clean: Decontaminate the spill area with a suitable solvent or detergent and wipe clean.
-
PPE: Wear appropriate PPE throughout the cleanup process.[3]
Waste Disposal Plan
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) and solutions should be disposed of in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Container Management: Do not mix with other waste streams.[5] Keep waste containers tightly closed and store them in a designated, well-ventilated area away from incompatible materials.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[9] Handle uncleaned empty containers as you would the product itself.[5]
Decontamination Procedures
-
Work Surfaces: Thoroughly clean all work surfaces with a suitable solvent or detergent after handling is complete.
-
Equipment: Decontaminate all glassware and equipment by rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3] Contaminated clothing should be removed and laundered separately before reuse.[7]
References
- 1. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

